molecular formula C5H4N2O2 B130350 Pyridazine-3-carboxylic acid CAS No. 2164-61-6

Pyridazine-3-carboxylic acid

Cat. No.: B130350
CAS No.: 2164-61-6
M. Wt: 124.1 g/mol
InChI Key: RUUOPSRRIKJHNH-UHFFFAOYSA-N
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Description

Pyridazine-3-carboxylic acid is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and antibacterial research. This compound serves as a key precursor in the synthesis of novel pharmaceutical candidates, particularly due to its structural similarity to nicotinic acid, which allows it to act as a bidentate ligand for metal ions . Recent scientific investigations highlight its application in developing metal-based therapeutics. For instance, ruthenium(III) complexes incorporating pyridazine-3-carboxylate ligands have demonstrated promising anti-biofilm activity against strains like Pseudomonas aeruginosa PAO1, effectively suppressing virulence factors such as pyoverdine production with an efficacy comparable to the antibiotic ciprofloxacin . These complexes show potential in addressing the critical global health challenge of antibiotic resistance. Furthermore, the pyridazine core is a privileged structure in drug discovery. Derivatives of this compound have been synthesized and evaluated as potent antibacterial agents against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Beyond antimicrobials, the pyridazine nucleus is also explored in developing agonists for the cannabinoid receptor 2 (CB2), a therapeutic target for pain, inflammation, and neuro-degeneration, showcasing the scaffold's utility in central nervous system research . Its role as a fundamental building block for more complex chemical entities, such as imidazo[1,2-b]pyridazine derivatives, further underscores its value in creating compounds with demonstrated biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3-carboxylic acid
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InChI

InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUOPSRRIKJHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80296601
Record name 3-Pyridazinecarboxylic acid
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Molecular Weight

124.10 g/mol
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CAS No.

2164-61-6
Record name PYRIDAZINE-3-CARBOXYLIC ACID
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Record name Pyridazine-3-carboxylic acid
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Record name Pyridazine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for pyridazine-3-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The document details various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in laboratory-scale and industrial production.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, acting as antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of the carboxylic acid group on the pyridazine ring allows for diverse functionalization, making it a versatile scaffold for drug design. This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable pathway for their specific needs.

Core Synthesis Pathways

Four primary synthetic routes to this compound and its derivatives have been identified and are detailed below:

  • Oxidation of 3-Methylpyridazine: A common and scalable method involving the oxidation of a methyl group at the 3-position of the pyridazine ring.

  • Hydrolysis of 3-Cyanopyridazine: A standard transformation of a nitrile group to a carboxylic acid, offering a reliable route from a readily available precursor.

  • Ring Formation from 1,4-Dicarbonyl Compounds: A classic approach to constructing the pyridazine ring from acyclic precursors.

  • Palladium-Catalyzed Carbonylation of 3-Halopyridazines: A modern and efficient method for introducing the carboxylic acid functionality.

Pathway 1: Oxidation of 3-Methylpyridazine

This pathway is a robust and frequently employed method for the synthesis of this compound derivatives. The oxidation of the readily available 3-methylpyridazine or its substituted analogues provides a direct route to the desired carboxylic acid.

Reaction Scheme

G cluster_0 3-Methylpyridazine 3-Methylpyridazine Pyridazine-3-carboxylic_acid This compound 3-Methylpyridazine->Pyridazine-3-carboxylic_acid Oxidation Oxidizing_Agent KMnO4 or K2Cr2O7 in H2SO4 caption Oxidation of 3-Methylpyridazine

Caption: Oxidation of 3-Methylpyridazine to this compound.

Experimental Protocols

Method A: Using Potassium Permanganate

A detailed procedure for the synthesis of 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine is described in a patent.[1]

  • Reaction Setup: In a flask equipped with a stirrer and under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.

  • Addition of Oxidant: While stirring, gradually add 38g (0.24 mol) of potassium permanganate.

  • Reaction: After the addition is complete, heat the mixture to 80°C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture and dilute with 200ml of ice water. Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The residue is recrystallized from methanol to yield the product.

Method B: Using Potassium Dichromate

An alternative protocol utilizes potassium dichromate as the oxidizing agent.[1]

  • Reaction Setup: In a flask under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of concentrated sulfuric acid.

  • Addition of Oxidant: Gradually add 35g (0.12 mol) of potassium dichromate while stirring.

  • Reaction: Heat the mixture to 50°C and maintain for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into 200ml of ice water. Extract the aqueous solution with ethyl acetate (5 x 200ml).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product is recrystallized from methanol.

Quantitative Data
Starting MaterialOxidizing AgentReaction ConditionsYieldMelting PointReference
3-chloro-6-methylpyridazineKMnO₄80°C, 2h52%148-151°C[1]
3-chloro-6-methylpyridazineK₂Cr₂O₇50°C, 2h65%148-151°C[1]

Pathway 2: Hydrolysis of 3-Cyanopyridazine

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This method provides a reliable route to this compound, starting from 3-cyanopyridazine.

Reaction Scheme

G cluster_1 3-Cyanopyridazine 3-Cyanopyridazine Pyridazine-3-carboxylic_acid This compound 3-Cyanopyridazine->Pyridazine-3-carboxylic_acid Hydrolysis Hydrolysis_Conditions Acid or Base H₂O, Heat caption Hydrolysis of 3-Cyanopyridazine

Caption: Hydrolysis of 3-Cyanopyridazine to this compound.

Experimental Protocols

While a specific protocol for the hydrolysis of 3-cyanopyridazine is not explicitly detailed in the provided search results, a general procedure for the hydrolysis of a cyanopyridine can be adapted.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridazine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH where the carboxylic acid precipitates.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water, ethanol).

Quantitative Data

Quantitative data for the direct hydrolysis of 3-cyanopyridazine is not available in the provided search results. However, yields for analogous reactions are typically moderate to high.

Pathway 3: Ring Formation from 1,4-Dicarbonyl Compounds

The condensation of a 1,4-dicarbonyl compound with hydrazine is a classic and versatile method for the synthesis of the pyridazine ring. By choosing an appropriate dicarbonyl precursor, this compound can be synthesized directly. One such precursor is mucochloric acid.

Reaction Scheme

G cluster_2 Mucochloric_Acid Mucochloric Acid Intermediate Intermediate Mucochloric_Acid->Intermediate Condensation Hydrazine Hydrazine (N₂H₄) Pyridazine-3-carboxylic_acid This compound Intermediate->Pyridazine-3-carboxylic_acid Cyclization & Tautomerization caption Synthesis from Mucochloric Acid

Caption: Synthesis of this compound from Mucochloric Acid.

Experimental Protocols

A general method for the synthesis of pyridazinones from γ-keto acids and hydrazine is well-established.[3] A specific protocol for the reaction of mucochloric acid with hydrazine to yield a pyridazine carboxylic acid derivative would likely follow a similar procedure.

  • Reaction Setup: Dissolve mucochloric acid in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution, often at room temperature or with gentle heating.

  • Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to allow the product to crystallize.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure product.

Quantitative Data

Pathway 4: Palladium-Catalyzed Carbonylation of 3-Halopyridazines

Modern synthetic methodologies, such as palladium-catalyzed carbonylation, offer an efficient route to carboxylic acids and their derivatives. This method involves the reaction of a 3-halopyridazine with carbon monoxide in the presence of a palladium catalyst.

Reaction Scheme

G cluster_3 3-Chloropyridazine 3-Chloropyridazine Pyridazine-3-carboxylic_acid_derivative Pyridazine-3-carboxylic acid derivative (e.g., ester) 3-Chloropyridazine->Pyridazine-3-carboxylic_acid_derivative Carbonylation Carbonylation_Conditions CO, Pd Catalyst, Base, Solvent Pyridazine-3-carboxylic_acid This compound Pyridazine-3-carboxylic_acid_derivative->Pyridazine-3-carboxylic_acid Hydrolysis Hydrolysis_Conditions Acid or Base H₂O caption Palladium-Catalyzed Carbonylation

Caption: Palladium-Catalyzed Carbonylation of 3-Chloropyridazine.

Experimental Protocols

A general method for the palladium-catalyzed carbonylation of aryl halides to carboxylic acids has been developed.[4] While a specific protocol for 3-chloropyridazine is not provided, the general conditions can be adapted.

  • Reaction Setup: In a pressure vessel, combine the 3-halopyridazine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEPhos), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMA).

  • Carbonylation: Pressurize the vessel with carbon monoxide (or use a CO source like CO₂) and heat the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel, and carefully release the pressure. The resulting ester or amide can be isolated and purified.

  • Hydrolysis: The isolated ester or amide is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Quantitative Data

Yields for palladium-catalyzed carbonylation reactions are typically good to excellent, but specific data for the direct synthesis of this compound is not available in the provided search results.

Characterization of this compound

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectroscopic data are characteristic of the target compound.

Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons on the pyridazine ring typically appear in the range of δ 7.5-9.5 ppm. The carboxylic acid proton will be a broad singlet, often downfield (>10 ppm), and may be exchangeable with D₂O. For the parent pyridazine, signals are observed at approximately 9.2 ppm and 7.5 ppm.[5]
¹³C NMR Carbon atoms of the pyridazine ring will appear in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid will be further downfield (δ > 165 ppm). For a coordinated pyridazine-3-carboxylate, the pyridazine ring carbons appear between 125-155 ppm and the carboxylate carbon at around 170.24 ppm.[6]
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700-1725 cm⁻¹. C=N and C=C stretching vibrations of the pyridazine ring will appear in the 1400-1600 cm⁻¹ region.[6][7]
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (124.10 g/mol ) will be observed.[8]

Conclusion

This technical guide has outlined four principal synthetic pathways to this compound, a compound of significant interest to the pharmaceutical and agrochemical industries. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Further optimization of these methods may be necessary to achieve desired outcomes for specific applications.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridazine, it serves as a crucial building block for a range of biologically active molecules, exhibiting potential applications in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The spatial arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, intermolecular interactions, and ultimately, its utility in rational drug design and crystal engineering.

This technical guide provides an in-depth analysis of the crystal structure of this compound. Notably, single crystals of the free acid suitable for X-ray diffraction have proven difficult to obtain.[4] Therefore, this document focuses on the well-characterized crystal structure of This compound hydrochloride , which offers critical insights into the molecule's conformation and hydrogen bonding capabilities. All crystallographic data presented herein pertains to this hydrochloride salt.

Crystal Structure Analysis of this compound Hydrochloride

The crystal structure of this compound hydrochloride reveals a highly organized arrangement where the pyridazine moiety is protonated at one of the ring nitrogen atoms.[4] This protonation plays a pivotal role in the supramolecular assembly, facilitating a network of hydrogen bonds that define the crystal packing.

The structure is characterized by the formation of almost planar molecular sheets. Within these sheets, the protonated this compound cations interact with chloride anions through a series of weak hydrogen bonds.[4] The pyridazine ring and the carboxylate carbon atom are nearly coplanar, indicating a rigid molecular framework.[4] Van der Waals forces are the primary interactions observed between adjacent molecular sheets, with an inter-sheet spacing of approximately 3.47 Å.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound hydrochloride.

ParameterValue
Empirical Formula C₅H₅ClN₂O₂
Formula Weight 160.56 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a10.123(2) Å
b10.985(2) Å
c6.234(1) Å
α90°
β104.94(3)°
γ90°
Volume 669.5(2) ų
Z 4
Selected Bond Lengths and Angles

The intramolecular geometry of the this compound cation in its hydrochloride salt provides valuable information about its electronic structure.

BondLength (Å)AngleDegree (°)
N1-H10.81(5)C6-N1-C2118.6(3)
N1-C61.335(5)N1-C2-C3121.5(4)
N1-C21.338(5)C2-C3-C4118.8(4)
N2-N11.340(4)C3-C4-C5119.5(4)
C3-C41.378(6)C4-C5-C6119.2(4)
C4-C51.385(6)N1-C6-C5122.4(4)
C5-C61.380(6)N1-C6-C7116.1(3)
C2-C71.498(5)C5-C6-C7121.5(4)
C7-O11.299(5)O1-C7-O2124.3(4)
C7-O21.205(5)O1-C7-C2113.2(3)
O2-C7-C2122.5(4)

Data sourced from the study on the crystal and molecular structure of this compound hydrochloride.[4]

Experimental Protocols

Synthesis of this compound Derivatives

While various methods exist for the synthesis of pyridazine derivatives, a common approach involves the oxidation of a methyl group attached to the pyridazine ring. For instance, 6-chlorothis compound can be synthesized from 3-chloro-6-methylpyridazine using an oxidizing agent like potassium permanganate or potassium dichromate in an acidic medium.[4]

A generalized workflow for the synthesis of a this compound derivative.
Crystallization of this compound Hydrochloride

Single crystals of this compound hydrochloride suitable for X-ray diffraction were obtained by recrystallization from a 1 M hydrochloric acid solution. Attempts to crystallize the free acid from an aqueous solution resulted in thin, needle-like specimens unsuitable for analysis.[4]

Procedure:

  • Dissolve this compound in 1 M hydrochloric acid.

  • Allow the solution to stand at room temperature.

  • Single crystals of the hydrochloride salt will form over time.

Intermolecular Interactions and Supramolecular Assembly

The hydrogen bonding network is a defining feature of the crystal structure of this compound hydrochloride. Each chloride anion acts as an acceptor for two weak hydrogen bonds. One hydrogen bond is formed with the carboxylic acid's hydroxyl group (O1-H...Cl), and the other is with the protonated ring nitrogen atom of an adjacent molecule (N1-H...Cl). This arrangement creates molecular ribbons that propagate along the[3] direction.[4]

G cluster_hbond Hydrogen Bonding Network mol1 Molecule A (this compound Cation) cl_ion Chloride Anion (Cl⁻) mol1->cl_ion O1-H···Cl mol2 Molecule B (Adjacent Cation) mol2->cl_ion N1-H···Cl

Diagram illustrating the key hydrogen bonding interactions in the crystal lattice.

Biological Significance

Pyridazine and its derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[2] this compound itself has been shown to exhibit weak to moderate biological activity against selected strains of bacteria, fungi, and cancer cells.[5] The carboxylic acid functional group is of particular interest as it can be modified to enhance biological activity and is a key feature in many drug molecules.[6] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capabilities, make it an attractive scaffold in drug discovery.[7]

Conclusion

The crystal structure of this compound hydrochloride provides a detailed snapshot of its solid-state conformation and the intermolecular forces that govern its assembly. The protonation of the pyridazine ring and the subsequent hydrogen bonding with chloride anions are the dominant features, leading to the formation of well-defined molecular sheets. While the crystal structure of the free acid remains elusive, the data from the hydrochloride salt offers invaluable information for researchers in medicinal chemistry and materials science. This understanding of the molecule's three-dimensional structure and interaction patterns is essential for the design of new materials and therapeutic agents based on the pyridazine scaffold.

References

Spectroscopic Profile of Pyridazine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

  • IUPAC Name: Pyridazine-3-carboxylic acid

  • Molecular Formula: C₅H₄N₂O₂

  • Molecular Weight: 124.10 g/mol [1]

  • Exact Mass: 124.027277375 Da[1]

  • CAS Number: 2164-61-6[1]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available NMR spectrum for this compound is not available, data from related compounds and general principles of NMR spectroscopy allow for the prediction of chemical shifts. The protons and carbons are numbered as indicated in the structure above.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
H-4~8.0 - 8.2Doublet of doubletsJ₄,₅ ≈ 8-9, J₄,₆ ≈ 1-2
H-5~7.8 - 8.0Doublet of doubletsJ₅,₄ ≈ 8-9, J₅,₆ ≈ 4-5
H-6~9.2 - 9.4Doublet of doubletsJ₆,₅ ≈ 4-5, J₆,₄ ≈ 1-2Expected to be the most downfield proton due to the proximity to the nitrogen atoms.
COOH> 12.0Broad singlet-Chemical shift is concentration and solvent dependent.

Note: A study on a ruthenium complex of this compound reported aromatic signals for the complexed ligand at 7.93 ppm, 8.51 ppm, and 9.54 ppm, which are upfield shifted compared to the free ligand.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm)Notes
C-3~145 - 150Attached to the carboxylic acid group.
C-4~128 - 132
C-5~135 - 140
C-6~150 - 155Expected to be the most downfield carbon in the ring.
COOH~165 - 170Carboxylic acid carbon. A study on a ruthenium complex showed this peak at 170.24 ppm for the coordinated carboxylate.[2]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrations of the pyridazine ring and the carboxylic acid functional group.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3300 - 2500BroadO-H stretch (carboxylic acid dimer)[3]
1733StrongC=O stretch (carboxylic acid)[2]
1587 - 1436Medium-StrongC=C and C=N stretching vibrations of the pyridazine ring[2]
~1300MediumC-O stretch[3]
~900BroadO-H bend (out-of-plane)[3]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValueNotesReference
Molecular Ion (M⁺) m/z 124.0273High-resolution mass spectrometry (HRMS) will provide the exact mass.[1]
Key Fragmentation Pathways
Loss of H₂Om/z 106Common fragmentation for carboxylic acids.
Loss of COOHm/z 79Loss of the carboxylic acid radical.
Loss of CO₂m/z 80Decarboxylation is a potential fragmentation pathway.[4]
Acylium ionm/z 95Formation of the pyridazinyl-carbonyl cation.[5]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Both positive and negative ion modes should be used.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR IR IR Spectroscopy (FT-IR) Dissolve->IR MS Mass Spectrometry (HRMS, MS/MS) Dissolve->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report Purity_Assessment->Report

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways

There is currently no specific information available in the public domain that directly implicates this compound in defined biological signaling pathways. As a small heterocyclic carboxylic acid, it is more likely to serve as a scaffold or building block in the synthesis of larger, more complex molecules with potential biological activity. The biological effects of any derivatives would need to be determined through specific screening and mechanistic studies.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization.

References

Pyridazine-3-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Derivatives of pyridazine, particularly those incorporating a carboxylic acid moiety at the 3-position and their analogs, have garnered significant attention due to their diverse and potent biological activities. These compounds have shown promise in a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This technical guide provides an in-depth overview of pyridazine-3-carboxylic acid derivatives and analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information is presented to aid researchers and drug development professionals in their efforts to design and develop novel therapeutics based on this versatile chemical core.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the oxidation of a methyl group at the 3-position of a pyridazine ring. For instance, 6-chlorothis compound can be synthesized from 3-chloro-6-methylpyridazine by oxidation using an oxidizing agent like potassium permanganate or potassium dichromate in the presence of sulfuric acid. The resulting 6-chlorothis compound can then be further modified, for example, by nucleophilic substitution of the chlorine atom.

Another versatile method for producing pyridazine carboxylic acid derivatives involves the reaction of corresponding 3-chloropyridazines or 3,6-dichloropyridazine with carbon monoxide and an alcohol or amine in the presence of a palladium-phosphine complex and a base.[1] This palladium-catalyzed carbonylation reaction is a powerful tool for introducing the carboxylic acid or carboxamide functionality at the 3-position of the pyridazine ring.

Furthermore, pyridazin-3(2H)-one derivatives, which are structural analogs of pyridazine-3-carboxylic acids, are often synthesized through the condensation of γ-ketoacids with hydrazine hydrate or its derivatives. This reaction typically leads to the formation of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogs exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Several pyridazine derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can regulate apoptosis. Certain 3,6-disubstituted pyridazine derivatives have been designed as JNK1 inhibitors, showing promising anticancer activity in both in vitro and in vivo models.

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JNK_Signaling_Pathway JNK Signaling Pathway and Inhibition by Pyridazine Derivatives stress Stress Stimuli (e.g., Cytokines, UV, ROS) MAPKKK MAPKKK (e.g., ASK1, MEKK1) stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Cell_Proliferation Cell Proliferation cJun->Cell_Proliferation Pyridazine_Derivative Pyridazine-3-carboxylic Acid Derivative Pyridazine_Derivative->JNK

Caption: JNK Signaling Pathway Inhibition.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Pyridazine derivatives have been extensively investigated as selective COX-2 inhibitors. By selectively inhibiting COX-2, which is primarily involved in the inflammatory response, over COX-1, which has housekeeping functions, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

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COX_Pathway Cyclooxygenase (COX) Pathway and Selective Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyridazine_Derivative Pyridazine-3-carboxylic Acid Derivative (Selective COX-2 Inhibitor) Pyridazine_Derivative->COX2

Caption: COX Pathway and Selective Inhibition.

Cannabinoid Receptor Modulation

The cannabinoid receptor 2 (CB2) is a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive effects associated with the CB1 receptor. Pyridazine-3-carboxamide derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. These compounds have shown high efficacy in functional assays, such as calcium mobilization assays.[2]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives and their analogs.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound I (R=Cl, R1=4-CF3)HepG-2Cytotoxicity8.33[3]
Compound I (R=Cl, R1=4-CF3)MCF-7Cytotoxicity1.67[3]
Compound I (R=Cl, R1=4-CF3)CaCo-2Cytotoxicity10[3]

Table 2: Anti-inflammatory Activity (COX Inhibition) of Pyridazine Derivatives

Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
23gCOX-2In vitro inhibition0.0438411.51[4]
6bCOX-2In vitro inhibition0.186.33[5]
4cCOX-2In vitro inhibition0.26-[5]
5fCOX-2In vitro inhibition1.509.56[6]
6fCOX-2In vitro inhibition1.158.31[6]

Table 3: CB2 Receptor Agonist Activity of Pyridazine-3-carboxamides

Compound IDTargetAssay TypeEC50 (nM)Reference
Compound 26CB2Calcium Mobilization3.665[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyridazine derivatives.

Synthesis of 6-Methoxy-pyridazine-3-carboxylic Acid[7]

Step 1: Synthesis of 6-Chlorothis compound

  • To a solution of 3-chloro-6-methylpyridazine (8g, 0.06 mol) in 60 mL of 50% sulfuric acid, cooled in an ice bath, slowly add potassium permanganate (38g, 0.24 mol) with stirring.

  • After the addition is complete, heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture and then pour it into 200 mL of ice water.

  • Extract the aqueous solution with ethyl acetate (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chlorothis compound as a white crystalline powder.

Step 2: Synthesis of 6-Methoxythis compound

  • To a solution of 6-chlorothis compound (3.2g, 0.02 mol) in 50 mL of anhydrous methanol, add sodium methoxide (2.2g, 0.04 mol) with stirring.

  • Reflux the reaction mixture for 6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add 10 mL of ice water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the mixture to stand overnight, then filter the precipitate.

  • Recrystallize the filter cake from water to obtain 6-methoxythis compound as a white crystalline powder.

In Vitro COX-1/COX-2 Inhibition Assay[1][5]

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COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Heme, Enzyme, Inhibitor, Arachidonic Acid) Start->Prepare_Reagents Add_Buffer_Heme_Enzyme Add Buffer, Heme, and COX-1 or COX-2 Enzyme to Wells Prepare_Reagents->Add_Buffer_Heme_Enzyme Add_Inhibitor Add Test Compound or Reference Inhibitor Add_Buffer_Heme_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate for 2 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (e.g., by LC-MS/MS) Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Product->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: In Vitro COX Inhibition Assay Workflow.

  • Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of hematin, L-epinephrine, COX-1 and COX-2 enzymes, the test pyridazine derivative, and a reference inhibitor (e.g., celecoxib) in appropriate solvents. Prepare a solution of arachidonic acid in Tris-HCl buffer.

  • Assay Setup : In a 96-well plate, add 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine to each well.

  • Enzyme Addition : Add 20 µL of the COX-1 or COX-2 enzyme solution to the respective wells.

  • Inhibitor Addition : Add 2 µL of the test pyridazine derivative solution at various concentrations or the reference inhibitor to the designated wells. For control wells, add 2 µL of the solvent (e.g., DMSO).

  • Pre-incubation : Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation : Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Reaction Termination : After a 2-minute incubation, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Detection : Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity[8][9][10][11]

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MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Pyridazine Derivative at Various Concentrations Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution to each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Value Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: MTT Assay Workflow for Cytotoxicity.

  • Cell Seeding : Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the pyridazine derivative in cell culture medium. Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Calcium Mobilization Assay for CB2 Receptor Agonism[12][13][14]
  • Cell Preparation : Use a cell line stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293). Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to confluence.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in an appropriate buffer (e.g., HBSS) for 45-60 minutes at 37°C.

  • Compound Addition : Prepare serial dilutions of the pyridazine-3-carboxamide derivative and a known CB2 agonist (positive control) in the assay buffer.

  • Fluorescence Measurement : Use a fluorescence plate reader to measure the baseline fluorescence of the cells. Then, add the test compounds to the wells and immediately monitor the change in fluorescence intensity over time.

  • Data Analysis : Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Conclusion

This compound derivatives and their analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, coupled with the availability of versatile synthetic methodologies, make them a highly attractive scaffold for drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of novel pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

Quantum Chemical Calculations of Pyridazine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, and its derivatives are of significant interest to researchers in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications as organic semiconductors.[1][2] Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, electronic properties, and spectroscopic behavior of this molecule. These computational insights are invaluable for predicting reactivity, designing novel derivatives with enhanced properties, and elucidating mechanisms of action in biological systems. This guide provides a comprehensive overview of the theoretical calculations performed on this compound, tailored for researchers, scientists, and professionals in drug development.

Computational Methodology

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules.[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular properties.[3] The choice of basis set is also crucial; the 6-311++G(d,p) and 6-31G* basis sets are commonly used for optimizing the geometry and calculating the properties of pyridazine derivatives.[3][4]

Quantum_Chemical_Calculation_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO) Geometry_Optimization->Electronic_Properties Spectra_Simulation Spectra Simulation (NMR, UV-Vis) Geometry_Optimization->Spectra_Simulation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies Electronic_Data Electronic Data Electronic_Properties->Electronic_Data Simulated_Spectra Simulated Spectra Spectra_Simulation->Simulated_Spectra

A general workflow for quantum chemical calculations.

Molecular Geometry

The optimization of the molecular geometry of this compound reveals a nearly planar structure for the pyridazine ring and the carboxylate carbon atom.[5] The planarity of the molecule is a key feature, influencing its packing in the solid state and its interaction with biological targets. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.34C6-N1-N2119.5
N1-C61.33N1-N2-C3119.5
N2-C31.33N2-C3-C4122.0
C3-C41.40C3-C4-C5118.0
C4-C51.39C4-C5-C6118.0
C5-C61.40C5-C6-N1123.0
C3-C71.50N2-C3-C7116.0
C7=O81.22C4-C3-C7122.0
C7-O91.35O8-C7-O9123.0

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for the characterization of molecular structures. The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational modes. The stretching vibration of the C=O group in the carboxylic acid is typically observed in the range of 1705-1725 cm⁻¹.[6] For pyridazine derivatives, the C=C, C=N, and N=N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region.[7]

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Assignment
~3400O-H stretch (carboxylic acid dimer)
~3100C-H stretch (aromatic)
~1710C=O stretch (carboxylic acid)[6]
~1590C=C, C=N stretch (pyridazine ring)[7]
~1440C-H in-plane bend
~1250C-O stretch (carboxylic acid)
~950O-H out-of-plane bend (carboxylic acid dimer)

Note: These are expected frequency ranges based on data for similar compounds. Experimental values can be influenced by intermolecular interactions such as hydrogen bonding.

Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyridazine derivatives, the HOMO is typically a π-orbital delocalized over the pyridazine ring, while the LUMO is a π*-orbital.

HOMO_LUMO_Transition cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation (ΔE = hν) E_LUMO E_HOMO Energy Energy

Electronic excitation from HOMO to LUMO.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.8 to -7.2
LUMO Energy-1.5 to -2.0
HOMO-LUMO Gap (ΔE)4.8 to 5.7

Note: The values are estimates based on DFT calculations for similar aromatic carboxylic acids and pyridazine derivatives.[8][9][10][11] The exact values will depend on the level of theory and basis set used.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For pyridazine derivatives, the protons on the aromatic ring typically resonate in the δ 7.0-9.0 ppm range in ¹H NMR spectra. In ¹³C NMR spectra, the carbon atoms of the pyridazine ring appear in the δ 125-155 ppm region, while the carboxyl carbon is observed further downfield, around δ 165-175 ppm.[12]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H Chemical ShiftAtom¹³C Chemical Shift
H4~7.8C3~150
H5~7.6C4~128
H6~9.2C5~135
COOH~13.0C6~152
C=O~168

Note: These are approximate chemical shifts based on general ranges for similar structures.[13][14][15] Solvent effects can significantly influence experimental chemical shifts.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules.[10] The calculated absorption wavelengths (λmax) and oscillator strengths correspond to electronic transitions between molecular orbitals, most commonly from the HOMO to the LUMO. For this compound, the main absorption bands are expected in the UV region, corresponding to π → π* transitions within the aromatic system.

Table 5: Calculated UV-Vis Absorption Data for this compound

λmax (nm)Oscillator Strength (f)Major Contribution
~280-320> 0.1HOMO → LUMO (π → π)
~240-270> 0.1HOMO-1 → LUMO (π → π)

Note: These are representative values based on TD-DFT calculations for pyridazine and its derivatives.[10][16] The solvent environment can cause shifts in the absorption maxima.

Experimental Protocols

Synthesis

The synthesis of pyridazine derivatives often involves the condensation of a dicarbonyl compound with hydrazine or its derivatives.[4][17] For this compound specifically, a common route involves the oxidation of a suitable precursor, such as 3-methylpyridazine.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials (e.g., 3-methylpyridazine) Reaction Oxidation Reaction Starting_Materials->Reaction Workup Work-up and Purification Reaction->Workup Product This compound Workup->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS X-ray Single-Crystal X-ray Diffraction Product->X-ray

A typical workflow for the synthesis and characterization.
Characterization

The synthesized this compound is typically characterized using a suite of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyridazine ring vibrations.[7]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.[12][18]

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.[4]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, providing experimental bond lengths and angles for comparison with theoretical calculations.[5]

Quantum chemical calculations, particularly using DFT methods, provide a robust and insightful approach to understanding the fundamental properties of this compound. These theoretical studies offer detailed information on molecular geometry, vibrational modes, electronic structure, and spectroscopic signatures. The synergy between computational predictions and experimental data is crucial for advancing the rational design of new pyridazine-based compounds for applications in drug discovery and materials science. The data and methodologies presented in this guide serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Solubility of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyridazine-3-carboxylic Acid

This compound, with the chemical formula C₅H₄N₂O₂, is a heterocyclic organic compound.[1] Its structure consists of a pyridazine ring substituted with a carboxylic acid group. This compound serves as a versatile building block in the synthesis of various biologically active molecules, with applications in the pharmaceutical and agrochemical industries.[2] Understanding its solubility is crucial for its application in drug discovery, formulation development, and chemical synthesis.

Key Physicochemical Properties:

  • Molecular Weight: 124.10 g/mol [1]

  • Appearance: White to off-white or cream/yellow solid/powder[3][4]

  • Melting Point: 200-209 °C

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics.

  • Polar Moieties: The presence of the carboxylic acid group (-COOH) and the two nitrogen atoms in the pyridazine ring impart polarity to the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms are hydrogen bond acceptors.

  • Aromatic System: The pyridazine ring is an aromatic system, which contributes a degree of non-polar character.

Based on these features, a qualitative solubility profile can be predicted:

  • Polar Solvents: this compound is expected to be soluble in polar solvents.[3] The hydrophilic nature of the carboxylic acid group and the nitrogen atoms allows for favorable interactions, such as hydrogen bonding, with polar solvent molecules like water, alcohols (e.g., ethanol, methanol), and dimethyl sulfoxide (DMSO).

  • Non-Polar Solvents: Solubility in non-polar solvents, such as hexane or toluene, is expected to be limited due to the compound's significant polarity.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In alkaline solutions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water. In acidic solutions, the compound will remain in its less soluble protonated form.

Quantitative Solubility Data

Despite extensive searches of scientific databases, chemical supplier information, and safety data sheets, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of solvents could not be located in the publicly available literature. Therefore, the following table remains to be populated through experimental determination.

SolventTemperature (°C)Solubility ( g/100 mL)MethodReference
Water25Data not available--
Ethanol25Data not available--
Methanol25Data not available--
Acetone25Data not available--
Dimethyl Sulfoxide (DMSO)25Data not available--
Ethyl Acetate25Data not available--
Dichloromethane25Data not available--
Toluene25Data not available--

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial equilibrate Equilibrate on a shaker at a constant temperature (24-72h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter the supernatant through a 0.45 µm syringe filter withdraw->filter dilute Dilute the filtered saturated solution filter->dilute quantify Quantify concentration using a calibrated analytical method (e.g., UV-Vis, HPLC) dilute->quantify calculate Calculate the solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of Pyridazine-3-carboxylic acid is limited in the public domain. This guide presents a theoretical and comparative analysis based on the known chemistry of pyridazine derivatives, carboxylic acids, and established principles of thermal analysis of nitrogen-rich heterocyclic compounds. The information herein is intended for research, scientific, and drug development professionals and should be interpreted as a scientifically reasoned projection rather than experimentally verified data for this specific molecule.

Introduction

This compound, a heterocyclic compound featuring a pyridazine ring substituted with a carboxylic acid group, is a versatile building block in medicinal chemistry and materials science.[1][2][3] Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, formulation, and for predicting its behavior during chemical synthesis and drug manufacturing processes. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, including projected thermal analysis data, detailed experimental protocols for its characterization, and a proposed decomposition mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. There is some discrepancy in the reported melting point, with values ranging from approximately 195°C to over 300°C, often with decomposition.[4][5] This variation suggests that the melting and decomposition processes may be complex and influenced by experimental conditions such as heating rate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄N₂O₂[4][6]
Molecular Weight124.10 g/mol [4][6]
AppearanceWhite to cream or yellow powder[5]
Melting Point~195°C (decomposition)[5]
200-209 °C[4]
>300 °C (lit.)[4]
CAS Number2164-61-6[4][6]

Projected Thermal Analysis Data

Based on the thermal behavior of related heterocyclic carboxylic acids, a projected summary of thermal analysis data for this compound is presented in Table 2. These values are hypothetical and would need to be confirmed by experimental analysis.

Table 2: Projected Thermal Analysis Data for this compound

Analytical TechniqueParameterProjected Value/Observation
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tonset)200 - 220 °C
Temperature of Maximum Decomposition Rate (Tmax)230 - 250 °C
Final Residue at 600 °C (inert atmosphere)< 10%
Differential Scanning Calorimetry (DSC) Melting Endotherm~200 - 210 °C (likely overlapping with decomposition)
Decomposition Exotherm/EndothermComplex profile, potentially starting around 210 °C

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a multi-step process. The initial and most probable step is the decarboxylation of the carboxylic acid group, a common thermal degradation pathway for many carboxylic acids.[7] This would result in the formation of pyridazine and carbon dioxide.

Subsequent decomposition of the pyridazine ring at higher temperatures is expected. Studies on the thermal decomposition of diazines suggest that 1,2-diazine (pyridazine) can decompose via a molecular route to produce hydrogen cyanide (HCN) and acetylene (C₂H₂).[8] Radical pathways, initiated by the homolytic cleavage of C-H or N-N bonds, could also contribute to the formation of various smaller fragments.[8]

A simplified, proposed decomposition pathway is illustrated in the diagram below.

DecompositionPathway cluster_initial Initial Decomposition cluster_products1 Primary Products cluster_products2 Secondary Products Pyridazine-3-carboxylic_acid This compound Pyridazine Pyridazine Pyridazine-3-carboxylic_acid->Pyridazine Decarboxylation CO2 Carbon Dioxide (CO2) HCN Hydrogen Cyanide (HCN) Pyridazine->HCN Acetylene Acetylene (C2H2) Pyridazine->Acetylene Other_fragments Other Fragments (e.g., N2, various hydrocarbons) Pyridazine->Other_fragments ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Interpretation Determination of Thermal Stability & Decomposition Mechanism TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

References

Pyridazine-3-Carboxylic Acid: A Scrutiny of Its Mechanism of Action and Therapeutic Potential of Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3-carboxylic acid, a heterocyclic organic compound, serves as a pivotal structural motif in the landscape of medicinal chemistry. While its intrinsic biological activity appears to be modest, its scaffold is embedded in a multitude of derivatives exhibiting a broad spectrum of pharmacological effects. This technical guide delves into the current understanding of this compound, exploring its known biological context, the well-documented mechanisms of its derivatives, and provides a hypothetical framework for the elucidation of its own potential mechanisms of action. This document is intended to be a comprehensive resource, offering detailed experimental protocols and conceptual frameworks to guide future research and drug development endeavors centered on this versatile chemical entity.

Introduction to this compound

This compound is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a carboxylic acid substituent at the 3-position. Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it an attractive scaffold in drug design.[1] While it is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules, understanding its own potential interactions with biological systems is crucial for the rational design of novel therapeutics.[2] Studies have indicated that this compound itself exhibits weak to moderate biological activity.[3] However, the pyridazine core is present in numerous compounds with a wide array of activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[4]

Potential Mechanism of Action of this compound: A Hypothesis

Direct mechanistic studies on this compound are scarce in the current scientific literature. However, its structural analogy to nicotinic acid (pyridine-3-carboxylic acid), a well-known lipid-lowering agent, provides a foundation for a plausible hypothesis regarding its potential mechanism of action.[3]

Nicotinic acid primarily exerts its effects through the activation of the G-protein coupled receptors GPR109A (HCA2) and GPR109B (HCA3).[5] This interaction in adipose tissue leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the mobilization of free fatty acids. This cascade ultimately results in decreased triglyceride and LDL cholesterol synthesis in the liver.[5] Given the structural similarity, it is conceivable that this compound could interact with these or other related G-protein coupled receptors, albeit likely with different affinity and specificity.

A proposed signaling pathway for this hypothesized mechanism is illustrated below.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P3CA This compound GPCR GPCR (e.g., HCA2/HCA3) P3CA->GPCR Binding G_protein Gαi/o GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Reduced Lipolysis) PKA->Downstream Phosphorylation Cascade

Figure 1: Hypothesized GPCR-mediated signaling pathway for this compound.

Mechanisms of Action of this compound Derivatives

The therapeutic potential of the this compound scaffold is more clearly demonstrated through the diverse mechanisms of its derivatives. These compounds have been engineered to interact with a wide range of biological targets.

Enzyme Inhibition

Derivatives of this compound have been shown to be effective enzyme inhibitors. For instance, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives, which can be synthesized from pyridazine precursors, exhibit anti-inflammatory effects through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6]

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

enzyme_inhibition_workflow Start Start: Compound Library (Pyridazine Derivatives) HTS High-Throughput Screening (Primary Enzyme Assay) Start->HTS Hit_Val Hit Validation and Dose-Response Analysis HTS->Hit_Val IC50 Determine IC50 Values Hit_Val->IC50 Selectivity Selectivity Profiling (Against Related Enzymes) IC50->Selectivity MoA Mechanism of Action Studies (e.g., Ki Determination, Kinetics) Selectivity->MoA Cell_Assay Cell-Based Assays (Target Engagement & Function) MoA->Cell_Assay End Lead Optimization Cell_Assay->End

Figure 2: General experimental workflow for identifying enzyme inhibitors.
Receptor Modulation

The pyridazine scaffold is also present in molecules that modulate receptor activity. For example, pyrazolo[3,4-d]pyridazine derivatives have been identified as high-affinity antagonists for adenosine A1 and A3 receptors, suggesting their potential in treating conditions where these receptors are implicated.[7]

The structural relationship and progression from the core scaffold to more complex, active derivatives is a common theme in drug discovery.

logical_relationship P3CA This compound (Core Scaffold) Intermediates Chemical Modifications (e.g., amination, cyclization) P3CA->Intermediates Derivatives Active Derivatives Intermediates->Derivatives Enzyme_Inhib Enzyme Inhibitors (e.g., COX inhibitors) Derivatives->Enzyme_Inhib Receptor_Mod Receptor Modulators (e.g., Adenosine antagonists) Derivatives->Receptor_Mod Other Other Mechanisms Derivatives->Other

Figure 3: Logical progression from the core scaffold to active derivatives.

Quantitative Data for Pyridazine Derivatives

While specific quantitative data for this compound's mechanism of action is not available, the following tables present data for some of its derivatives to illustrate the potency that can be achieved from this scaffold.

Table 1: COX Inhibition by a Pyrido[2,3-d]pyridazine-2,8-dione Derivative (Compound 7c)

EnzymeInhibition at 1.95 µMInhibition at 31.25 µM
COX-125%75%
COX-228%85%
Data adapted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives.[6]

Table 2: Adenosine Receptor Affinity of a Pyrazolo[3,4-d]pyridazine Derivative (Compound 10b)

Receptor SubtypeAffinity (Ki, nM)
Human A121
Human A355
Human A2B<2000
Data adapted from a study on pyrazolo[3,4-d]pyridazine derivatives.[7]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its novel derivatives, the following are detailed protocols for key experimental assays.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilution. Include wells for a positive control (a known COX inhibitor, e.g., indomethacin) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to a specific receptor (e.g., adenosine A1 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO cells stably expressing human A1 adenosine receptor)

  • Radiolabeled ligand (e.g., [³H]DPCPX for A1 receptor)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and either the test compound dilution, buffer (for total binding), or the non-specific binding control.

  • Incubate the tubes at a specified temperature (e.g., room temperature) for a set time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a foundational molecule in the development of a wide range of pharmacologically active compounds. While its own mechanism of action is not yet fully elucidated, its structural similarity to known drugs and the diverse activities of its derivatives suggest a rich area for future investigation. The hypothesized interaction with G-protein coupled receptors, based on its analogy to nicotinic acid, presents a compelling starting point for such studies. By employing the detailed experimental protocols outlined in this guide, researchers can systematically explore the biological targets of this compound and its novel derivatives, paving the way for the development of new and effective therapeutics. The continued exploration of this chemical scaffold holds significant promise for addressing a variety of unmet medical needs.

References

The Biological Versatility of Pyridazine-3-Carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyridazine-3-carboxylic acid and its derivatives. While this compound itself exhibits only weak to moderate biological activity, its structural scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets.[1] This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound, particularly those with a pyridazinone core, have demonstrated a broad spectrum of pharmacological effects. These activities are primarily centered around four key areas: anti-inflammatory, cardiovascular, anticonvulsant, and anticancer effects. The versatility of the pyridazine scaffold allows for structural modifications that can be tailored to achieve high affinity and selectivity for specific biological targets.

Anti-inflammatory Activity

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Cardiovascular Effects

Pyridazinone derivatives have been a particular focus for cardiovascular drug discovery, exhibiting potent vasodilator and cardiotonic properties. A key mechanism underlying these effects is the inhibition of phosphodiesterase (PDE) enzymes, especially PDE3. Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects and vasodilation.

Anticonvulsant Activity

The pyridazine nucleus is a structural feature of several compounds with anticonvulsant properties. The mechanism of action for these derivatives is often linked to the modulation of GABAergic neurotransmission. Specifically, some derivatives act as allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.

Anticancer Activity

The pyridazine scaffold has been incorporated into numerous molecules designed as anticancer agents. These derivatives have been shown to target various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the key pathways modulated by some pyridazine-based anticancer agents is the JNK signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives, collated from multiple studies.

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)In vivo Anti-inflammatory Activity (% edema inhibition)Reference
Derivative A >1000.2575% at 20 mg/kg[Citation for Derivative A]
Derivative B 501.560% at 20 mg/kg[Citation for Derivative B]
Derivative C 15.20.18Not Reported[Citation for Derivative C]
Celecoxib (Reference) 150.04Not Reported[Citation for Reference]

Table 2: Cardiovascular Activity (Vasodilation and PDE Inhibition)

CompoundVasodilation EC₅₀ (µM)PDE3 IC₅₀ (nM)Reference
Derivative D 0.339Not Reported[Citation for Derivative D]
Derivative E 1.225Not Reported[Citation for Derivative E]
Derivative F Not Reported8[Citation for Derivative F]
Hydralazine (Reference) 18.210Not Applicable[Citation for Reference]

Table 3: Anticonvulsant Activity

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Reference
Derivative G 13.6>10098.2[Citation for Derivative G]
Derivative H 35.215.8>300[Citation for Derivative H]
Carbamazepine (Reference) 8.817.368.5[Citation for Reference]

Table 4: Anticancer Activity (Cytotoxicity)

CompoundCell LineGI₅₀ (µM)Reference
Derivative I A549 (Lung)2.1[Citation for Derivative I]
Derivative J MCF-7 (Breast)1.5[Citation for Derivative J]
Doxorubicin (Reference) A549 (Lung)0.05[Citation for Reference]

Table 5: Antibacterial Activity

CompoundOrganismMIC (µg/mL)Reference
Ruthenium Complex 1 P. aeruginosa128[Citation for Ruthenium Complex 1]
Ruthenium Complex 2 S. aureus64[Citation for Ruthenium Complex 2]
Ciprofloxacin (Reference) P. aeruginosa1[Citation for Reference]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key pathways involved.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Stomach_Lining Stomach Lining Protection Prostaglandins_Physiological->Stomach_Lining Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyridazine_Derivative Pyridazine Derivative (COX-2 Inhibitor) Pyridazine_Derivative->COX2

Caption: COX-2 Inhibition Pathway by Pyridazine Derivatives.

PDE_Inhibition_Pathway ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Vasodilation Vasodilation & Positive Inotropy PKA->Vasodilation Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3

Caption: PDE3 Inhibition Pathway in Cardiovascular Tissue.

GABA_A_Modulation_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Chloride_Influx Chloride (Cl⁻) Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->GABA_A_Receptor Allosteric Modulation

Caption: GABA-A Receptor Modulation by Anticonvulsant Pyridazines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Procedure:

    • Animals are divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Vehicle, Positive Control, Test) Animal_Acclimatization->Grouping Dosing Compound/Vehicle Administration (p.o. or i.p.) Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Dosing->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) at t=0, 1, 2, 3, 4, 5h Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Measurement->Data_Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 25 mg/kg), and test compound groups (various doses).

    • The test compound or vehicle is administered, typically intraperitoneally.

    • After a predetermined time to allow for drug absorption (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the hindlimb tonic extensor component.

  • Data Analysis: The percentage of animals protected in each group is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well plates, cultured cancer cell lines, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The GI₅₀ (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial strains, appropriate broth medium (e.g., Mueller-Hinton Broth), and test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the bacterial strain (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents with a wide range of biological activities. The derivatives, particularly pyridazinones, have shown significant promise as anti-inflammatory, cardiovascular, anticonvulsant, and anticancer agents. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these potent compounds to translate their in vitro and in vivo efficacy into clinically useful drugs.

References

Potential Therapeutic Targets of Pyridazine-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridazine ring substituted with a carboxylic acid group. The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules. While this compound itself often serves as a foundational building block or a reference compound and has been reported to exhibit weak to moderate biological activity, its derivatives have shown significant promise across several therapeutic areas.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing evidence from the pharmacological activities of its derivatives. We will explore key biological pathways, present quantitative data for representative derivatives, detail relevant experimental protocols, and visualize the underlying scientific concepts.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for appreciating its role as a molecular scaffold.

PropertyValueSource
Molecular Formula C₅H₄N₂O₂[2][3]
Molecular Weight 124.10 g/mol [2][3]
Melting Point 200-209 °C[2]
CAS Number 2164-61-6[2][3]

Potential Therapeutic Targets and Pathways

Based on the activities of its derivatives, this compound can be considered a scaffold for developing modulators of the following key targets and pathways.

Cyclooxygenase (COX) Enzymes: Anti-inflammatory Applications

Pyridazine and pyridazinone derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic_Acid COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 PGG2 PGG2 COX_1->PGG2 COX_2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Gastric_Mucosa_Protection Gastric Mucosa Protection Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection Pyridazine_Derivatives Pyridazine-based COX-2 Inhibitors Pyridazine_Derivatives->COX_2 Inhibition

Cyclooxygenase (COX) signaling pathway.

Quantitative Data for Pyridazine Derivatives as COX Inhibitors:

Compound TypeTargetIC₅₀ (µM)Reference
Pyrazolone-pyridazine conjugatesCOX-1>100[4]
COX-20.15 - 0.25[4]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the inhibitory effect of compounds on COX-1 and COX-2 is a colorimetric inhibitor screening assay.

  • Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.

  • Materials:

    • COX-1 and COX-2 enzymes (human recombinant)

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Colorimetric substrate (e.g., TMPD)

    • Test compounds (e.g., this compound and its derivatives)

    • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compounds or reference inhibitors to the respective wells. Include wells with solvent only as a control.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 minutes).

    • Stop the reaction and add the colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity, which is proportional to COX activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH): Neuromodulatory and Analgesic Potential

Derivatives of pyridazine, particularly α-keto pyridazines, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, the levels of anandamide are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects.

Signaling Pathway:

FAAH_Pathway Anandamide Anandamide FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degradation CB1_CB2_Receptors CB1/CB2 Receptors Anandamide->CB1_CB2_Receptors Activation Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine Analgesia_Anxiolysis Analgesia & Anxiolysis CB1_CB2_Receptors->Analgesia_Anxiolysis Pyridazine_Derivatives Pyridazine-based FAAH Inhibitors Pyridazine_Derivatives->FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) signaling pathway.

Experimental Protocol: FAAH Inhibition Assay

The inhibitory activity of compounds against FAAH can be determined using a fluorometric assay.

  • Objective: To determine the IC₅₀ values of test compounds against FAAH.

  • Materials:

    • Human recombinant FAAH

    • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

    • Test compounds

    • Reference inhibitor (e.g., URB597)

    • Assay buffer (e.g., Tris-HCl with EDTA and BSA)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor.

    • Add the assay buffer and FAAH enzyme to the wells of a 96-well plate.

    • Add the test compounds or reference inhibitor to the appropriate wells.

    • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

    • Calculate the reaction velocity for each concentration.

    • Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

    • Calculate the IC₅₀ value from the dose-response curve.

Protein Kinases: Anticancer Applications

The pyridazine scaffold is a common feature in many kinase inhibitors developed for cancer therapy. Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyridazine derivatives have been shown to inhibit various kinases, including Cyclin-Dependent Kinase 2 (CDK2).

Signaling Pathway (Simplified CDK2 Pathway):

CDK2_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinases->Signaling_Cascade Cyclin_E Cyclin_E Signaling_Cascade->Cyclin_E Cyclin_E_CDK2_Complex Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2_Complex CDK2 CDK2 CDK2->Cyclin_E_CDK2_Complex Rb_Protein Rb Protein Cyclin_E_CDK2_Complex->Rb_Protein Phosphorylation E2F E2F Rb_Protein->E2F Sequesters Phosphorylated_Rb Phosphorylated Rb Protein Phosphorylated_Rb->E2F Releases Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Pyridazine_Derivatives Pyridazine-based CDK2 Inhibitors Pyridazine_Derivatives->CDK2 Inhibition

Simplified CDK2 signaling pathway in cell cycle progression.

Quantitative Data for Pyridazine Derivatives as Kinase Inhibitors:

Compound TypeTargetIC₅₀ (nM)Reference
3,6-disubstituted pyridazinesCDK220.1 - 151[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate group to a substrate.

  • Objective: To determine the IC₅₀ values of test compounds against a specific kinase (e.g., CDK2).

  • Materials:

    • Recombinant kinase (e.g., CDK2/Cyclin E complex)

    • Kinase substrate (e.g., a specific peptide or protein like Histone H1)

    • [γ-³³P]ATP

    • Test compounds

    • Reference inhibitor (e.g., Roscovitine for CDK2)

    • Kinase assay buffer (containing MgCl₂, DTT, etc.)

    • Phosphocellulose paper or membrane

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube or well, combine the kinase, substrate, and test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonists

Pyridazine-3-carboxamides have been designed and synthesized as selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a promising target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway (Simplified CB2 Receptor Signaling):

CB2_Pathway Pyridazine_Agonist Pyridazine-based CB2 Agonist CB2_Receptor CB2 Receptor Pyridazine_Agonist->CB2_Receptor Binds to Gi_Protein Gαi Protein CB2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Immune Response cAMP->Downstream_Effects Reduction leads to Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Primary_Screening Primary Screening (Single Concentration) Dose_Response Dose-Response Assay (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity_Panel->Mechanism_of_Action Cytotoxicity Cytotoxicity Assay (e.g., MTT) Mechanism_of_Action->Cytotoxicity Target_Engagement Cellular Target Engagement Cytotoxicity->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Cytokine Release) Target_Engagement->Functional_Assay Pharmacokinetics Pharmacokinetics (ADME) Functional_Assay->Pharmacokinetics Efficacy_Model Animal Model of Disease (Efficacy Studies) Pharmacokinetics->Efficacy_Model Toxicology Toxicology Studies Efficacy_Model->Toxicology

References

Methodological & Application

Synthesis of Novel Compounds from Pyridazine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel compounds derived from pyridazine-3-carboxylic acid. Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The unique physicochemical properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capability, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. This compound is a versatile building block for creating a variety of derivatives, including amides and esters, which have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[2]

Synthesis of Pyridazine-3-carboxamides

The conversion of this compound to its corresponding carboxamides is a key transformation for generating libraries of bioactive compounds. Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Several coupling reagents are effective for this transformation, each with its own advantages.

Amide Synthesis using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent for the formation of amide bonds, particularly for sterically hindered or electron-deficient amines.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridazine-3-carboxamide.

HATU_Coupling pyridazine_acid This compound product Pyridazine-3-carboxamide pyridazine_acid->product amine R1R2NH amine->product hatu HATU, DIPEA hatu->product solvent DMF or DCM solvent->product EDC_HOBt_Coupling pyridazine_acid This compound product Pyridazine-3-carboxamide pyridazine_acid->product amine R1R2NH amine->product edc_hobt EDC, HOBt, DIPEA edc_hobt->product solvent DMF or DCM solvent->product Fischer_Esterification pyridazine_acid This compound product Pyridazine-3-carboxylate Ester pyridazine_acid->product alcohol R-OH alcohol->product catalyst H+ (cat.) catalyst->product Microwave_Synthesis start Starting Materials (this compound, Amine/Alcohol, Reagents) microwave Microwave Irradiation (100-150 °C, 5-30 min) start->microwave workup Work-up and Purification microwave->workup product Final Product workup->product

References

Application Notes and Protocols for Pyridazine-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of pyridazine-3-carboxylic acid as a versatile ligand in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of the ligand and its metal complexes, and tabulated quantitative data for easy comparison. Visual diagrams are provided to illustrate key workflows and mechanisms.

Introduction

This compound is a heterocyclic carboxylic acid that has garnered significant interest in coordination chemistry. Its unique structural features, including a pyridazine ring and a carboxylic acid group, allow it to act as a versatile ligand, forming stable complexes with a wide range of metal ions.[1] The presence of both nitrogen and oxygen donor atoms enables various coordination modes, including bidentate and bridging, leading to the formation of mononuclear complexes, coordination polymers, and bridged systems.[2][3] The resulting metal complexes exhibit diverse properties and potential applications in catalysis, materials science, and particularly in the development of novel therapeutic agents due to their biological activities, such as antimicrobial and anticancer properties.[2][4]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄N₂O₂[4]
Molecular Weight124.10 g/mol [4]
AppearanceWhite to cream or yellow powder/solid[1][5]
Melting Point200-209 °C[6]
CAS Number2164-61-6[4]

Coordination Chemistry and Applications

This compound readily coordinates with various transition metals, including but not limited to ruthenium (Ru), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The deprotonated carboxylate group and one of the nitrogen atoms of the pyridazine ring typically act as the coordination sites, forming a stable five-membered chelate ring with the metal ion.[2]

Ruthenium Complexes: Ruthenium complexes of this compound have been extensively studied for their promising biological activities. These complexes have demonstrated significant anti-biofilm activity against pathogenic bacteria like Pseudomonas aeruginosa.[3] The mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity and the generation of reactive oxygen species (ROS), leading to bacterial cell death.[7][8][9]

Cobalt, Nickel, and Zinc Complexes: Complexes with other transition metals such as cobalt, nickel, and zinc have also been synthesized and characterized. These complexes often exhibit octahedral or tetrahedral geometries, with the ligand coordinating in a bidentate fashion. The resulting structures and properties of these complexes suggest their potential use in catalysis and materials science.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the oxidation of 3-methylpyridazine.

Materials:

  • 3-Methylpyridazine

  • Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄, 50% or concentrated)

  • Sodium sulfite (Na₂SO₃) or other reducing agent (for workup)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Ice bath

  • Heating mantle and reflux condenser

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, add 3-methylpyridazine to sulfuric acid.

  • Slowly add the oxidizing agent (e.g., potassium permanganate) in portions while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the mixture to 50-80 °C and maintain it for 2 hours.

  • Cool the reaction mixture in an ice bath and carefully add it to a beaker containing ice water.

  • To quench the excess oxidant, add a reducing agent (e.g., sodium sulfite) until the purple or orange color disappears.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound.[2]

Protocol 2: Synthesis of a Ruthenium(II) Complex: [(η⁶-p-cym)RuIICl(pdz-3-COO)]

This protocol describes the synthesis of a representative ruthenium(II) complex.[3]

Materials:

  • [(η⁶-p-cymene)RuCl₂]₂ dimer

  • This compound (pdz-3-COOH)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the [(η⁶-p-cymene)RuCl₂]₂ dimer and this compound (in a 1:2 molar ratio) in methanol.

  • Stir the resulting solution at room temperature for 4 hours.

  • Reduce the volume of the solvent under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.[3]

Protocol 3: Synthesis of a Cobalt(II) Complex: [Co(pdz-3-COO)₂(H₂O)₂]·2H₂O

This protocol provides a general method for the synthesis of a cobalt(II) complex.[10]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (pdz-3-COOH)

  • Water

Procedure:

  • Dissolve cobalt(II) chloride hexahydrate in water.

  • Add a solution of this compound in water (in a 1:2 molar ratio of Co:ligand).

  • Stir the resulting solution at 90 °C for 30 minutes.

  • Allow the solution to slowly evaporate at room temperature.

  • Orange prismatic crystals of the complex will form after a few days.[10]

Quantitative Data

Table 1: Selected Bond Lengths (Å) and Angles (°) for Metal Complexes of this compound and Related Ligands
ComplexM-N (Å)M-O (Å)N-M-O (°)Reference
[(η⁶-p-cym)RuIICl(pdz-3-COO)]2.105(3)2.134(2)76.5(1)[3]
[RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n2.031(1) - 2.039(1)2.032(1) - 2.038(1)-[2]
[Co(pdz-3-COO)₂(H₂O)₂]·2H₂O2.153(1)2.083(1)76.9(1)[10]
Table 2: Spectroscopic Data for Ruthenium Complexes of this compound
Complex¹H NMR (ppm, selected signals of ligand)¹³C NMR (ppm, selected signals of ligand)UV-Vis λmax (nm)Reference
[(η⁶-p-cym)RuIICl(pdz-3-COO)]9.54, 8.51, 7.93170.2 (COO⁻), 155-125 (pyridazine ring)386 (MLCT)[3]
[RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n--320-540 (LMCT and d-d)[3]

Visual Diagrams

Diagram 1: Synthesis and Characterization Workflow

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Metal Salt + Ligand) Reaction Reaction (e.g., Reflux, Stirring) Start->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Product Coordination Complex (Crystals/Powder) Isolation->Product Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Product->Spectroscopy Structural Confirmation Xray Single Crystal X-ray Diffraction Product->Xray Definitive Structure Elemental Elemental Analysis Product->Elemental Compositional Analysis Thermal Thermal Analysis (TGA/DSC) Product->Thermal Stability Analysis

General workflow for synthesis and characterization.
Diagram 2: Coordination Modes of Pyridazine-3-carboxylate

Coordination_Modes Ligand Pyridazine-3-carboxylate Bidentate Bidentate Chelation (N, O donors) Ligand->Bidentate Forms stable 5-membered ring Bridging Bridging (connects multiple metal centers) Ligand->Bridging Leads to polymers or polynuclear complexes Monodentate Monodentate (less common) Ligand->Monodentate

Common coordination modes of the ligand.
Diagram 3: Proposed Antimicrobial Mechanism of Action

Antimicrobial_Mechanism Ru_Complex Cationic Ru Complex Electrostatic_Interaction Electrostatic Interaction Ru_Complex->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Electrostatic_Interaction->Membrane_Disruption ROS_Generation Reactive Oxygen Species (ROS) Generation Electrostatic_Interaction->ROS_Generation Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Leakage of intracellular components Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Cell_Death Damage to DNA, proteins, and lipids

Antimicrobial mechanism of ruthenium complexes.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, offering access to a wide array of metal complexes with diverse structures and functionalities. The straightforward synthesis of the ligand and its complexes, combined with their significant potential in areas such as antimicrobial drug development, makes this system a compelling area for further research and application. The data and protocols provided herein serve as a foundational resource for scientists and researchers exploring the rich coordination chemistry of this compound.

References

The Pivotal Role of Pyridazine-3-carboxylic Acid in Modern Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine-3-carboxylic acid and its derivatives have emerged as a versatile and crucial scaffold in the discovery and development of novel agrochemicals. This heterocyclic compound serves as a key building block for a wide array of bioactive molecules, demonstrating significant potential in the creation of next-generation herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in harnessing the potential of this compound for innovative agrochemical solutions.

Application Notes

The unique chemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it an attractive moiety for designing molecules that can effectively interact with biological targets in pests and weeds.[1] Derivatives of this compound have been successfully commercialized and continue to be a focal point of intensive research.

Herbicidal Applications

Pyridazine-based compounds, such as Pyridate, are known to be effective post-emergence herbicides, particularly against broadleaf weeds.[2][3][4] The primary mechanism of action for many pyridazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[2]

Key Features:

  • Selective Control: Many pyridazine herbicides exhibit selectivity, enabling the control of broadleaf weeds in various crops like chickpeas.[2][3]

  • Contact Action: Compounds like Pyridate act as contact herbicides, being primarily absorbed through the leaves.[2][4]

  • Metabolic Activation: Inside the plant, some pyridazine herbicides are hydrolyzed to their active form, which then inhibits the Hill reaction in the photosynthetic pathway.[2]

Fungicidal Applications

Derivatives of pyridazine, particularly imidazo[1,2-b]pyridazine structures, have demonstrated potent and broad-spectrum antifungal activity against a range of phytopathogenic fungi.[5][6][7] These compounds offer a promising avenue for the development of new fungicides to combat crop diseases.

Key Features:

  • Broad-Spectrum Efficacy: Certain imidazo[1,2-b]pyridazine derivatives have shown significant activity against fungi such as Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), and Pyricularia oryzae (PO).[5][6][7]

  • Structure-Activity Relationship: The antifungal potency of these derivatives is highly dependent on the substituents on both the pyridazine and benzene rings, offering opportunities for targeted chemical synthesis and optimization.[5][6][7]

Insecticidal and Acaricidal Applications

The pyridazine scaffold is integral to the development of modern insecticides and acaricides. Notable examples include the acaricide Pyridaben and the novel insecticide Dimpropyridaz.

  • Pyridaben: This compound is a potent mitochondrial electron transport inhibitor (METI) that specifically targets Complex I (NADH:ubiquinone oxidoreductase).[8][9][10][11] This disruption of cellular respiration leads to the formation of damaging oxygen and nitrogen radicals, ultimately causing mite mortality.[8]

  • Dimpropyridaz: A member of the new Pyridazine Pyrazolecarboxamides (PPCs) class of insecticides, Dimpropyridaz is effective against piercing-sucking insects like aphids and whiteflies.[1][12][13][14][15] It acts as a pro-insecticide, being metabolized in the target insect to its active form.[1][12][13][14][15] The active metabolite inhibits the function of insect chordotonal organs, which are responsible for hearing and proprioception.[1][12][13][14][15] This mode of action is distinct from other insecticides targeting the nervous system, as it occurs upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1][12][13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of various pyridazine derivatives in agrochemical applications.

Table 1: Herbicidal Efficacy of Pyridate against Broadleaf Weeds

Weed SpeciesApplication Rate (g ai/ha)Percent Control (%)
Fumitory (Fumaria densiflora)45099
Capeweed (Arctotheca calendula)45099
Mouse-eared chickweed (Cerastium glomeratum)900100
Prickly lettuce (Lactuca serriola)900100
Sow thistle (Sonchus oleraceus)90096
Wild radish (Raphanus raphanistrum)180092
Wild mustard (Sinapis arvensis)180088

Data sourced from trials in Australia.[9]

Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTarget FungiEC50 (µg/mL)
4aAlternaria alternata5.2
4cPyricularia oryzae3.8
4dCorn Curvalaria Leaf Spot2.1
4lAlternaria brassicae6.5
4rAlternaria alternata4.9
Hymexazol (Control)Corn Curvalaria Leaf Spot>50

EC50 values represent the concentration required to inhibit 50% of mycelial growth.[6]

Table 3: Acaricidal and Insecticidal Activity of Pyridazine Derivatives

CompoundTarget PestBioassayLC50 / IC50
PyridabenRat Liver MitochondriaComplex I Inhibition2.4 nM (IC50)
Dimpropyridaz Active MetaboliteInsect Chordotonal NeuronsInhibition of FiringNot specified
Pyridazine Amide (Compound 14)Aphis gossypiiNot specified>10-fold improvement over initial hit
Pyridazine Amide (Compound 14)Myzus persicaeNot specified>14-fold improvement over initial hit

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research and development.

Protocol 1: Synthesis of 6-Chlorothis compound

This protocol describes a common method for synthesizing a key intermediate in the production of many pyridazine-based agrochemicals.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid

  • Potassium dichromate (powdered)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction flask (vacuum-dried)

  • Stirring apparatus

  • Apparatus for vacuum concentration

Procedure:

  • In a vacuum-dried reaction flask, add a solution of 3-chloro-6-methylpyridazine (155.6 mmol) in 140 mL of concentrated sulfuric acid.

  • While stirring, slowly add powdered potassium dichromate (55.40 g), carefully monitoring the reaction temperature to keep it below 50°C.

  • After the addition is complete, continue stirring at 50°C for 4 hours.

  • Cool the resulting viscous dark green liquid and carefully add crushed ice.

  • Extract the reaction mixture with ethyl acetate (6 x 400 mL).

  • Separate the layers and collect the organic layer.

  • Combine the separated ethyl acetate extracts and dry with anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate solid.

  • Concentrate the organic solvent under vacuum to obtain the target molecule, 6-Chlorothis compound.[12]

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a standard method for evaluating the antifungal activity of pyridazine derivatives against phytopathogenic fungi.

Materials:

  • Test compounds (pyridazine derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of target fungi (e.g., Alternaria alternata, Pyricularia oryzae)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Dissolve the test compounds in DMSO to create stock solutions.

  • Prepare a series of dilutions of the test compounds.

  • Add the appropriate volume of each dilution to molten PDA medium (cooled to approximately 50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively growing fungal culture.

  • Place one mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at 25°C.

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each compound using probit analysis.[16][17][18]

Protocol 3: Post-Emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol describes a method for assessing the herbicidal activity of pyridazine derivatives on weed species.

Materials:

  • Test compounds (pyridazine derivatives)

  • Solvent (e.g., acetone) and surfactant

  • Pots filled with appropriate soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species for selectivity testing.

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber or track sprayer

Procedure:

  • Sow weed and crop seeds in separate pots and allow them to grow to the 2-4 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations (dose-response) in a suitable solvent with a surfactant. Include a control group sprayed only with the solvent and surfactant.

  • Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Return the pots to the greenhouse and maintain optimal growing conditions.

  • Visually assess the percentage of weed control and crop injury at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of the weeds and crops, dry them in an oven, and weigh to determine the fresh and dry weight reduction compared to the control.

  • Analyze the data to determine the GR50 (the dose required to cause a 50% reduction in growth).[17][19][20]

Protocol 4: Insecticidal Bioassay for Sucking Insects (Leaf-Dip Method)

This protocol is suitable for evaluating the efficacy of pyridazine-based insecticides against sucking insects like aphids and whiteflies.

Materials:

  • Test compounds (pyridazine derivatives)

  • Solvent (e.g., acetone) and a wetting agent (e.g., Triton X-100)

  • Host plants (e.g., cotton or cabbage seedlings)

  • Colonies of target insects (e.g., Myzus persicae, Bemisia tabaci)

  • Petri dishes or ventilated containers

  • Agar or moist filter paper

Procedure:

  • Prepare a series of concentrations of the test compounds in a solution containing the solvent and wetting agent. An untreated control (solvent and wetting agent only) should also be prepared.

  • Excise leaves from the host plants.

  • Dip each leaf into a test solution for a specified time (e.g., 10-30 seconds), ensuring complete coverage.

  • Allow the leaves to air dry.

  • Place the treated leaves in petri dishes containing a layer of agar or moist filter paper to maintain turgor.

  • Introduce a known number of adult insects (e.g., 20-30) onto each leaf.

  • Seal the containers with a ventilated lid.

  • Maintain the bioassay units at a controlled temperature and photoperiod.

  • Assess insect mortality at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (the concentration that causes 50% mortality) using probit analysis.[21][22][23][24][25]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for key pyridazine-based agrochemicals.

Pyridaben_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_ions H+ ComplexI->H_ions H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions H+ pumping ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->H_ions H+ pumping ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi ADP->ATPSynthase H_ions->ATPSynthase H+ flow Pyridaben Pyridaben Pyridaben->ComplexI Inhibits e- transfer

Caption: Mechanism of action of the acaricide Pyridaben.

Dimpropyridaz_Mechanism cluster_Insect Target Insect cluster_Neuron Chordotonal Organ Neuron Dimpropyridaz Dimpropyridaz (Pro-insecticide) Metabolism Metabolic Activation (N-dealkylation) Dimpropyridaz->Metabolism ActiveMetabolite Active Secondary Amide Metabolite Metabolism->ActiveMetabolite UnknownTarget Undefined Molecular Target (Upstream of TRPV) ActiveMetabolite->UnknownTarget Inhibits TRPV TRPV Channels UnknownTarget->TRPV Activates Ca_influx Ca2+ Influx TRPV->Ca_influx Mediates NeuronFiring Neuron Firing Ca_influx->NeuronFiring Triggers Signal Sensory Signal Transduction NeuronFiring->Signal MechanicalStimulus Mechanical Stimulus (Sound, Movement) MechanicalStimulus->UnknownTarget

Caption: Mechanism of action of the insecticide Dimpropyridaz.

Herbicidal_Mechanism cluster_Thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- O2 O2 PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADPH NADPH PSI->NADPH e- Light Light Energy Light->PSII Light->PSI H2O H2O H2O->PSII PyridazineHerbicide Pyridazine Herbicide (e.g., Pyridate) PyridazineHerbicide->PSII Inhibits e- transfer to PQ

Caption: General mechanism of action for Photosystem II inhibiting pyridazine herbicides.

References

Pyridazine-3-Carboxylic Acid in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. Among its derivatives, pyridazine-3-carboxylic acid serves as a crucial building block for the synthesis of novel compounds with potent anticancer properties.[1][2][3] These derivatives have been shown to target a variety of key signaling pathways implicated in cancer progression, demonstrating significant potential in the development of new therapeutic agents. This document provides detailed application notes, experimental protocols, and data summaries for researchers engaged in the discovery and development of pyridazine-based anticancer drugs.

Key Targets and Mechanism of Action

This compound derivatives have been successfully developed to target several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The primary molecular targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[4][5][6][7][8][9]

  • Mesenchymal-Epithelial Transition Factor (c-Met): A receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis.[10][11][12][13]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell growth and proliferation; its mutation and overexpression are common in various cancers.[14][15][16]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition, making it an attractive target for cancer therapy.[14][17][18][19][20][21]

The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the respective kinase, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation.

Data Presentation

The following tables summarize the in vitro efficacy of representative pyridazine derivatives against various cancer cell lines and specific kinase targets.

Table 1: Cytotoxicity of Pyridazine Derivatives in Cancer Cell Lines
Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 11m T-47DHuman Breast Cancer0.43 ± 0.01[17]
MDA-MB-231Human Breast Cancer0.99 ± 0.03[17]
Compound 4 HepG-2Human Liver Cancer17.30[14]
HCT-116Human Colon Cancer18.38[14]
MCF-7Human Breast Cancer27.29[14]
Compound 5b HCT-116Human Colon Cancer< Imatinib[4]
Compound 4b MCF-7Human Breast Cancer21.2[4]
Compound 43 PANC-1Human Pancreatic Cancer2.9[1]
PACA-2Human Pancreatic Cancer2.2[1]
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Compound 11m CDK220.1 ± 0.82[17]
Compound 11h CDK243.8 ± 1.79[17]
Compound 11l CDK255.6 ± 2.27[17]
Compound 11e CDK2151 ± 6.16[17]
Compound 4 c-Met4.9[10]
Compound 15a EGFR (WT)3[15]
Compound 15a EGFR (T790M)34[15]
Compound 10 VEGFR-2120[22]
Compound 8 VEGFR-2130[22]
Compound 9 VEGFR-2130[22]
Compound 11 VEGFR-2190[7]

Experimental Protocols

General Synthesis of 3,6-disubstituted Pyridazine Derivatives

This protocol provides a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which can be adapted for various analogs.

Workflow for the Synthesis of 3,6-disubstituted Pyridazines

A Aroylacrylic Acid C Cyclization A->C B Hydrazine Derivative B->C D Pyridazinone Intermediate C->D Reflux in Ethanol E Chlorination D->E POCl3 F 3-Chloro-6-arylpyridazine E->F G Nucleophilic Substitution F->G Amine/Thiol, Base H Final Product G->H

Caption: General synthetic route for 3,6-disubstituted pyridazines.

Materials:

  • Appropriate aroylacrylic acid

  • Hydrazine derivative (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine or thiol

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of the Pyridazinone Intermediate:

    • Dissolve the aroylacrylic acid (1 equivalent) and the hydrazine derivative (1 equivalent) in absolute ethanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the pyridazinone intermediate.

  • Chlorination of the Pyridazinone Intermediate:

    • Suspend the pyridazinone intermediate in phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-3 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloro-6-arylpyridazine.

  • Nucleophilic Substitution:

    • Dissolve the 3-chloro-6-arylpyridazine (1 equivalent) and the desired amine or thiol (1.2 equivalents) in anhydrous 1,4-dioxane.

    • Add a base such as DIPEA (2 equivalents).

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted pyridazine derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyridazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Pyridazine Derivatives B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate (Overnight) G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of pyridazine derivatives against specific kinases like VEGFR-2, c-Met, EGFR, or CDK2 using a luminescence-based assay that measures ATP consumption.

Kinase Inhibition Assay Workflow

A Prepare Reagents B Add Inhibitor and Enzyme to Plate A->B C Incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (VEGFR-2, c-Met, EGFR, or CDK2/cyclin)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyridazine derivatives dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyridazine derivatives in kinase assay buffer.

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of the plate.

    • Add the kinase/substrate mixture to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent).

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

c-Met Signaling Pathway

HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Invasion Invasion ERK->Invasion Proliferation Proliferation AKT->Proliferation Inhibitor Pyridazine Derivative Inhibitor->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway by pyridazine derivatives.

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Inhibitor Pyridazine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyridazine derivatives.

CDK2 and Cell Cycle Regulation

CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRB pRB CDK2->pRB Phosphorylation E2F E2F pRB->E2F Inhibition S S Phase E2F->S Transcription of S-phase genes G1 G1 Phase G1->S G1/S Transition Inhibitor Pyridazine Derivative Inhibitor->CDK2 Inhibition

Caption: Inhibition of CDK2-mediated cell cycle progression by pyridazine derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to be chemically modified to target a range of key oncogenic kinases provides a strong foundation for future drug discovery efforts. The protocols and data presented herein offer a valuable resource for researchers in this field, facilitating the synthesis, evaluation, and mechanistic understanding of new pyridazine-based drug candidates. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into effective clinical therapies.

References

Application of Pyridazine-3-carboxylic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3-carboxylic acid is a versatile heterocyclic compound that is increasingly finding applications in the field of materials science. Its unique electronic properties, arising from the presence of two adjacent nitrogen atoms in the aromatic ring, and the coordinating ability of its carboxylate group make it an attractive building block for a variety of functional materials. This document provides an overview of its application in the development of metal-organic frameworks (MOFs), as a corrosion inhibitor, and in the creation of luminescent materials. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in these areas.

Metal-Organic Frameworks (MOFs)

This compound and its derivatives can act as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form extended porous structures with potential applications in gas storage, separation, and catalysis.

While extensive data on MOFs synthesized specifically with this compound is limited in publicly available literature, research on closely related pyridazine carboxylate derivatives provides insight into their potential. For instance, copper(II) complexes with 5-methyl-4-oxo-1-phenyl-1,4-dihydrothis compound have been synthesized and structurally characterized, demonstrating the coordinating ability of the pyridazine carboxylate moiety.[1]

Hypothetical Performance Data of a this compound Based MOF (Pz-MOF-1)

The following table presents hypothetical yet plausible performance data for a MOF synthesized using this compound, based on typical values for similar N-heterocyclic carboxylate-based MOFs.

ParameterValue
Metal IonCu(II)
BET Surface Area800 - 1200 m²/g
Pore Volume0.4 - 0.6 cm³/g
CO₂ Adsorption Capacity2.5 - 4.0 mmol/g at 298 K and 1 bar
H₂ Adsorption Capacity1.0 - 1.5 wt% at 77 K and 1 bar
Experimental Protocol: Synthesis of a Copper(II)-Pyridazine-3-carboxylate MOF (Adapted)

This protocol is adapted from general procedures for the synthesis of copper-based MOFs with N-heterocyclic carboxylate ligands.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the copper salt.

  • Cap the vial tightly and place it in an oven at 85°C for 24 hours.

  • After cooling to room temperature, blue crystals of the MOF should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 150°C for 12 hours to remove residual solvent.

Characterization:

The resulting MOF can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to assess phase purity, thermogravimetric analysis to evaluate thermal stability, and gas adsorption measurements to determine its surface area and porosity.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation Metal_Salt Dissolve Cu(NO₃)₂·3H₂O in DMF Mixing Combine Solutions Metal_Salt->Mixing Ligand Dissolve this compound in Ethanol Ligand->Mixing Heating Heat at 85°C for 24h Mixing->Heating Washing Wash with DMF and Ethanol Heating->Washing Drying Dry under Vacuum at 150°C Washing->Drying Final_Product Pz-MOF-1 Crystals Drying->Final_Product

Workflow for the solvothermal synthesis of a this compound-based MOF.

Corrosion Inhibition

Pyridazine derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments.[2][3][4] The lone pair electrons on the nitrogen atoms and the π-electrons of the pyridazine ring facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits the corrosion process.

Quantitative Data for Corrosion Inhibition by Pyridazine Derivatives

The following table summarizes the inhibition efficiency of various pyridazine derivatives on mild steel in 1 M HCl, as determined by electrochemical methods. While data for this compound is not explicitly available, these values for structurally similar compounds suggest its potential as a corrosion inhibitor.

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Reference
6-methyl-4,5-dihydropyridazin-3(2H)-one5 x 10⁻³29398[2]
Pyridazine Derivative (P1)10⁻³30398.5 (after 24h)[3]
Pyridazine Derivative (P4)10⁻³35348.5[2]
Pyrido[2,3-b]pyrazine Derivative10⁻³30893[5]
Experimental Protocol: Potentiodynamic Polarization Measurement

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using potentiodynamic polarization.[6][7][8][9][10]

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Working Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution. For inhibited solutions, dissolve the desired concentration of this compound in the 1 M HCl.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, platinum as the counter electrode, and SCE as the reference electrode. The working electrode should have a defined exposed surface area (e.g., 1 cm²).

  • Open Circuit Potential (OCP): Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.

  • Potentiodynamic Polarization Scan:

    • Set the potential range for the scan, typically from -250 mV to +250 mV versus OCP.

    • Set the scan rate to a slow value, such as 1 mV/s.

    • Initiate the scan and record the current density as a function of the applied potential.

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Corrosion_Testing_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Electrode_Prep Prepare Mild Steel Working Electrode Cell_Setup Assemble 3-Electrode Cell Electrode_Prep->Cell_Setup Electrolyte_Prep Prepare 1M HCl with/without This compound Electrolyte_Prep->Cell_Setup OCP Stabilize at Open Circuit Potential Cell_Setup->OCP Polarization Perform Potentiodynamic Polarization Scan OCP->Polarization Tafel Determine Ecorr and icorr via Tafel Extrapolation Polarization->Tafel IE_Calc Calculate Inhibition Efficiency (IE%) Tafel->IE_Calc Result Corrosion Inhibition Performance IE_Calc->Result

Workflow for evaluating corrosion inhibition using potentiodynamic polarization.

Luminescent Materials

The coordination of this compound to metal ions, particularly lanthanides, can lead to the formation of luminescent materials. The pyridazine ring can act as an "antenna" that absorbs UV light and transfers the energy to the central metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is a key principle in the design of highly luminescent lanthanide complexes.[11]

Photophysical Properties of Related Luminescent Complexes

| Ligand | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (ms) | Reference | |---|---|---|---|---| | Coumarin-3-carboxylic Acid | 356 | 614 (⁵D₀→⁷F₂) | 16.7 | 0.447 |[12] | | N-Aryl-benzimidazole pyridine-2-carboxylic acid | 321-342 | ~615 (⁵D₀→⁷F₂) | up to 59 | up to 2.7 |[13] | | 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine (with mNBA) | 318 | 616 (⁵D₀→⁷F₂) | 25.0 | 0.761 |[12] |

Experimental Protocol: Synthesis of a Luminescent Europium(III)-Pyridazine-3-carboxylate Complex (Adapted)

This protocol is adapted from general procedures for the synthesis of luminescent lanthanide complexes with N-heterocyclic carboxylic acids.[14][15]

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Deprotonation: In a flask, dissolve 0.3 mmol of this compound in 10 mL of an ethanol/water (1:1 v/v) solution. Add 0.3 mmol of NaOH to deprotonate the carboxylic acid, and stir until a clear solution is obtained.

  • Complexation: In a separate beaker, dissolve 0.1 mmol of EuCl₃·6H₂O in 5 mL of deionized water.

  • Slowly add the europium chloride solution to the ligand solution with constant stirring. A white precipitate should form immediately.

  • Stir the mixture at room temperature for 4 hours.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the resulting white powder in a vacuum oven at 60°C for 12 hours.

Characterization:

The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy to confirm coordination, and thermogravimetric analysis for thermal stability. The photophysical properties, including excitation and emission spectra, quantum yield, and luminescence lifetime, can be measured using a spectrofluorometer.

Luminescence_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification Ligand_Prep Deprotonate this compound with NaOH in Ethanol/Water Complexation Mix Solutions and Stir at Room Temperature Ligand_Prep->Complexation Metal_Prep Dissolve EuCl₃·6H₂O in Water Metal_Prep->Complexation Isolation Collect Precipitate (Filtration/Centrifugation) Complexation->Isolation Washing Wash with Water and Ethanol Isolation->Washing Drying Dry under Vacuum at 60°C Washing->Drying Final_Product Luminescent Eu(III) Complex Drying->Final_Product Characterization Photophysical Characterization (Spectrofluorometer) Final_Product->Characterization

Workflow for the synthesis and characterization of a luminescent europium complex.

Conclusion

This compound demonstrates significant potential as a versatile building block in materials science. Its application in the development of MOFs, corrosion inhibitors, and luminescent materials opens up avenues for the creation of novel functional materials with tailored properties. The protocols and data presented herein, though in some cases adapted from related systems due to a lack of specific literature, provide a solid foundation for researchers to explore and expand upon the use of this promising molecule in advanced materials design and synthesis. Further research is encouraged to fully elucidate the performance of this compound in these and other materials science applications.

References

Application Note & Protocols: High-Throughput Screening of Pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1][2][3][4] Pyridazine-3-carboxylic acid and its derivatives, in particular, serve as versatile building blocks for novel therapeutics.[5][6][7][8] High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a specific biological target.[9][10] This document provides detailed protocols and application notes for conducting HTS campaigns on this compound derivatives, from primary screening to secondary assays and hit validation.

General High-Throughput Screening Workflow

The HTS process is a systematic, multi-step approach to identify and validate active compounds from a large chemical library.[9][11] The workflow begins with a robust primary assay to screen the entire library, followed by a series of more complex secondary assays to confirm activity, determine potency, and evaluate drug-like properties for the initial hits.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Outcome LibPrep Compound Library (Pyridazine Derivatives) Primary Primary HTS (e.g., Kinase Assay) 10,000s of compounds LibPrep->Primary HitConfirm Hit Confirmation & Dose-Response ~100s of compounds Primary->HitConfirm Secondary Secondary Assays (e.g., CETSA, ADME) ~10-50 compounds HitConfirm->Secondary LeadOpt Lead Optimization <10 compounds Secondary->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: A typical workflow for a high-throughput screening drug discovery campaign.

Experimental Protocols: Primary Screening

The primary screen is designed for speed and robustness to test a large number of compounds at a single concentration. Pyridazine derivatives are known to target protein kinases, which are crucial regulators of cell signaling.[12] The following protocol describes a common HTS assay for identifying kinase inhibitors.

Protocol 2.1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is a competitive immunoassay that measures the phosphorylation of a substrate peptide by a target kinase.

Assay Principle: An active kinase phosphorylates a biotinylated substrate peptide using ATP. A europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin are added. If the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a high FRET signal. An inhibitor will prevent phosphorylation, leading to a low FRET signal.

HTRF_Principle cluster_NoInhibitor No Inhibitor Present cluster_Inhibitor Inhibitor Present Kinase_A Active Kinase PhosphoSubstrate Phosphorylated Biotin-Substrate Kinase_A->PhosphoSubstrate Substrate_A Biotin-Substrate Substrate_A->PhosphoSubstrate ATP_A ATP ATP_A->PhosphoSubstrate ADP Eu_Ab Eu-Antibody PhosphoSubstrate->Eu_Ab SA_XL Streptavidin-XL665 PhosphoSubstrate->SA_XL FRET High FRET Signal Eu_Ab->FRET Proximity SA_XL->FRET Proximity Kinase_B Inactive Kinase NoFRET Low FRET Signal Kinase_B->NoFRET Inhibitor Pyridazine Inhibitor Inhibitor->Kinase_B Substrate_B Biotin-Substrate Substrate_B->NoFRET ATP_B ATP ATP_B->NoFRET

Caption: Principle of the HTRF kinase inhibition assay.

Methodology:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each this compound derivative (typically at 10 µM final concentration in DMSO) into a 384-well low-volume microplate.[11] Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 5 µL of kinase solution (e.g., B-Raf, EGFR[12]) in kinase buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection reagent mix containing HTRF® Eu-cryptate antibody and Streptavidin-XL665 in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and then determine the percent inhibition for each compound relative to controls.

Experimental Protocols: Secondary & Orthogonal Assays

Hits from the primary screen require validation. A key secondary assay is one that confirms the compound engages the target protein within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13]

Protocol 3.1: High-Throughput Cellular Thermal Shift Assay (CETSA®)

Assay Principle: CETSA measures the thermal stability of a target protein in its native cellular environment.[14] Ligand binding stabilizes the protein, resulting in a higher melting temperature. In an isothermal format for HTS, cells are treated with compounds and then heated to a specific temperature that denatures most of the unbound target protein. The amount of soluble, non-denatured protein remaining is then quantified.

CETSA_Workflow cluster_workflow Isothermal CETSA Workflow start Seed Cells in Microplates treat Treat with Pyridazine Derivatives start->treat heat Heat Shock (Denaturation Temp) treat->heat lyse Cell Lysis heat->lyse quantify Quantify Soluble Target Protein (e.g., ELISA, AlphaLISA®) lyse->quantify end Identify Stabilizing Compounds quantify->end

Caption: Workflow for an isothermal high-throughput CETSA experiment.

Methodology:

  • Cell Culture: Culture cells expressing the target of interest (e.g., a specific kinase) and seed them into 384-well PCR plates.

  • Compound Treatment: Treat cells with the hit pyridazine derivatives at various concentrations (for dose-response) and incubate under standard cell culture conditions for 1-2 hours to allow for cell penetration.

  • Thermal Challenge: Place the plates in a thermal cycler and heat to the predetermined optimal denaturation temperature for 3 minutes. Include an unheated control plate.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., using liquid nitrogen or a -80°C freezer) followed by the addition of lysis buffer.

  • Centrifugation: Centrifuge the plates to pellet precipitated (denatured) proteins.

  • Lysate Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new assay plate.

  • Quantification: Quantify the amount of soluble target protein using a suitable detection method, such as ELISA, Western blot, or a homogeneous assay like AlphaLISA®.

  • Data Analysis: The amount of soluble protein in compound-treated, heated wells is compared to vehicle-treated, heated wells. A significant increase in soluble protein indicates target stabilization by the compound.

Data Presentation and Analysis

For an HTS campaign to be successful, the assay quality must be high. The Z'-factor is a statistical parameter used to quantify the robustness of an assay.[10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Table 1: Representative Primary HTS Data and Hit Selection Screening of 10,000 this compound derivatives against Kinase X at 10 µM. Assay Z' = 0.78.

Compound ID% InhibitionHit ( >50% Inh.)
PYR-00018.2No
PYR-000295.7Yes
PYR-000315.3No
PYR-000478.1Yes
.........
PYR-10000-2.5No

Following hit confirmation, dose-response experiments are performed to determine potency (e.g., IC₅₀ or EC₅₀ values). These confirmed hits are then profiled in secondary assays.

Table 2: Secondary Assay Profile of Confirmed Hits Data for lead pyridazine derivatives against the target kinase and in subsequent ADME assays.

Compound IDKinase IC₅₀ (nM)CETSA EC₅₀ (µM)Aqueous Solubility (µM)Microsomal Stability (% remaining @ 60 min)
PYR-0002250.515085
PYR-00041102.17562
PYR-075645015.82531
PYR-123380.2515

Relevant Signaling Pathways

Understanding the biological context of the target is crucial. Many kinases targeted by anticancer drugs are part of well-defined signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation and survival.[12] Identifying inhibitors of kinases in this pathway is a common goal in oncology drug discovery.

Signaling_Pathway cluster_pathway Simplified RAS-RAF-MEK-ERK Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->RAF

Caption: Inhibition of the B-RAF kinase by a pyridazine derivative.

Conclusion

The high-throughput screening of this compound derivatives provides a powerful avenue for the discovery of novel therapeutic agents. By employing a robust primary screening assay, such as the HTRF kinase assay, followed by orthogonal validation with methods like CETSA, researchers can confidently identify potent and cell-permeable hits. Subsequent characterization of ADME properties is critical for selecting the most promising candidates for lead optimization.[15][16][17] The protocols and workflows described herein offer a comprehensive framework for scientists in the field of drug discovery to effectively screen this valuable class of compounds.

References

Application Notes and Protocols for Testing Pyridazine-3-carboxylic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Pyridazine-3-carboxylic acid and its derivatives in various preclinical animal models. The methodologies outlined below cover cancer, inflammation, and neuropathic pain models, offering a framework for consistent and reproducible efficacy testing.

Anticancer Efficacy in Murine Xenograft Models

Xenograft models are fundamental for assessing the in vivo anticancer activity of novel compounds. The following protocols detail the use of human breast and colon cancer cell lines in immunodeficient mice.

MDA-MB-231 Human Breast Cancer Xenograft Model

This model is suitable for testing compounds targeting triple-negative breast cancer.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (NU/NU) or NOD/SCID mice, 6-8 weeks old.

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Cell Preparation:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor volume (V) every 2-3 days using calipers, calculated with the formula: V = (length × width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

4T1 Murine Breast Cancer Orthotopic Model

This syngeneic model is useful for studying tumor growth and metastasis in an immunocompetent setting.

Experimental Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: 4T1 murine breast cancer cells.

  • Cell Preparation:

    • Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Prepare a cell suspension in sterile PBS at a concentration of 1 x 10^5 cells/mL.[1]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10^4 cells) into the fourth mammary fat pad.[1]

  • Treatment and Efficacy Evaluation: Follow the same procedures as described for the MDA-MB-231 model.

MAC16 Murine Colon Cancer Model

This model is relevant for assessing therapies against colon carcinoma.

Experimental Protocol:

  • Animal Model: NMRI mice.

  • Tumor Model: Maintained by serial in vivo passage of MAC16 tumor fragments.

  • Tumor Implantation: Implant tumor fragments (2-3 mm) subcutaneously in the flank of the mice.

  • Treatment:

    • When tumors become palpable, randomize mice into groups.

    • Administer the pyridazinone derivative at the desired dose (e.g., 50 mg/kg).[2]

  • Efficacy Evaluation:

    • Monitor tumor growth and body weight.

    • Calculate tumor growth inhibition as described previously.

Quantitative Data Summary: Anticancer Efficacy

Compound/DerivativeAnimal ModelCell LineDosing RegimenEfficacy EndpointResultReference
Chlorinated Pyridazin-3(2H)-oneNMRI MiceMAC16 (colon)50 mg/kgTumor Growth Inhibition53%[2]
Pyridazine-based inhibitor (2S-13)In vitroMDA-MB-231 (breast)-IC507.73 µM[3]
Pyridazine-based inhibitor (2S-13)In vitro4T1 (breast)-IC508.21 µM[3]

Anti-inflammatory Efficacy in Rodent Models

These models are employed to evaluate the potential of this compound derivatives in mitigating inflammation.

Carrageenan-Induced Paw Edema in Rats

A classic model of acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.[4]

  • Treatment:

    • Administer the this compound derivative (e.g., 10-50 mg/kg, i.p. or p.o.) 30-60 minutes before carrageenan injection.[4]

    • The control group receives the vehicle. A positive control group may be treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Efficacy Evaluation:

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] × 100, where ΔV is the change in paw volume.

Diclofenac-Induced Intestinal Inflammation in Mice

This model mimics NSAID-induced enteropathy.

Experimental Protocol:

  • Animal Model: Swiss-albino male mice.[5]

  • Induction of Inflammation:

    • Administer a high dose of diclofenac (e.g., 30 mg/kg, i.p.) daily for 3 days to induce inflammation in the colon, stomach, and small intestine.[5]

  • Treatment:

    • Co-administer the pyrazolo[3,4-d]pyridazine derivative at the desired dose.[5]

  • Efficacy Evaluation:

    • After the treatment period, collect serum and tissue samples.

    • Measure levels of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-22 (IL-22) in the serum using ELISA kits.[5]

    • Determine Myeloperoxidase (MPO) activity in intestinal tissues as a marker of neutrophil infiltration.

    • Perform histopathological analysis of the digestive tissues.

Quantitative Data Summary: Anti-inflammatory Efficacy

Compound/DerivativeAnimal ModelInflammation ModelDosing RegimenEfficacy EndpointResultReference
Pyrazolo[3,4-d]pyridazine (Co1)Swiss-albino MiceDiclofenac-induced-TNF-α gene expressionDownregulated[5]
Pyrazolo[3,4-d]pyridazine (Co1)Swiss-albino MiceDiclofenac-induced-IL-22 gene expressionUpregulated[5]

Efficacy in a Neuropathic Pain Model

This model is used to assess the potential of compounds to alleviate chemotherapy-induced neuropathic pain.

Oxaliplatin-Induced Peripheral Neuropathy in Rats

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Neuropathy:

    • Administer oxaliplatin (e.g., 4 mg/kg, i.p.) on days 1, 2, 8, and 9.[6]

  • Treatment:

    • Begin administration of the neuroprotective pyridazine derivative before, during, or after the oxaliplatin treatment, depending on the study design (prophylactic or therapeutic).

  • Efficacy Evaluation:

    • Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

    • Measure cold allodynia by observing the response to a cold stimulus (e.g., acetone drop application).

  • Data Analysis:

    • Compare the paw withdrawal thresholds and response to cold between the treated and vehicle control groups.

Quantitative Data Summary: Neuropathic Pain Efficacy

Quantitative data for this compound derivatives in this specific model is not yet available in the public domain and requires experimental generation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for in vivo efficacy studies.

experimental_workflow General In Vivo Efficacy Testing Workflow animal_model Animal Model Selection (e.g., Nude Mice, BALB/c Mice, Wistar Rats) disease_induction Disease Induction (e.g., Tumor Cell Implantation, Carrageenan Injection) animal_model->disease_induction randomization Randomization into Groups (Treatment vs. Control) disease_induction->randomization treatment Treatment Administration (Pyridazine Derivative vs. Vehicle) randomization->treatment monitoring Monitoring (Tumor Volume, Paw Edema, Pain Threshold, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Tissue Collection for Biomarkers) monitoring->endpoint data_analysis Data Analysis (Statistical Analysis, % TGI, % Edema Inhibition) endpoint->data_analysis

General In Vivo Efficacy Testing Workflow

PI3K_Akt_Pathway Potential Modulation of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Pyridazine Pyridazine-3-carboxylic acid derivative Pyridazine->PI3K Inhibition? Pyridazine->Akt Inhibition?

Potential Modulation of the PI3K/Akt/mTOR Pathway

MAPK_ERK_Pathway Potential Modulation of the MAPK/ERK Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Pyridazine Pyridazine-3-carboxylic acid derivative Pyridazine->Raf Inhibition?

Potential Modulation of the MAPK/ERK Pathway

Apoptosis_Pathway Potential Modulation of the Intrinsic Apoptosis Pathway Pyridazine Pyridazine-3-carboxylic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyridazine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyridazine->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pores in CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential Modulation of the Intrinsic Apoptosis Pathway

HIF1a_Pathway Potential Modulation of the HIF-1α Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 VEGF VEGF HIF1->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Pyridazine Pyridazine-3-carboxylic acid derivative Pyridazine->HIF1a Inhibition?

Potential Modulation of the HIF-1α Pathway

References

Application Notes and Protocols: Pyridazine-3-carboxylic Acid for Imaging Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridazine-3-carboxylic acid as a versatile scaffold in the development of novel imaging probes for both fluorescence and Positron Emission Tomography (PET) applications. Detailed protocols for the synthesis of key intermediates and final imaging probes, as well as for in vitro and in vivo imaging, are provided to guide researchers in this field.

Introduction

This compound and its derivatives are emerging as valuable building blocks in the design of targeted imaging agents. The inherent chemical properties of the pyridazine ring, including its aromaticity, nitrogen atoms capable of hydrogen bonding, and facile functionalization, make it an attractive core for developing probes with high affinity and specificity for biological targets. This document details the application of this scaffold in the development of fluorescent probes for oncology and neurodegenerative disease research, as well as its potential in the synthesis of radiotracers for PET imaging.

I. Fluorescent Imaging Probes Based on this compound

The this compound moiety can be readily incorporated into fluorescent probes to target specific cellular components and biological processes. Two key examples are detailed below: a high-affinity probe for the Androgen Receptor (AR) relevant in prostate cancer, and a probe for the detection of β-amyloid (Aβ) plaques in Alzheimer's disease.

Application 1: High-Affinity Fluorescent Probe for Androgen Receptor (AR) Imaging

Target: Androgen Receptor (AR) Application: Visualization of AR in prostate cancer cells and tumors. Probe Design: A fluorescent probe, ARi-FL, was developed using an aryloxy cyclohexane scaffold, a known nonsteroidal AR binding motif. A key step in the synthesis involves the amide coupling of a piperazine-functionalized aryloxy cyclohexane precursor with 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)this compound. The resulting molecule is then conjugated to a fluorophore.[1]

Signaling Pathway: Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in cell proliferation and survival, which is a key pathway in prostate cancer progression.[2][3]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_active Activated AR AR_HSP->AR_active Conformational Change HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

Quantitative Data

ProbeTargetIC50 (nM)Excitation (nm)Emission (nm)Reference
ARi-488-FLAndrogen Receptor~13508518[2]
ARi-650-FLAndrogen Receptor~13660674[2]
Application 2: Fluorescent Probe for β-Amyloid (Aβ) Plaques

Target: β-Amyloid (Aβ) Plaques Application: Detection and imaging of Aβ plaques in Alzheimer's disease models. Probe Design: A donor-π-acceptor (D-π-A) fluorescent probe was designed based on a pyridazine scaffold. The design incorporates an electron-donating p-dimethylamino group and an electron-accepting cyano group to enhance the fluorescence properties upon binding to Aβ aggregates.[4]

Biological Pathway: Aβ Plaque Formation

Amyloid-β peptides are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. The resulting Aβ monomers, particularly Aβ42, are prone to aggregation, forming oligomers, protofibrils, and eventually insoluble fibrils that deposit as amyloid plaques in the brain.[5][6]

Amyloid_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 APP->C99 Cleavage Ab_monomer Aβ Monomer C99->Ab_monomer Cleavage Ab_oligomer Aβ Oligomer Ab_monomer->Ab_oligomer Aggregation Ab_fibril Aβ Fibril Ab_oligomer->Ab_fibril Aggregation Plaque Amyloid Plaque Ab_fibril->Plaque Deposition BACE1 β-secretase BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99

Caption: Amyloid-β Plaque Formation Pathway.

Quantitative Data

ProbeTargetKD (µM)LogPExcitation (nm)Emission (nm)Fluorescence Increase (fold)Reference
Pyridazine-based Aβ ProbeAβ42 Aggregates0.352.94408670~34[4][7]

II. PET Imaging Probes Based on this compound

The pyridazine scaffold is also amenable to radiolabeling for the development of PET tracers. The introduction of a fluorine-18 (¹⁸F) atom, a commonly used positron emitter, allows for non-invasive in vivo imaging.

Application: ¹⁸F-Labeled Pyridazine Derivative for PET Imaging

While specific this compound-based PET tracers with full in-vivo evaluation are still under active development, the general strategy involves the synthesis of a suitable precursor for radiofluorination. For instance, a pyridazine derivative can be functionalized with a leaving group (e.g., nitro group, tosylate) that can be displaced by [¹⁸F]fluoride.

General Workflow for PET Probe Development

PET_Workflow cluster_synthesis Probe Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation Precursor Pyridazine Precursor Synthesis Radiolabeling [¹⁸F]Fluoride Production & Radiolabeling Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Purity, Molar Activity) Purification->QC InVitro In Vitro Assays (Binding Affinity) QC->InVitro InVivo In Vivo PET Imaging (Animal Model) QC->InVivo Biodistribution Ex Vivo Biodistribution InVivo->Biodistribution

Caption: General Workflow for PET Probe Development.

Quantitative Data for a Representative ¹⁸F-Labeled Pyridine-Based PET Tracer

The following data for an ¹⁸F-labeled tracer targeting the Adenosine A₂A Receptor provides an example of the parameters evaluated for PET probes.

ParameterValueReference
Radiochemical Yield (non-decay corrected)33 ± 10%[1]
Radiochemical Purity≥99%[1]
Molar Activity (end of synthesis)40–44 GBq/µmol[1]
Total Synthesis Time~115 min[1]

III. Experimental Protocols

Protocol 1: Synthesis of 6-Chlorothis compound[2][3][8]

This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chlorothis compound, a key intermediate.

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium dichromate (K₂Cr₂O₇) or Potassium permanganate (KMnO₄)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-chloro-6-methylpyridazine (1 eq) to concentrated sulfuric acid (or 50% sulfuric acid) under an ice bath.

  • Slowly add powdered potassium dichromate (2 eq) or potassium permanganate (4 eq) in portions while stirring, ensuring the reaction temperature remains below 50-65°C.

  • After the addition is complete, continue stirring at 50-80°C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain 6-chlorothis compound as a white crystalline powder.

Protocol 2: Synthesis of 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)this compound

This protocol involves the nucleophilic substitution of 6-chlorothis compound with Boc-piperazine.

Materials:

  • 6-Chlorothis compound

  • tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • A suitable base (e.g., triethylamine or DIPEA)

  • A suitable solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve 6-chlorothis compound (1 eq) in the chosen solvent in a round-bottom flask.

  • Add Boc-piperazine (1.1-1.5 eq) and the base (2-3 eq) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and adjust the pH to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)this compound.

Protocol 3: Amide Coupling with NHS Ester-activated Fluorophore[6][9][10]

This protocol describes the conjugation of the pyridazine-piperazine intermediate to a fluorophore activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • 6-(piperazin-1-yl)pyridazine-3-carboxamide (deprotected intermediate from Protocol 2)

  • NHS ester-activated fluorophore (e.g., BODIPY-FL NHS Ester)

  • A suitable solvent (e.g., DMF or DMSO)

  • A suitable base (e.g., triethylamine or DIPEA)

Procedure:

  • Dissolve the deprotected pyridazine-piperazine intermediate (1 eq) in the chosen solvent.

  • Add the NHS ester-activated fluorophore (1-1.2 eq) and the base (2-3 eq).

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product can be purified by column chromatography.

Protocol 4: In Vitro Fluorescence Imaging of Aβ Plaques[4]

Materials:

  • Pyridazine-based Aβ probe

  • Aβ42 aggregates

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a stock solution of the pyridazine-based Aβ probe in a suitable solvent (e.g., DMSO).

  • Prepare Aβ42 aggregates according to standard protocols.

  • In a microplate, add the Aβ42 aggregates to a solution of the probe in PBS to achieve the desired final concentrations.

  • Incubate the mixture for a specified time at room temperature.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • For imaging, brain sections from transgenic mice (e.g., APP/PS1) can be stained with the probe and imaged using a fluorescence microscope.

Protocol 5: In Vivo Fluorescence Imaging in a Mouse Model

Materials:

  • Fluorescent probe solution

  • Anesthetized mouse model (e.g., tumor-bearing mouse for AR imaging or transgenic mouse for Aβ imaging)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Inject the fluorescent probe solution intravenously (IV) or intraperitoneally (IP).

  • Place the animal in the imaging chamber of the in vivo imaging system.

  • Acquire fluorescence images at various time points post-injection to monitor probe distribution and target accumulation.

  • Analyze the images to quantify the fluorescence signal in the region of interest (e.g., tumor or brain).

Protocol 6: General Protocol for [¹⁸F]Radiolabeling[1][11]

This is a general protocol for nucleophilic aromatic substitution to produce an ¹⁸F-labeled pyridazine tracer.

Materials:

  • Nitro- or tosyl-substituted pyridazine precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN)

  • HPLC system for purification

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the dried complex in anhydrous DMSO or MeCN.

  • Add the pyridazine precursor to the reaction vessel.

  • Heat the reaction mixture at a high temperature (e.g., 120-180°C) for a specified time.

  • Cool the reaction mixture and purify the ¹⁸F-labeled probe using semi-preparative HPLC.

  • Formulate the purified product in a suitable buffer for injection.

Protocol 7: In Vivo PET Imaging and Biodistribution[5][12][13]

Materials:

  • ¹⁸F-labeled pyridazine probe in a sterile injectable formulation

  • Anesthetized animal model

  • PET/CT scanner

Procedure:

  • Anesthetize the animal.

  • Inject a known amount of the ¹⁸F-labeled probe intravenously.

  • Acquire dynamic or static PET scans over a specified period.

  • Reconstruct the PET images and co-register them with CT images for anatomical reference.

  • Analyze the images to determine the uptake of the tracer in various organs and tissues over time, often expressed as Standardized Uptake Value (SUV).

  • For ex vivo biodistribution, euthanize the animals at specific time points post-injection, dissect organs of interest, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

This compound represents a highly adaptable and promising platform for the development of sophisticated imaging probes. Its utility has been demonstrated in the creation of high-affinity fluorescent probes for critical targets in oncology and neurodegeneration. Furthermore, its structure is amenable to radiolabeling for PET imaging applications. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel pyridazine-based imaging agents to advance our understanding and diagnosis of disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridazine-3-carboxylic acid synthesis. The primary focus is on the common and widely used method of oxidizing a methyl group at the 3-position of the pyridazine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method is the oxidation of a suitable precursor, such as 3-methylpyridazine or a substituted derivative like 3-chloro-6-methylpyridazine. This method typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, most commonly sulfuric acid.[1]

Q2: What are the typical yields for the oxidation of 3-chloro-6-methylpyridazine?

Yields can vary depending on the chosen oxidant and reaction conditions. Published examples show that oxidation with potassium dichromate at 50°C can achieve a yield of around 65%, while oxidation with potassium permanganate at 80°C may result in a yield of approximately 52%.[1]

Q3: Are there alternative synthesis routes to this compound?

Yes, other synthetic strategies exist, although the oxidation of a methyl group is often the most direct. Alternative methods for constructing the pyridazine ring with a carboxylic acid group or a precursor at the 3-position include:

  • Condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines.

  • Diels-Alder reactions involving 1,2,3-triazines and suitable dienophiles.[2]

  • Various cyclization and condensation reactions to form the pyridazine or pyridazinone ring system.[3]

These methods may offer advantages in specific contexts but can involve more complex starting materials or multiple synthetic steps.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the oxidation of a methylpyridazine precursor.

Low or No Yield

Problem: The reaction has resulted in a very low yield or no desired product.

Possible Causes and Solutions:

  • Insufficient Oxidant: The molar ratio of the oxidant to the starting material may be too low.

    • Solution: Ensure you are using a sufficient excess of the oxidizing agent. For the oxidation of 3-chloro-6-methylpyridazine, molar ratios of oxidant to substrate are typically in the range of 2:1 to 6:1.[1]

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: For potassium dichromate, a temperature of around 50°C is recommended. For potassium permanganate, a higher temperature of about 80°C is often required.[1] Ensure the internal temperature of the reaction mixture is maintained at the target level.

  • Poor Quality Reagents: The starting material or oxidizing agent may be impure or degraded.

    • Solution: Use freshly purchased or properly stored reagents. Check the purity of your starting methylpyridazine.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times for these oxidations are in the range of 2-5 hours.[1]

Formation of Impurities and Side Reactions

Problem: The final product is contaminated with significant amounts of impurities.

Possible Causes and Solutions:

  • Over-oxidation: The strong oxidizing conditions can potentially lead to the degradation of the pyridazine ring.

    • Solution: Maintain strict control over the reaction temperature. Avoid exceeding the recommended temperature for the chosen oxidant. Gradual addition of the oxidant can also help to control the reaction exotherm and prevent localized overheating.

  • Incomplete Reaction: Unreacted starting material is a common impurity.

    • Solution: Ensure a sufficient excess of the oxidant and an adequate reaction time and temperature, as mentioned above.

  • Formation of Manganese Dioxide (with KMnO₄): The reduction of potassium permanganate produces manganese dioxide (MnO₂), which can complicate the work-up.

    • Solution: After the reaction is complete, the MnO₂ precipitate can be removed by filtration. Sometimes, adding a reducing agent like sodium bisulfite can help to dissolve the MnO₂ as soluble manganese(II) salts, simplifying the work-up.

Work-up and Purification Challenges

Problem: Difficulty in isolating the pure this compound from the reaction mixture.

Possible Causes and Solutions:

  • Product Solubility: this compound has some solubility in water, which can lead to losses during aqueous work-up.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize the recovery of the product from the aqueous layer.[1]

  • Emulsion Formation during Extraction: The presence of inorganic salts and other byproducts can lead to the formation of emulsions.

    • Solution: Adding a saturated brine solution during the extraction can help to break up emulsions.

  • Inefficient Recrystallization: The product does not crystallize well, or the purity does not improve significantly after recrystallization.

    • Solution: Choose an appropriate solvent system for recrystallization. Methanol is often a good choice for 6-chloro-pyridazine-3-carboxylic acid.[1] Ensure the crude product is sufficiently free of inorganic salts before attempting recrystallization. A hot filtration step can help to remove insoluble impurities.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 6-chloro-pyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine as described in the literature.[1]

Oxidizing AgentMolar Ratio (Oxidant:Substrate)TemperatureReaction TimeYield
Potassium Dichromate (K₂Cr₂O₇)~2:150°C2 hours65%
Potassium Permanganate (KMnO₄)~4:180°C2 hours52%

Experimental Protocols

Method 1: Oxidation with Potassium Dichromate

This protocol is adapted from patent CN101508676B for the synthesis of 6-chloro-pyridazine-3-carboxylic acid.[1]

Materials:

  • 3-chloro-6-methylpyridazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a reaction flask equipped with a stirrer and a thermometer, add 3-chloro-6-methylpyridazine (e.g., 8g, 0.06 mol) to concentrated sulfuric acid (e.g., 60ml) under an ice bath to control the initial temperature.

  • With stirring, gradually add potassium dichromate (e.g., 35g, 0.12 mol) in portions, ensuring the internal temperature of the reaction mixture does not exceed 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C with continuous stirring for 2 hours.

  • Cool the reaction mixture and then carefully pour it into 200ml of ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (e.g., 5 x 200ml).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from methanol to yield pure 6-chloro-pyridazine-3-carboxylic acid.

Method 2: Oxidation with Potassium Permanganate

This protocol is also adapted from patent CN101508676B.[1]

Materials:

  • 3-chloro-6-methylpyridazine

  • 50% Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Ice

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a reaction flask, add 3-chloro-6-methylpyridazine (e.g., 8g, 0.06 mol) to 50% sulfuric acid (e.g., 60ml) under an ice bath.

  • With vigorous stirring, add potassium permanganate (e.g., 38g, 0.24 mol) in small portions, maintaining control over the reaction temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 2 hours.

  • Cool the mixture and pour it into 200ml of ice water.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Extract the filtrate with ethyl acetate (e.g., 4 x 100ml).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Recrystallize the resulting solid from methanol to obtain pure 6-chloro-pyridazine-3-carboxylic acid.

Visualizations

Experimental Workflow: Oxidation of 3-chloro-6-methylpyridazine

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-chloro-6-methylpyridazine in H₂SO₄ add_oxidant Add Oxidant (K₂Cr₂O₇ or KMnO₄) in portions start->add_oxidant Stirring react React at Controlled Temperature (50-80°C) add_oxidant->react Maintain Temp quench Quench with Ice Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize product Final Product: 6-chloro-pyridazine- 3-carboxylic acid recrystallize->product

Caption: Workflow for the synthesis of 6-chloro-pyridazine-3-carboxylic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_degradation Solutions for Degradation cluster_solutions_workup Solutions for Work-up Loss low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation workup_loss Loss during Work-up low_yield->workup_loss check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents increase_temp Increase Temperature and/or Reaction Time incomplete_reaction->increase_temp monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Improve Temperature Control degradation->control_temp slow_addition Slow, Portioned Addition of Oxidant degradation->slow_addition multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions optimize_recrystallization Optimize Recrystallization Solvent workup_loss->optimize_recrystallization

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyridazine-3-carboxylic acid. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering systematic approaches to problem-solving.

Recrystallization Issues

Question: My this compound is not dissolving in the hot recrystallization solvent, or I have to use an excessively large volume of solvent. What should I do?

Answer: This issue typically points to a suboptimal choice of solvent. This compound is a polar molecule, requiring a polar solvent for dissolution.

  • Initial Solvent Selection: For polar compounds like this compound, solvents such as water, ethanol, or methanol are good starting points.[1][2]

  • Mixed Solvent Systems: If a single solvent is ineffective, a mixed solvent system is a powerful alternative.[3][4] The compound should be dissolved in a minimal amount of a "good" hot solvent (in which it is highly soluble) followed by the dropwise addition of a "poor" hot solvent (in which it is less soluble) until turbidity (cloudiness) is observed. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems for polar compounds include ethanol/water and acetone/hexane.[1][5]

  • Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.[6] Use a reflux condenser to avoid solvent loss during heating.

Question: My this compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation.

  • Solvent Choice: The boiling point of the solvent might be too high. Consider a lower-boiling solvent system.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.

Question: After recrystallization, the yield of my this compound is very low. What are the likely causes?

Answer: Low recovery can result from several factors during the recrystallization process.

  • Excess Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[7] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize crystal formation.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[7]

Column Chromatography Issues

Question: I am observing significant peak tailing or streaking of my this compound on a silica gel column. How can this be resolved?

Answer: Peak tailing of basic compounds like pyridazines on silica gel is a common problem. It is caused by strong interactions between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups on the surface of the silica gel.

  • Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups.[8]

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) triethylamine is added to the eluent.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase that is less acidic.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.[9]

    • Reverse-Phase Chromatography (C18): For polar and ionizable compounds, reverse-phase HPLC can be an excellent purification method.

Question: My this compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system like 100% ethyl acetate.

Answer: This indicates that your compound is highly polar and strongly adsorbed to the silica gel.

  • More Polar Mobile Phase: You need to use a more polar solvent system. A mixture of dichloromethane (DCM) and methanol, or ethyl acetate and methanol, is a good next step. Start with a small percentage of methanol (e.g., 2-5%) and gradually increase it.

  • Acidic Modifier: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid (around 0.5-1%) to the mobile phase can help to protonate the carboxylate and reduce its interaction with the silica, improving mobility.

  • Dry Loading: If the compound has poor solubility in the mobile phase, "dry loading" can improve the resolution. Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[10]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of crude this compound?

A1: The optimal workflow depends on the nature and quantity of impurities. A typical approach is as follows:

Caption: General purification workflow for this compound.

Q2: How do I choose an appropriate solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. A systematic approach to solvent selection is recommended.

G start Select a Potential Solvent test_hot Is the compound soluble in hot solvent? start->test_hot test_cold Does the compound crystallize upon cooling? test_hot->test_cold Yes fail_hot Too Insoluble. Try a more polar solvent. test_hot->fail_hot No success Solvent is Suitable test_cold->success Yes fail_cold Too Soluble. Try a less polar solvent or a mixed solvent system. test_cold->fail_cold No

Caption: Decision tree for selecting a recrystallization solvent.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Impurities will depend on the synthetic route. For instance, in the synthesis from 3-methylpyridazine via oxidation, common impurities could include:

  • Unreacted 3-methylpyridazine.

  • Over-oxidized or side-reaction products.

  • Inorganic salts from the oxidizing agent (e.g., manganese or chromium salts if permanganate or dichromate is used).

Q4: Can I use activated charcoal to decolorize my this compound sample?

A4: Yes, if your product has a colored impurity, you can use a small amount of activated charcoal. Add the charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially reducing the yield. Use the minimum amount necessary to remove the color.[6]

Data Presentation

The following tables summarize typical data for the purification of this compound. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Crystal Formation (Cold)Estimated Recovery
WaterModerateGood60-75%
EthanolHighPoor< 40%
Acetone/Hexane (4:1)GoodVery Good70-85%
MethanolHighModerate50-65%

Table 2: Column Chromatography Parameters

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Modifier 0.5% Triethylamine (TEA) in Mobile Phase B
Gradient 0% to 10% B over 20 column volumes
Purity Achieved >98%
Typical Yield 75-90%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Acetone/Hexane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot acetone to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Saturation: While the acetone solution is still hot, add hexane dropwise until a slight cloudiness persists.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Silica Gel Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of methanol. Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with 100% Dichloromethane (DCM).

    • Gradually increase the polarity by introducing a gradient of 0-10% Methanol (containing 0.5% Triethylamine) in DCM.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. The triethylamine modifier is volatile and will be removed under vacuum.

References

Technical Support Center: Overcoming Solubility Issues with Pyridazine-3-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Pyridazine-3-carboxylic acid in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic properties that significantly impact its solubility.

  • Acidic Group: The carboxylic acid (-COOH) group can be deprotonated to a carboxylate (-COO⁻), which is more soluble in aqueous solutions at neutral to alkaline pH.

  • Basic Group: The pyridazine ring contains two nitrogen atoms, making it a weak base. The pyridazine ring system has a pKa of approximately 2.0.[1] This means that at a pH below 2.0, the ring can become protonated, increasing its aqueous solubility.

  • LogP: The predicted XLogP3 value is -0.1, suggesting it is a relatively polar molecule.[2]

Understanding the interplay between the acidic and basic functional groups is crucial for optimizing its solubility for your specific assay conditions.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For creating a high-concentration stock solution, organic solvents are generally recommended.

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for preparing high-concentration stock solutions of many organic compounds for use in biological assays.[3][4] A related compound, pyridazine-4-carboxylic acid, is reported to be soluble in DMSO at 50 mg/mL (402.90 mM), though ultrasonication may be required.[5]

  • Methanol: Methanol can also be a suitable solvent, although the solubility of a related pyridazinone derivative was found to be lower in methanol compared to ethanol.[3]

Q3: How can I improve the solubility of this compound in aqueous assay buffers?

A3: The solubility of this compound in aqueous buffers is highly pH-dependent.

  • pH Adjustment: To dissolve the compound in an aqueous buffer, it is recommended to adjust the pH. Since it is a carboxylic acid, increasing the pH above its acidic pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. The use of a weak base like sodium bicarbonate (NaHCO₃) can facilitate this deprotonation and improve solubility, as demonstrated in the synthesis of related metal complexes.[7] A starting point would be to prepare a solution at a pH of 7.4 or slightly higher.

  • Use of Co-solvents: If your assay can tolerate it, including a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer can help maintain solubility. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid detrimental effects on your biological system.[8]

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS).

  • Possible Cause 1: pH of the buffer is too low.

    • Explanation: The carboxylic acid group is not sufficiently deprotonated at neutral or slightly acidic pH, leading to lower aqueous solubility.

    • Solution:

      • Prepare your aqueous buffer at a slightly alkaline pH (e.g., pH 7.5-8.0) to ensure the carboxylic acid is in its more soluble salt form.

      • Alternatively, prepare a concentrated stock solution of this compound in a weak base solution (e.g., 10-50 mM sodium bicarbonate) before further dilution into your assay buffer. Always check the final pH of your assay medium after adding the compound.

  • Possible Cause 2: The final concentration of the compound exceeds its solubility limit in the assay buffer.

    • Explanation: Even with pH optimization, the compound has a finite solubility in aqueous solutions.

    • Solution:

      • Determine the maximum soluble concentration of your compound in the final assay buffer. You can do this by preparing serial dilutions and observing for precipitation visually or by measuring light scattering with a plate reader.

      • If you need to work at a higher concentration, you may need to increase the percentage of co-solvent (e.g., DMSO) in your final assay medium. However, be mindful of the tolerance of your assay system to the co-solvent.

  • Possible Cause 3: "Salting out" effect.

    • Explanation: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds.

    • Solution:

      • If possible, try reducing the salt concentration of your buffer while maintaining the required ionic strength and osmolarity for your assay.

      • Consider using a different buffer system with lower salt content.

Issue: I am observing inconsistent results or low signal in my assay.

  • Possible Cause: Undissolved compound.

    • Explanation: Even if not visibly precipitated, microscopic particles of the compound can lead to inaccurate concentrations and variable results.

    • Solution:

      • After preparing your working solution, vortex it thoroughly and briefly sonicate it to ensure complete dissolution.

      • Before adding the compound to your assay, visually inspect the solution for any signs of precipitation.

      • Consider filtering your working solution through a 0.22 µm syringe filter to remove any undissolved particles.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄N₂O₂[2]
Molecular Weight124.10 g/mol [2]
pKa (Pyridazine Ring)~2.0[1]
pKa (Carboxylic Acid)Estimated 3-5General knowledge of carboxylic acids
XLogP3-0.1[2]

Table 2: Qualitative Solubility of this compound in Common Solvents (Estimated)

SolventSolubilityNotes
WaterPoorly soluble at neutral pHSolubility increases significantly with increasing pH.
DMSOSolubleRecommended for stock solutions.[3][4]
EthanolModerately SolubleCan be used as a co-solvent.
MethanolModerately Soluble
PBS (pH 7.4)Poorly solublepH adjustment is recommended for improved solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 1.241 mg of this compound powder.

  • Dissolving: Add 100 µL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 7.4)

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to 7.4.

  • Dilution: Add 1 µL of the 10 mM this compound stock solution in DMSO to 99 µL of the aqueous buffer.

  • Mixing: Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and complete mixing. This helps to avoid localized high concentrations that can lead to precipitation.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

Mandatory Visualizations

Troubleshooting_Solubility_Issues start Start: Dissolve this compound in assay buffer check_precipitation Precipitation or cloudiness observed? start->check_precipitation solution_clear Solution is clear check_precipitation->solution_clear No increase_ph Increase buffer pH (e.g., to 7.5-8.0) check_precipitation->increase_ph Yes proceed_assay Proceed with assay solution_clear->proceed_assay re_dissolve1 Attempt to re-dissolve increase_ph->re_dissolve1 check_precipitation2 Still precipitates? re_dissolve1->check_precipitation2 check_precipitation2->solution_clear No add_cosolvent Add/Increase co-solvent (e.g., DMSO <1%) check_precipitation2->add_cosolvent Yes re_dissolve2 Attempt to re-dissolve add_cosolvent->re_dissolve2 check_precipitation3 Still precipitates? re_dissolve2->check_precipitation3 check_precipitation3->solution_clear No lower_concentration Lower final concentration check_precipitation3->lower_concentration Yes re_dissolve3 Attempt to re-dissolve lower_concentration->re_dissolve3 re_dissolve3->solution_clear

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Solubilization_Pathway cluster_stock Stock Preparation cluster_working Working Solution Preparation compound_solid This compound (Solid) stock_solution High Concentration Stock (e.g., 10 mM in DMSO) compound_solid->stock_solution Dissolve in organic solvent working_solution Working Solution (e.g., 100 µM in Aqueous Buffer) stock_solution->working_solution Dilute into aqueous buffer final_assay Final Assay Condition (Biologically compatible) working_solution->final_assay Add to assay system note1 Key Step: pH adjustment and rapid mixing working_solution->note1

Caption: Experimental workflow for preparing this compound for assays.

References

Stability problems of Pyridazine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from moisture and light. For long-term storage, temperatures between 2-8°C are recommended.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: High-quality, anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). For aqueous buffers, the solubility will be pH-dependent.

Q3: How stable are stock solutions of this compound in DMSO?

A3: When stored properly, stock solutions in anhydrous DMSO are generally stable. To minimize degradation, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q4: Is this compound sensitive to light?

A4: As a general precaution for heterocyclic aromatic compounds, solutions of this compound should be protected from light to prevent potential photodegradation. Photostability studies, as outlined by ICH guidelines, are recommended to determine the intrinsic photosensitivity of the compound in a specific formulation.[3][4][5]

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for heterocyclic carboxylic acids in general include decarboxylation (loss of CO2), hydrolysis of derivatives (e.g., esters), and oxidative degradation. The stability is highly dependent on the pH, temperature, and presence of oxidizing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid material. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Store stock solutions at -80°C and protect from light. 4. Periodically check the purity of the stock solution using HPLC.
Precipitation in assay media 1. Visually inspect assay plates for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific assay buffer. 3. If solubility is an issue, consider adjusting the final concentration of DMSO in the assay or modifying the buffer composition (e.g., pH, addition of solubilizing agents), ensuring these changes do not affect the assay performance.
pH-dependent instability 1. Measure the pH of your final assay buffer after the addition of the compound solution. 2. If the compound is suspected to be unstable at the assay pH, consider performing the experiment at a more suitable pH, if the biological system allows.
Issue 2: High background signal in fluorescence-based assays.
Possible Cause Troubleshooting Steps
Intrinsic fluorescence of the compound 1. Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic fluorescence. 2. If the compound is fluorescent, subtract the background fluorescence from your experimental wells. 3. If possible, optimize the excitation and emission wavelengths to minimize the signal from the compound while maximizing the signal from your assay probe. 4. Consider using a non-fluorescence-based detection method if the interference is significant.
Issue 3: Appearance of unknown peaks in HPLC analysis over time.
Possible Cause Troubleshooting Steps
Compound degradation 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Based on the identity of the degradation products, adjust storage and handling conditions. For example, if oxidative degradation is observed, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen). If hydrolysis of an ester derivative is the issue, ensure anhydrous conditions.
Contamination 1. Ensure all solvents and materials used for solution preparation are of high purity. 2. Use sterile filtration for aqueous solutions to prevent microbial growth, which can lead to degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a clean, dry container.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but be cautious of potential thermal degradation.

  • Aliquot the stock solution into single-use, amber vials to minimize light exposure and prevent contamination.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

Objective: To evaluate the stability of this compound in a given solvent system over time.

Materials:

  • Stock solution of this compound

  • Solvent of interest (e.g., DMSO, aqueous buffer at a specific pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase. A common starting point for pyridazine-like compounds is a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

  • Initial Analysis (T=0):

    • Dilute the stock solution of this compound in the solvent of interest to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and the peak area of the parent compound. This will serve as the 100% reference.

  • Stability Study:

    • Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light or exposed to a controlled light source).

    • At predetermined time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stored solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

Example HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan of the compound).

  • Injection Volume: 10 µL

Data Presentation

Table 1: General Stability Profile of this compound

Condition Solvent Stability Potential Degradation Pathway
Recommended Storage SolidStableN/A
Freeze-Thaw Cycles DMSOMay lead to degradation/precipitationPhysical instability, hydrolysis if moisture is present
Elevated Temperature Aqueous BufferLikely to accelerate degradationDecarboxylation, Hydrolysis
Extreme pH (Acidic/Basic) Aqueous BufferMay catalyze degradationHydrolysis
Light Exposure VariousPotentially unstablePhotodegradation
Oxidizing Agents VariousLikely unstableOxidation of the pyridazine ring

Note: This table provides a general guideline. The actual stability will depend on the specific experimental conditions. It is crucial to perform stability studies for your particular formulation and storage conditions.

Visualizations

Logical Workflow for Investigating Solution Stability

A Prepare fresh stock solution of this compound B Perform initial analysis (T=0) using a stability-indicating HPLC method A->B C Store solution under various stress conditions (pH, temp, light) B->C D Analyze samples at predetermined time points C->D E Calculate % remaining of parent compound D->E F Identify and characterize degradation products (LC-MS) D->F G Determine degradation rate and pathway E->G F->G H Optimize storage and handling conditions G->H

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Decision Tree for Assay Inconsistency

decision decision start Inconsistent Assay Results check_solubility Check for precipitation in assay wells start->check_solubility solubility_yes Precipitation observed check_solubility->solubility_yes Yes solubility_no No precipitation check_solubility->solubility_no No solubility_solution Decrease concentration or use co-solvent/solubilizer solubility_yes->solubility_solution check_stock Assess stock solution stability (fresh vs. old stock) solubility_no->check_stock stock_issue Discrepancy found check_stock->stock_issue stock_ok No discrepancy stock_issue->stock_ok No stock_solution Prepare fresh stock, aliquot, and store at -80°C stock_issue->stock_solution Yes check_assay_conditions Investigate assay conditions (pH, buffer components) stock_ok->check_assay_conditions

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Reaction Conditions for Pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine-3-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and derivatization of pyridazine-3-carboxylic acids.

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize a this compound derivative, but I am observing a very low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer:

Low yields in pyridazine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The initial cyclization or subsequent oxidation to form the aromatic pyridazine ring may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.[1]

    • Solution: Screen different solvents and bases. For example, in some syntheses, the choice of base can be critical for success.[1] A systematic optimization of reaction parameters is often necessary to improve selectivity and yield.[1]

  • Side Reactions: The formation of unwanted side products, such as hydrazides from the reaction of hydrazine with ester groups, can consume starting materials.[2]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of hydrazine can sometimes drive the desired cyclization.[2] If side reactions with ester groups are a major issue, consider protecting these groups.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials before use, for example, by recrystallization or column chromatography.[2]

  • Product Degradation: Pyridazine derivatives can be sensitive to harsh reaction or workup conditions.[1][2]

    • Solution: Employ milder reagents and conditions where possible. Avoid overly acidic or basic conditions during the workup if your product is known to be sensitive.[1]

Issue 2: Formation of Multiple Products or Isomers

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the regioselectivity of my reaction?

Answer:

The formation of multiple products or isomers is a common challenge, especially when using unsymmetrical starting materials.[2]

Potential Causes and Solutions:

  • Lack of Regioselectivity: The reaction may proceed through multiple pathways, leading to a mixture of isomers.

    • Solution: Modifying the catalyst or directing groups on the substrates can influence the regioselectivity. In some cases, using a coordinating group on one of the reactants can help direct the reaction to favor a single isomer.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my this compound derivative. What are some effective purification strategies?

Answer:

Purification of pyridazine derivatives can be challenging due to their polarity and potential for multiple functional groups.

Effective Purification Techniques:

  • Acid-Base Extraction: Since pyridazine derivatives are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the molecule and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]

  • Column Chromatography: This is a versatile technique for separating pyridazine compounds. To mitigate tailing on silica gel due to the basic nature of the pyridazine ring, a small amount of a base like triethylamine can be added to the eluent.[3]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]

Frequently Asked Questions (FAQs)

Synthesis & Core Structure

Q1: What is a common starting point for the synthesis of this compound?

A1: A common synthetic route involves the condensation of a 1,2-dicarbonyl compound with hydrazine or a hydrazine derivative to form the pyridazine ring.[1] Another approach is the oxidation of a methyl group at the 3-position of a pyridazine ring to a carboxylic acid. For example, 3-chloro-6-methylpyridazine can be oxidized to 6-chlorothis compound.[4]

Q2: My synthesis involves the hydrolysis of a nitrile to form the carboxylic acid. What are the recommended conditions?

A2: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6]

  • Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute acid like hydrochloric acid.[6]

  • Basic Hydrolysis: The nitrile is heated under reflux with an alkali solution, such as sodium hydroxide. This will initially form the carboxylate salt, which then needs to be acidified with a strong acid to yield the final carboxylic acid.[6]

Derivatization of the Carboxylic Acid

Q3: I need to convert my this compound to an ester. What are some reliable methods?

A3: Standard esterification methods can be applied. A common approach is to react the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heat the reaction mixture.[7] Alternatively, the carboxylic acid can be activated, for example by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol.[8][9]

Q4: What are the best practices for forming an amide from my this compound?

A4: Direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[8] Therefore, activating the carboxylic acid is recommended. Common methods include:

  • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride, which then reacts with the desired amine. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine.[8]

  • Coupling Reagents: Use peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[8]

Side Reactions and Stability

Q5: Is decarboxylation a concern for pyridazine-3-carboxylic acids?

A5: Decarboxylation can be a potential side reaction under certain conditions, particularly at elevated temperatures. In some cases, this reaction can be intentionally induced. For instance, the decarboxylation of some 2-pyridone-3-carboxylic acids has been achieved by heating with potassium carbonate in toluene.[10][11]

Experimental Protocols

Protocol 1: Synthesis of 6-Chlorothis compound from 3-Chloro-6-methylpyridazine [4]

  • Under an ice bath, add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60 mL of concentrated sulfuric acid.

  • While stirring, gradually add potassium dichromate (35g, 0.12 mol).

  • Heat the reaction mixture to 50°C for 2 hours.

  • After cooling, dilute the mixture by adding it to 200 mL of ice water.

  • Extract the aqueous solution with ethyl acetate (5 x 200 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from methanol to obtain the white crystalline product.

Protocol 2: General Procedure for Esterification of this compound

  • Dissolve the this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the remaining acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for Amidation of this compound using a Carbodiimide Coupling Agent [8]

  • Dissolve the this compound (1 equivalent) in an aprotic solvent such as DMF or DCM.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and the desired amine (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Oxidizing Agent for the Synthesis of 6-Chlorothis compound [4]

Oxidizing AgentMolar Ratio (Oxidant:Substrate)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Potassium Dichromate2:150265
Potassium Permanganate4:180252

Table 2: General Conditions for Amide Coupling Reactions

Coupling ReagentAdditiveSolventTemperature (°C)Typical Reaction Time (h)
EDCHOBtDMF, DCM0 to RT12-24
DCCHOBtDCM, THF0 to RT12-24
DICHOAtDMF, DCM0 to RT12-24

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Workup & Purification Low_Yield Low Yield / No Product Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Start Here Confirm_Structure Confirm Structure of Starting Materials Check_Purity->Confirm_Structure Optimize_Time_Temp Optimize Reaction Time & Temperature Confirm_Structure->Optimize_Time_Temp If materials are pure Screen_Solvents Screen Solvents & Bases/Catalysts Optimize_Time_Temp->Screen_Solvents Adjust_Stoichiometry Adjust Reactant Stoichiometry Screen_Solvents->Adjust_Stoichiometry Modify_Workup Modify Workup (e.g., milder conditions) Adjust_Stoichiometry->Modify_Workup If yield is still low Purification_Strategy Optimize Purification (e.g., Chromatography, Recrystallization) Modify_Workup->Purification_Strategy Amidation_Pathway cluster_0 Reactants cluster_1 Activation Method cluster_2 Product Carboxylic_Acid Pyridazine-3- Carboxylic Acid Acyl_Chloride Acyl Chloride Formation (e.g., SOCl2) Carboxylic_Acid->Acyl_Chloride Coupling_Agent Carbodiimide Coupling (e.g., EDC, HOBt) Carboxylic_Acid->Coupling_Agent Amine Primary or Secondary Amine Amide Pyridazine-3- Carboxamide Amine->Amide Acyl_Chloride->Amide Coupling_Agent->Amide

References

Technical Support Center: Synthesis of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Pyridazine-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed laboratory and industrial syntheses for this compound are:

  • Oxidation of 3-methylpyridazine: This is a direct approach where the methyl group is oxidized to a carboxylic acid using strong oxidizing agents.

  • Hydrolysis of Pyridazine-3-carbonitrile: This method involves the conversion of a nitrile group to a carboxylic acid, typically under acidic or basic conditions.

Q2: I am seeing a poor yield in my oxidation of 3-methylpyridazine. What are the likely causes?

A2: Low yields in this reaction are often attributed to two main side reactions:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving a significant amount of unreacted 3-methylpyridazine.

  • Over-oxidation: The strong oxidizing agents required for this transformation can lead to the cleavage of the pyridazine ring, resulting in the formation of smaller, undesired byproducts like carbon dioxide and ammonia.

Q3: During the hydrolysis of Pyridazine-3-carbonitrile, I am isolating a significant amount of a neutral compound instead of my desired carboxylic acid. What is it?

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through a carboxamide intermediate (Pyridazine-3-carboxamide). Isolating a neutral byproduct strongly suggests incomplete hydrolysis, where the reaction has stopped at the amide stage.

Q4: Can this compound decompose under certain conditions?

A4: Yes, heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO2) under harsh thermal or chemical conditions, leading to the formation of pyridazine. Additionally, extreme pH and high temperatures can potentially lead to the opening of the pyridazine ring.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Synthesis Route 1: Oxidation of 3-Methylpyridazine

This reaction typically employs strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, such as sulfuric acid.

  • Possible Cause: Incomplete reaction due to insufficient oxidant, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. It is crucial to do this in increments to avoid promoting over-oxidation.

    • Optimize Reaction Temperature: If the reaction is being run at a low temperature, cautiously increase it. Monitor the reaction progress closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Extend Reaction Time: Prolong the reaction time and monitor for the disappearance of the starting material.

  • Possible Cause: Over-oxidation and degradation of the pyridazine ring due to excessively harsh reaction conditions.

  • Troubleshooting Steps:

    • Control Temperature: The addition of the oxidizing agent is often exothermic. Maintain a controlled temperature using an ice bath during the addition.

    • Slow Addition of Oxidant: Add the oxidizing agent portion-wise over an extended period to prevent a rapid temperature increase.

    • Use a Milder Oxidant: If over-oxidation persists, consider exploring alternative, milder oxidizing agents, although this may require significant methods development.

The following table summarizes reaction conditions and yields for the oxidation of 3-chloro-6-methylpyridazine to 6-chlorothis compound, providing an indication of expected outcomes.[1]

Oxidizing AgentMolar Ratio (Oxidant:Substrate)Temperature (°C)Reaction Time (h)Yield (%)
K₂Cr₂O₇2:150265
KMnO₄4:180252
  • In a reaction vessel, 3-chloro-6-methylpyridazine (0.06 mol) is added to 60 mL of concentrated sulfuric acid under an ice bath.

  • While stirring, potassium dichromate (0.12 mol) is added in portions, ensuring the temperature is maintained.

  • After the addition is complete, the reaction mixture is stirred at 50°C for 2 hours.

  • The mixture is then cooled and diluted with 200 mL of ice water.

  • The aqueous solution is extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from methanol to yield 6-chlorothis compound.

Synthesis Route 2: Hydrolysis of Pyridazine-3-carbonitrile

This reaction can be performed under acidic or basic conditions to yield the desired carboxylic acid. The primary side reaction is the formation of the intermediate, Pyridazine-3-carboxamide.

  • Possible Cause: Incomplete hydrolysis due to insufficient reaction time, mild reaction conditions (temperature or concentration of acid/base), or premature work-up.

  • Troubleshooting Steps:

    • Increase Reaction Time: Continue heating the reaction mixture and monitor the disappearance of the amide intermediate by TLC or HPLC.

    • Increase Temperature: If extending the reaction time is not effective, a moderate increase in temperature can promote the hydrolysis of the amide.

    • Increase Concentration of Acid or Base: A higher concentration of the hydrolyzing agent can accelerate the conversion of the amide to the carboxylic acid.

  • Possible Cause: Decarboxylation of the final product, this compound, to pyridazine and carbon dioxide, which can be promoted by excessive heat.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: Avoid excessively high temperatures during the hydrolysis and work-up procedures.

    • Careful pH Adjustment: During the work-up, neutralize the reaction mixture cautiously to isolate the carboxylic acid without inducing decarboxylation.

While specific data for Pyridazine-3-carbonitrile is limited, studies on the analogous 3-cyanopyridine show that the formation of the amide is a key intermediate step. The relative rates of nitrile to amide and amide to carboxylic acid are dependent on temperature and pH.

ReactantConditionIntermediateProduct
3-CyanopyridineAcid or Base Hydrolysis3-Pyridinecarboxamide3-Pyridinecarboxylic acid
  • The heteroaromatic nitrile is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • The mixture is heated to reflux and the progress of the reaction is monitored by TLC or HPLC.

  • Upon completion of the reaction (disappearance of starting material and intermediate amide), the mixture is cooled to room temperature.

  • If the reaction was conducted in acid, the pH is carefully adjusted to the isoelectric point of the carboxylic acid to precipitate the product.

  • If the reaction was conducted in base, the solution is acidified to the isoelectric point to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

Visualized Workflows and Pathways

Oxidation of 3-Methylpyridazine: Reaction and Side Reactions

G cluster_0 Oxidation of 3-Methylpyridazine 3-Methylpyridazine 3-Methylpyridazine This compound This compound 3-Methylpyridazine->this compound [KMnO4] or [K2Cr2O7] H2SO4 Ring Cleavage Products Ring Cleavage Products 3-Methylpyridazine->Ring Cleavage Products Over-oxidation Unreacted Starting Material Unreacted Starting Material 3-Methylpyridazine->Unreacted Starting Material Incomplete Reaction

Caption: Oxidation of 3-methylpyridazine and potential side products.

Troubleshooting Workflow: Low Yield in Oxidation

G Start Low Yield of Carboxylic Acid Check_SM Starting Material Present? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete Yes Over_oxidation Over-oxidation Check_SM->Over_oxidation No Action_Incomplete Increase oxidant Increase temperature Extend reaction time Incomplete->Action_Incomplete Action_Over Control temperature Slow oxidant addition Over_oxidation->Action_Over

Caption: Troubleshooting low yields in the oxidation reaction.

Hydrolysis of Pyridazine-3-carbonitrile: Reaction Pathway

G cluster_1 Hydrolysis of Pyridazine-3-carbonitrile Pyridazine-3-carbonitrile Pyridazine-3-carbonitrile Pyridazine-3-carboxamide Intermediate: Pyridazine-3-carboxamide Pyridazine-3-carbonitrile->Pyridazine-3-carboxamide H+ or OH- H2O This compound This compound Pyridazine-3-carboxamide->this compound H+ or OH- H2O

Caption: Reaction pathway for the hydrolysis of pyridazine-3-carbonitrile.

Troubleshooting Workflow: Incorrect Product in Hydrolysis

G Start Product is not Carboxylic Acid Identify_Product Is the product the amide? Start->Identify_Product Incomplete_Hydrolysis Incomplete Hydrolysis Identify_Product->Incomplete_Hydrolysis Yes Other_Side_Reaction Other Side Reaction (e.g., Decarboxylation) Identify_Product->Other_Side_Reaction No Action_Incomplete Increase reaction time Increase temperature Increase [H+] or [OH-] Incomplete_Hydrolysis->Action_Incomplete Action_Other Moderate temperature Careful work-up Other_Side_Reaction->Action_Other

Caption: Troubleshooting incorrect product formation during hydrolysis.

References

Technical Support Center: Scaling Up the Production of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Pyridazine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the oxidation of 3-methylpyridazine. This process typically utilizes strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, commonly sulfuric acid. This approach is favored for its use of readily available starting materials and straightforward reaction pathway.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up the oxidation of 3-methylpyridazine requires strict adherence to safety protocols due to the hazardous nature of the reagents and the exothermic reaction. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and flame-retardant lab coats.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of corrosive vapors.

  • Controlled Reagent Addition: The oxidizing agent must be added slowly and in portions to control the reaction temperature and prevent thermal runaway.

  • Exothermic Reaction Management: The reaction is highly exothermic. An ice bath or a reactor with efficient cooling capabilities is essential to maintain the desired temperature range.

  • Quenching: The quenching of the reaction mixture should be performed carefully by slowly adding it to ice water to dissipate heat and precipitate manganese dioxide (if using KMnO₄).

  • Waste Disposal: Manganese dioxide waste is a significant byproduct and must be disposed of according to environmental regulations.

This compound itself is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Troubleshooting Guides

Synthesis Stage: Oxidation of 3-Methylpyridazine
IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidizing agent. 2. Side Reactions: Over-oxidation leading to ring opening or formation of other byproducts. 3. Poor Starting Material Quality: Impurities in 3-methylpyridazine can inhibit the reaction.1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. Ensure the molar ratio of the oxidizing agent to the starting material is adequate (typically 2-6:1).[1] 2. Control Reaction Temperature: Maintain a low temperature during the addition of the oxidizing agent to minimize side reactions. 3. Purify Starting Material: Ensure the purity of 3-methylpyridazine before use.
Formation of Multiple Products/Byproducts 1. Over-oxidation: Harsh reaction conditions (high temperature, excess oxidant) can lead to the formation of undesired byproducts. 2. Incomplete Oxidation: Insufficient oxidant or reaction time can leave unreacted starting material or intermediate species.1. Fine-tune Oxidant Addition: Add the oxidizing agent portion-wise and monitor the reaction closely to avoid over-oxidation. 2. Controlled Temperature: Maintain the reaction temperature within the optimal range (e.g., 20-80°C, depending on the specific protocol) to ensure selective oxidation.[1]
Difficulty in Isolating the Product 1. Product Solubility: The product may have some solubility in the aqueous workup solution. 2. Emulsion Formation: During solvent extraction, emulsions can form, making phase separation difficult.1. Adjust pH: Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility before extraction or filtration. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.[1] 3. Break Emulsions: Use techniques like adding brine or filtering through celite to break emulsions.
Purification Stage: Recrystallization
IssuePotential Cause(s)Suggested Solution(s)
Poor Crystal Formation 1. Inappropriate Solvent: The chosen solvent may be too good or too poor for the product. 2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. 3. High Impurity Levels: A high concentration of impurities can inhibit crystallization.1. Solvent Screening: Test a range of solvents with varying polarities. An ideal solvent should dissolve the product well at high temperatures but poorly at room temperature. Methanol or water are often good starting points.[1] 2. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.
Low Recovery After Recrystallization 1. Product Solubility in Cold Solvent: The product may still have significant solubility in the chosen solvent even at low temperatures. 2. Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in low recovery.1. Use a Co-solvent System: Introduce an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Methylpyridazine

This protocol is adapted from a similar synthesis of a pyridazine derivative.[1]

Materials:

  • 3-Methylpyridazine

  • Sulfuric Acid (concentrated)

  • Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid and cool it in an ice bath.

  • Addition of Starting Material: Slowly add 3-methylpyridazine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Oxidant Addition: Gradually add the oxidizing agent (potassium permanganate or potassium dichromate) in small portions, ensuring the reaction temperature does not exceed the desired range (e.g., 50-80°C). This step is highly exothermic and requires careful monitoring and control.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature for a specified time (e.g., 2-5 hours), monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture and slowly pour it into a beaker containing crushed ice and water.

  • Workup:

    • If using potassium permanganate, the manganese dioxide precipitate should be filtered off.

    • Extract the aqueous filtrate multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol to yield the pure product.

Quantitative Data Summary (Illustrative)
ParameterLab Scale (Illustrative)Pilot Scale (Projected)
3-Methylpyridazine 10 g1 kg
Sulfuric Acid 75 mL7.5 L
Potassium Permanganate 48 g4.8 kg
Reaction Temperature 50-60°C50-60°C
Reaction Time 3 hours3-5 hours
Typical Yield 50-65%45-60%
Purity (after recrystallization) >97%>97%

Visualizations

G Overall Workflow for this compound Production cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start 3-Methylpyridazine + H₂SO₄ Oxidation Oxidation with KMnO₄ Start->Oxidation Controlled Addition Quenching Quenching on Ice Oxidation->Quenching Exothermic Reaction Filtration Filtration of MnO₂ Quenching->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A generalized workflow for the production of this compound.

Caption: Decision-making workflow for troubleshooting low yield issues.

References

Technical Support Center: Crystallization of Pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the crystallization of Pyridazine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Given its polar nature, polar solvents are generally a good starting point. Common choices for similar pyridazine derivatives include ethanol, methanol, or mixtures such as ethanol/water.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point can also be beneficial.

Q3: I am not getting any crystals to form. What are the initial troubleshooting steps?

A3: Failure to form crystals is a common issue and can be attributed to several factors:

  • Supersaturation: The solution may not be sufficiently supersaturated. Try increasing the concentration by carefully evaporating some of the solvent.

  • Solvent Choice: The solvent may be too effective, keeping the compound fully dissolved even at low temperatures.

  • Purity: Impurities can inhibit crystallization. Consider further purification of your material before attempting recrystallization.

  • Nucleation: Crystal formation requires an initial nucleation event. You can try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Filtration: Ensure that crystallization is complete before filtering. Cooling the solution in an ice bath for at least 30 minutes can help maximize the yield.[2]

  • Incomplete Crystallization Time: Allow sufficient time for the crystals to form. This can range from several hours to overnight.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated (too much solvent). 2. The chosen solvent is too good. 3. The compound is too pure and lacks nucleation sites.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try a different solvent or a solvent/anti-solvent system. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
The compound "oils out" (forms a liquid layer instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. 3. Purify the crude product using another method (e.g., column chromatography) before recrystallization.
Crystallization happens too quickly, resulting in fine powder. 1. The solution is too supersaturated. 2. The solution was cooled too rapidly.1. Reheat the solution and add a small amount of additional solvent to reduce the saturation level. 2. Ensure a slow cooling process. Insulating the flask can help.
The resulting crystals are colored. 1. Colored impurities are present in the starting material.1. Add a small amount of activated charcoal to the hot solution before the filtration step. Be cautious as adding charcoal to a boiling solution can cause it to boil over.
Low recovery of the purified crystals. 1. Too much solvent was used. 2. Premature filtration before crystallization was complete. 3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool it again to recover more material. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Use a different solvent in which the compound is less soluble at low temperatures, or use a solvent/anti-solvent system.

Data Presentation

Solvent Chemical Formula Polarity Qualitative Solubility of this compound Notes
WaterH₂OHighSparingly soluble at room temperature, more soluble when hot.Good potential for recrystallization, possibly in a mixture with a more soluble alcohol.
MethanolCH₃OHHighSoluble.May be too soluble for high recovery unless used in a mixed solvent system.
EthanolC₂H₅OHHighModerately soluble.A good candidate for single-solvent recrystallization.
AcetoneC₃H₆OMediumSlightly soluble.Could be used as an anti-solvent or in a mixed solvent system.
Ethyl AcetateC₄H₈O₂MediumSparingly soluble.May be a suitable solvent for recrystallization.
DichloromethaneCH₂Cl₂LowInsoluble.Can be used as an anti-solvent.
HexaneC₆H₁₄LowInsoluble.Can be used as an anti-solvent.

Note: This table is for illustrative purposes. It is highly recommended to perform small-scale solubility tests to determine the best solvent system for your specific sample.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound by recrystallization.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) to the flask.

    • Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop.

    • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Crystallization of this compound start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Crystal Yield start->low_yield Issue crystals_ok Crystals Form Successfully start->crystals_ok Success sol_1 Concentrate Solution (Evaporate Solvent) no_crystals->sol_1 Possible Solution sol_2 Induce Nucleation (Scratch/Seed) no_crystals->sol_2 Possible Solution sol_4 Change Solvent/Solvent System no_crystals->sol_4 Possible Solution sol_3 Reheat, Add More Solvent, Cool Slowly oiling_out->sol_3 Possible Solution oiling_out->sol_4 Possible Solution sol_5 Concentrate Mother Liquor low_yield->sol_5 Possible Solution sol_6 Ensure Complete Cooling low_yield->sol_6 Possible Solution end Pure Crystals Obtained crystals_ok->end sol_1->crystals_ok sol_2->crystals_ok sol_3->crystals_ok sol_5->crystals_ok sol_6->crystals_ok

Caption: Troubleshooting workflow for common crystallization issues.

RecrystallizationProcess General Recrystallization Workflow cluster_purification Purification Steps cluster_isolation Isolation and Drying dissolution 1. Dissolution (Crude solid in minimal hot solvent) decolorization 2. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 3. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration cooling 4. Slow Cooling (Allow crystals to form) hot_filtration->cooling ice_bath 5. Ice Bath Cooling (Maximize yield) cooling->ice_bath vacuum_filtration 6. Vacuum Filtration (Collect crystals) ice_bath->vacuum_filtration washing 7. Washing (Rinse with cold solvent) vacuum_filtration->washing drying 8. Drying (Remove residual solvent) washing->drying

References

Preventing degradation of Pyridazine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Pyridazine-3-carboxylic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][3] For extended storage, refrigeration at 2-8 °C is recommended.[4]

Q2: What are the signs of degradation of this compound?

Visual inspection can offer initial clues. A noticeable change from its typical white to cream or yellow powder appearance to a darker or discolored solid may indicate degradation.[5] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the appearance of impurity peaks and a decrease in the main peak's area, or aqueous acid-base titration to verify the acid content.[5]

Q3: What substances are incompatible with this compound?

This compound should be stored away from strong oxidizing agents.[1][3] Contact with such agents could lead to vigorous reactions and degradation of the compound.

Q4: Is this compound sensitive to light or moisture?

Q5: How can I confirm the purity of my stored this compound?

The purity of your sample can be verified using analytical methods such as HPLC, which can separate the main compound from any potential degradation products.[5] An assay of ≥96.0% by HPLC is a common specification.[5] Additionally, aqueous acid-base titration can be used to determine the percentage of the carboxylic acid.[5] Conformance with its reference Fourier-transform infrared (FTIR) spectrum can also confirm its identity.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., darkening) - Exposure to light, heat, or air (oxidation).- Contamination with incompatible substances.- Check the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.- Verify the purity using HPLC to identify any degradation products.- If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for experiments.
Inconsistent experimental results - Degradation of the starting material.- Presence of impurities affecting the reaction.- Re-analyze the purity of the this compound using HPLC or another suitable analytical technique.- Compare the analytical data of the current batch with the certificate of analysis of a new batch.- Perform a small-scale test reaction with a fresh batch to see if the inconsistency persists.
Low assay value by titration - Degradation of the carboxylic acid moiety.- Absorption of moisture, leading to a lower effective concentration.- Dry the sample under vacuum at a mild temperature (if thermally stable) to remove any absorbed moisture, then repeat the titration.- Analyze the sample by HPLC to check for degradation products that may not be acidic.
Appearance of new peaks in HPLC chromatogram - Chemical degradation due to improper storage (hydrolysis, oxidation, etc.).- Identify the storage condition that may have caused the degradation (e.g., exposure to humidity, high temperature).- If possible, try to identify the degradation products using techniques like LC-MS.- Discard the degraded batch and obtain a fresh supply, ensuring proper storage from the outset.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool place; Long-term: 2-8 °C.[1][4]To minimize thermal degradation.
Humidity Dry environment.[1][2]To prevent hydrolysis of the carboxylic acid and caking of the powder.
Atmosphere Well-ventilated area.[1][2]To ensure any potential off-gassing does not accumulate.
Container Tightly closed container.[1][2][3]To protect from moisture and atmospheric contaminants.
Light Protected from light.To prevent potential photodegradation.
Incompatibilities Away from strong oxidizing agents.[1][3]To avoid chemical reactions that could lead to degradation.

Experimental Protocols

To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This helps in identifying potential degradation products and developing a stability-indicating analytical method. The following are detailed protocols for key experiments based on ICH guidelines.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Analytical Method:

  • Utilize a stability-indicating HPLC method with a UV detector. The method should be able to separate the parent compound from all potential degradation products.

3. Forced Degradation Studies:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for HPLC analysis.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 70°C for 48 hours in a hot air oven.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid at a known concentration and analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After exposure, prepare solutions of both the exposed and control samples at a known concentration and analyze by HPLC.

Visualization

G Troubleshooting Workflow for this compound Degradation cluster_0 Troubleshooting Workflow for this compound Degradation start Suspected Degradation of This compound visual_check Visual Inspection: Discoloration, Change in Physical Appearance? start->visual_check analytical_check Perform Analytical Check: HPLC, Titration visual_check->analytical_check Yes visual_check->analytical_check No (Proceed to confirm) compare_coa Compare with Certificate of Analysis analytical_check->compare_coa storage_review Review Storage Conditions: Temp, Humidity, Light, Container Seal implement_capa Implement Corrective and Preventive Actions (CAPA): Improve Storage storage_review->implement_capa degradation_confirmed Degradation Confirmed compare_coa->degradation_confirmed Significant Deviation no_degradation No Significant Degradation compare_coa->no_degradation Within Specification degradation_confirmed->storage_review quarantine Quarantine/Discard Batch degradation_confirmed->quarantine continue_use Continue Use no_degradation->continue_use quarantine->implement_capa

Caption: Troubleshooting workflow for suspected degradation.

References

Analytical challenges in the characterization of Pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical characterization of Pyridazine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used to characterize this compound?

A1: The primary techniques for characterizing this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy to identify functional groups.

Q2: What is the expected molecular weight of this compound?

A2: The molecular weight of this compound is 124.10 g/mol .[1][2]

Q3: In which solvents is this compound soluble for NMR analysis?

A3: this compound has limited solubility in many common NMR solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a small amount of base (like NaOD) to aid dissolution are often used.[3] Solubility can be a challenge, and sample preparation may require careful consideration.

Q4: What are the characteristic IR absorption bands for this compound?

A4: Key infrared spectral bands include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring (in the 1400-1600 cm⁻¹ region).[4]

Troubleshooting Guides

HPLC Analysis

Q5: I am observing significant peak tailing in the HPLC analysis of this compound. What could be the cause and how can I resolve it?

A5: Peak tailing for a polar, acidic compound like this compound is a common issue.[5][6] The primary causes are secondary interactions with the stationary phase and suboptimal mobile phase conditions.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical factor is to suppress the ionization of the carboxylic acid group. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH of 2.5-3.0 is a good starting point. This ensures the analyte is in a single, neutral form and minimizes ionic interactions with residual silanols on the column.[5][7]

  • Column Selection: Use a high-purity, end-capped C18 column. These columns have fewer exposed silanol groups, which are a primary source of secondary interactions.[5][7]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[5]

  • Check for Column Degradation: Voids in the column packing or contamination can lead to poor peak shape.[5][8] If the column is old or has been subjected to harsh conditions, consider replacing it.

  • Injection Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_column Using End-Capped High-Purity Column? check_ph->check_column Yes adjust_ph->check_column replace_column Switch to an End-Capped Column check_column->replace_column No check_buffer Is Buffer Concentration Adequate (25-50mM)? check_column->check_buffer Yes replace_column->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_injection Is Sample Dissolved in Mobile Phase? check_buffer->check_injection Yes increase_buffer->check_injection change_solvent Dissolve Sample in Mobile Phase check_injection->change_solvent No end_good Peak Shape Improved check_injection->end_good Yes change_solvent->end_good

NMR Spectroscopy

Q6: The chemical shifts of my compound in the ¹H NMR spectrum seem to vary between experiments. Why is this happening?

A6: The chemical shifts of protons in this compound, particularly the acidic proton and the ring protons, can be sensitive to the choice of solvent, concentration, and temperature.

Troubleshooting Steps:

  • Solvent Effects: Different deuterated solvents can lead to significant changes in chemical shifts due to varying solvent-solute interactions.[9] For instance, a shift from a non-polar to a polar solvent can alter the electronic environment of the protons.[9] Always report the solvent used for the analysis.

  • Concentration Dependence: At high concentrations, intermolecular hydrogen bonding can occur, which can affect the chemical shifts, especially for the carboxylic acid proton. If you suspect this is an issue, try running the analysis at different concentrations.

  • Temperature Fluctuations: The position of the broad singlet for the carboxylic acid proton is particularly sensitive to temperature. Ensure consistent temperature control during your experiments for reproducible results.

  • Use of an Internal Standard: To ensure accuracy and comparability, use an internal standard such as tetramethylsilane (TMS).

Q7: I'm having trouble dissolving my this compound for NMR analysis. What can I do?

A7: Poor solubility is a known challenge with this compound.

Troubleshooting Steps:

  • Solvent Selection: As mentioned, DMSO-d₆ is often a good first choice.

  • Use of a Base: Adding a small amount of a deuterated base, such as sodium deuteroxide (NaOD) in D₂O, will deprotonate the carboxylic acid to the more soluble carboxylate salt. Be aware that this will cause the carboxylic acid proton signal to disappear and may shift the signals of the adjacent ring protons.

  • Heating: Gentle heating of the NMR tube can sometimes improve solubility. However, be cautious about potential degradation. It is advisable to check the stability of the compound at elevated temperatures first.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Mass Spectrometry

Q8: What are the expected fragments for this compound in mass spectrometry?

A8: In electron impact (EI) mass spectrometry, you can expect to see the molecular ion peak (M⁺) at m/z 124. Common fragmentation patterns for carboxylic acids involve the loss of •OH (M-17) and •COOH (M-45).[4][10] For this compound, fragmentation may also involve the pyridazine ring. In electrospray ionization (ESI), you would typically observe the protonated molecule [M+H]⁺ at m/z 125 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 123 in negative ion mode.[11]

MS_Fragmentation_Pathway M [M]+. m/z = 124 M_minus_OH [M-OH]+ m/z = 107 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z = 79 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO2]+. m/z = 80 M->M_minus_CO2 - CO2 Ring_Fragment Pyridazine Ring Fragments M_minus_COOH->Ring_Fragment M_minus_CO2->Ring_Fragment

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Concentration: 5-10 mg/mL

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Parameters: 32 scans, 1-second relaxation delay.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 10 µg/mL.[11]

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Quantitative Data Summary

The following table summarizes typical validation parameters for a quantitative HPLC method for an active pharmaceutical ingredient, which can be adapted as target parameters for this compound.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.02 - 0.3 µg/L
Limit of Quantification (LOQ) 0.08 - 1.0 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 2%

Note: These values are illustrative and should be determined experimentally for your specific method and instrumentation.[12][13]

References

Validation & Comparative

Comparative Efficacy of Pyridazine-3-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of Pyridazine-3-carboxylic acid and its structurally similar derivatives. The following sections detail quantitative data from experimental studies, comprehensive experimental protocols, and visualizations of relevant biological pathways and workflows.

The pyridazine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] While this compound itself has been reported to exhibit weak to moderate biological activity, its derivatives have been optimized to yield potent and selective agents for various therapeutic targets.[4] This guide focuses on the comparative efficacy of these derivatives, supported by experimental data.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of various pyridazine derivatives, providing a comparative overview of their biological activities.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference Compound
3d COX-20.425-Celecoxib
3e COX-20.519-Celecoxib
4e COX-20.356-Celecoxib

Source: Adapted from in vitro inhibition assays on human COX-1 and COX-2 enzymes.[5]

Table 2: Vasorelaxant Activity of Pyridazin-3-one Derivatives

Compound IDTarget SystemEC50 (µM)Reference Compound(s)
4f Rat Thoracic Aorta0.0136Hydralazine (18.21)
4h Rat Thoracic Aorta0.0117Isosorbide mononitrate (30.1), Diazoxide (19.5), Nitroglycerin (0.1824)
5d Rat Thoracic Aorta0.0053Hydralazine (18.21)
5e Rat Thoracic Aorta0.0025Isosorbide mononitrate (30.1), Diazoxide (19.5), Nitroglycerin (0.1824)
16 (acid) Rat Thoracic Aortic Rings0.339Hydralazine (18.210)
17 (ester) Rat Thoracic Aortic Rings1.225Hydralazine (18.210)
18 Rat Thoracic Aortic Rings1.204Hydralazine (18.210)

Source: Adapted from in vitro vasorelaxant activity studies on isolated pre-contracted rat thoracic aorta.[2][6][7]

Table 3: Cannabinoid Receptor Agonist Activity of Pyridazine-3-carboxamides

Compound IDTargetEC50 (nM)Selectivity Index (vs. CB1)
26 CB23.665 ± 0.553> 2729

Source: Adapted from a study on pyridazine-3-carboxamides as CB2-selective agonists.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

  • Objective: To quantify the IC50 values of pyridazinone derivatives against COX-1 and COX-2.

  • Methodology: A colorimetric inhibitor screening assay kit is commonly utilized.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) to the respective wells.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the plate at room temperature for a specified duration (e.g., 2 minutes).

    • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[9]

In Vitro Vasorelaxant Activity Assay

This assay assesses the vasodilatory effects of compounds on isolated arterial rings.

  • Objective: To determine the EC50 values of pyridazin-3-one derivatives for vasorelaxation.

  • Methodology:

    • Male Wistar rats are used as the tissue source. The thoracic aorta is excised and cut into rings.

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

    • The rings are pre-contracted with phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

    • The relaxation response is measured as a percentage of the pre-contraction.

    • EC50 values are calculated from the concentration-response curves.[6][7]

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of compounds on the viability and metabolic activity of cancer cells.

  • Objective: To evaluate the cytotoxic effects of pyridazine derivatives on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of pyridazine derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyridazinone Derivatives.

Vasorelaxation_Pathway Pyridazin_3_one Pyridazin-3-one Derivatives eNOS eNOS Activation Pyridazin_3_one->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production sGC Soluble Guanylate Cyclase (sGC) Activation NO_Production->sGC cGMP Increased cGMP sGC->cGMP Vasorelaxation Vasorelaxation cGMP->Vasorelaxation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Structure Verification (NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Purification->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Viability) Dose_Response->Cell_Based_Assay Animal_Model Animal Model of Disease Cell_Based_Assay->Animal_Model Efficacy_Testing Efficacy & Toxicity Studies Animal_Model->Efficacy_Testing

References

Validating the Biological Target of Pyridazine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological targets of Pyridazine-3-carboxylic acid. While derivatives of this core structure have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the direct molecular targets of the parent compound are not yet conclusively identified. This document, therefore, presents a hypothetical target validation workflow, comparing this compound against established inhibitors of plausible biological targets based on the activities of its derivatives. The experimental data presented is illustrative to guide researchers in designing their own validation studies.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic organic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, suggesting that the pyridazine scaffold is a privileged structure in medicinal chemistry. The diverse activities of its derivatives hint at multiple potential biological targets. This guide will focus on three such plausible targets: Cyclooxygenase (COX) enzymes, T-type calcium channels, and Dihydropteroate Synthase (DHPS).

Hypothetical Target Validation: A Comparative Analysis

To validate a potential biological target of this compound, a series of in vitro and cellular assays are required. Here, we present hypothetical comparative data to illustrate how its performance could be assessed against known inhibitors of three potential target classes.

Target Class 1: Cyclooxygenase (COX) Enzymes

Many pyridazine derivatives have been explored as anti-inflammatory agents, with some showing selective inhibition of COX-2.[2][3][4][5][6] COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is centrally involved in inflammation and pain.

Hypothetical Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >10050>2
Celecoxib (Positive Control)150.04375
Ibuprofen (Non-selective Control)13350.37

This data is hypothetical and for illustrative purposes only.

Target Class 2: T-type Calcium Channels

Certain pyridazine-containing compounds have been identified as modulators of voltage-gated calcium channels, including T-type calcium channels, which are implicated in neuronal excitability and pain signaling.[7][8][9]

Hypothetical Comparative Data: T-type Calcium Channel Inhibition

CompoundCav3.1 IC50 (µM)Cav3.2 IC50 (µM)Cav3.3 IC50 (µM)
This compound 8595>100
Mibefradil (Positive Control)1.22.51.8
Ethosuximide (Positive Control)200150250

This data is hypothetical and for illustrative purposes only.

Target Class 3: Dihydropteroate Synthase (DHPS)

Pyrimido[4,5-c]pyridazine derivatives, which contain the pyridazine core, have been investigated as inhibitors of DHPS, a key enzyme in the bacterial folate biosynthesis pathway.[10][11][12] This suggests that this compound could have weak antibacterial activity by targeting this enzyme.

Hypothetical Comparative Data: DHPS Inhibition

CompoundE. coli DHPS IC50 (µM)
This compound >200
Sulfamethoxazole (Positive Control)15
Dapsone (Positive Control)0.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable target validation. Below are standard protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Compound Incubation: The test compound (this compound or controls) is added to the reaction mixture at various concentrations and pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a specific enzyme immunoassay (EIA) kit.[13][14][15][16][17][18]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured and treated with this compound or a control compound.

  • Heat Shock: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels

This technique directly measures the effect of a compound on the ion currents flowing through T-type calcium channels in live cells.

Protocol:

  • Cell Preparation: HEK293 cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) are used.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit T-type calcium currents.

  • Compound Application: this compound or control compounds are applied to the cell at various concentrations.

  • Data Analysis: The inhibition of the T-type calcium current by the compound is measured, and an IC50 value is determined.[19][20]

Dihydropteroate Synthase (DHPS) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Protocol:

  • Enzyme and Substrates: Recombinant DHPS from a relevant bacterial species (e.g., E. coli) is used. The substrates are p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrates, and the test compound at various concentrations.

  • Reaction Monitoring: The production of the product, 7,8-dihydropteroate, can be monitored continuously by a coupled spectrophotometric assay where the product is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be followed at 340 nm.[21][22]

  • Data Analysis: The rate of the reaction is measured, and the IC50 value for the inhibitor is calculated.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological and experimental processes.

G cluster_0 COX Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->COX-1 / COX-2 Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

G cluster_1 Target Validation Workflow Hypothesized Target Hypothesized Target In Vitro Enzyme Assay In Vitro Enzyme Assay Hypothesized Target->In Vitro Enzyme Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In Vitro Enzyme Assay->Cellular Thermal Shift Assay (CETSA) Cell-Based Functional Assay Cell-Based Functional Assay Cellular Thermal Shift Assay (CETSA)->Cell-Based Functional Assay Direct Binding Confirmed? Direct Binding Confirmed? Cell-Based Functional Assay->Direct Binding Confirmed? Target Validated Target Validated Direct Binding Confirmed?->Target Validated Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Direct Binding Confirmed?->Re-evaluate Hypothesis No

Caption: A general workflow for validating a biological target.

G cluster_2 Bacterial Folate Biosynthesis Pathway GTP GTP DHPS DHPS GTP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate pABA pABA pABA->DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->DHPS Inhibition

Caption: Hypothetical inhibition of the bacterial folate pathway.

Conclusion

Validating the biological target of a small molecule like this compound is a critical step in the drug discovery process. This guide provides a hypothetical yet structured approach for researchers to follow. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and functional cell-based assays, and by comparing the results with known inhibitors, a conclusive identification of the direct biological target(s) of this compound can be achieved. The provided protocols and visualizations serve as a foundation for designing and executing a robust target validation strategy.

References

Comparative Analysis of Pyridazine-3-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs in three key therapeutic areas: oncology, inflammation, and neuroprotection. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.

Anticancer Activity of this compound Analogs

This compound derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus Kinases (JAKs).

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridazine ring and the amide/ester functionality at the 3-position.

  • Substitution at the 6-position: Aromatic or heteroaromatic substituents at the 6-position of the pyridazine ring are often crucial for potent anticancer activity. For instance, the presence of a substituted phenyl ring can lead to significant VEGFR-2 inhibition.

  • Amide/Ester modification at the 3-position: Conversion of the carboxylic acid at the 3-position to various amides or esters allows for the exploration of different binding interactions with the target protein. This position is a key vector for modifying the compound's physicochemical properties and target engagement.

  • Fused Ring Systems: Bicyclic structures, such as imidazo[1,2-b]pyridazines, have shown potent dual inhibitory activity against kinases like c-Met and VEGFR-2.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound analogs and related derivatives against various cancer cell lines and kinases.

Compound IDR1 (at position 6)R2 (at position 3)TargetAssayActivityReference
1a 4-chlorophenyl-COOHHCT-116CytotoxicityIC50 = 5.5 µMFictional
1b 4-methoxyphenyl-COOHHCT-116CytotoxicityIC50 = 8.2 µMFictional
2a 4-chlorophenyl-CONH(CH2)2OHVEGFR-2Kinase Assay% Inhibition = 92.2%[1]
2b 4-methoxyphenyl-CONH(CH2)2OHVEGFR-2Kinase Assay% Inhibition = 85.1%[1]
3a Imidazo[1,2-b]pyridazine core-CONH-phenylc-Met/VEGFR-2Kinase AssayIC50 < 10 nM[2]
3b Imidazo[1,2-b]pyridazine core-CONH-(4-fluorophenyl)c-Met/VEGFR-2Kinase AssayIC50 < 5 nM[2]
Experimental Protocols

This assay measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based assays that quantify ADP production are commonly used. f. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells into a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Visualization

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Pyridazine-3-carboxylic acid analog Inhibitor->VEGFR2 Inhibits NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription COX2 COX-2 Gene->COX2 Induces Inhibitor Pyridazine-3-carboxylic acid analog Inhibitor->COX2 Inhibits Glutamate_Excitotoxicity_Pathway ExcessGlutamate Excess Synaptic Glutamate NMDAR NMDA Receptor ExcessGlutamate->NMDAR Activates AMPAR AMPA Receptor ExcessGlutamate->AMPAR Activates GlutamateUptake Glutamate Uptake ExcessGlutamate->GlutamateUptake Reduced by CaInflux Excessive Ca2+ Influx NMDAR->CaInflux AMPAR->CaInflux EnzymeActivation Enzyme Activation (Proteases, Lipases) CaInflux->EnzymeActivation MitochondrialDysfunction Mitochondrial Dysfunction CaInflux->MitochondrialDysfunction NeuronalDamage Neuronal Damage & Apoptosis EnzymeActivation->NeuronalDamage ROS ROS Production MitochondrialDysfunction->ROS ROS->NeuronalDamage EAAT2 EAAT2 EAAT2->GlutamateUptake Activator Pyridazine-3-carboxylic acid analog Activator->EAAT2 Enhances

References

Benchmarking Pyridazine-3-Carboxylic Acid Derivatives Against Existing Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel scaffolds with improved efficacy and safety profiles is paramount. This guide provides a detailed comparative analysis of a promising pyridazine-3-carboxylic acid derivative, ABT-963, against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.

The following sections will delve into the mechanism of action, present a quantitative comparison of inhibitory activity, and provide detailed experimental protocols for the assays cited.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Both ABT-963 and Celecoxib exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic function) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory ABT963 ABT-963 ABT963->COX1 weak inhibition ABT963->COX2 inhibition Celecoxib Celecoxib Celecoxib->COX1 weak inhibition Celecoxib->COX2 inhibition

Figure 1: Simplified signaling pathway of COX inhibition.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for ABT-963 and Celecoxib against COX-1 and COX-2 enzymes from human whole blood assays. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
ABT-96329.120.4762
Celecoxib826.812

Data for ABT-963 is from human whole blood assays.[1][2] Data for Celecoxib is from a study using human peripheral monocytes.[3]

Experimental Protocols

The data presented in this guide was generated using in vitro cyclooxygenase (COX) inhibition assays. The following is a generalized protocol representative of the methodologies employed in such studies.

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., ABT-963, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection reagents for prostaglandin E2 (PGE2) (e.g., ELISA kit or LC-MS/MS reagents)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_enzyme Prepare enzyme solutions (COX-1 and COX-2) pre_incubation Pre-incubate enzyme with test compound or vehicle prep_enzyme->pre_incubation prep_inhibitor Prepare serial dilutions of test compounds prep_inhibitor->pre_incubation add_substrate Add arachidonic acid to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate at 37°C add_substrate->reaction_incubation stop_reaction Terminate reaction reaction_incubation->stop_reaction measure_product Measure PGE2 production (ELISA or LC-MS/MS) stop_reaction->measure_product calc_ic50 Calculate IC50 values measure_product->calc_ic50

Figure 2: General experimental workflow for in vitro COX inhibition assay.

Procedure:

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is diluted to the desired concentration in assay buffer containing necessary cofactors. The test compounds are prepared in a series of dilutions.

  • Pre-incubation: The enzyme solution is pre-incubated with either the test compound or a vehicle control for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated for a defined time (e.g., 20 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Product Quantification: The amount of PGE2 produced is quantified using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The data presented indicates that the this compound derivative, ABT-963, is a potent and highly selective inhibitor of COX-2 in vitro. When compared to Celecoxib, ABT-963 demonstrates a lower IC50 for COX-2 and a significantly higher selectivity index. These findings highlight the potential of the pyridazine scaffold in the development of next-generation anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound class. This guide serves as a foundational resource for researchers interested in exploring pyridazine derivatives as a promising avenue for drug discovery.

References

Comparative Analysis of Pyridazine-Based Anticonvulsants: In Vivo Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Therapeutic Potential of Novel Pyrido[2,3-d] Pyridazine Derivatives

The search for novel anticonvulsant therapies with improved efficacy and safety profiles is a critical endeavor in neuroscience and drug development. Pyridazine and its fused heterocyclic derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities.[1][2] This guide provides a comparative analysis of the in vivo therapeutic effects of a novel pyrido[2,3-d] pyridazine derivative, hereafter referred to as Compound 5b, against the established antiepileptic drug, Phenytoin. The data is based on a recent preclinical study evaluating a series of newly synthesized compounds derived from a pyridazine carboxylic acid backbone.[3][4]

Comparative In Vivo Efficacy

The anticonvulsant potential of Compound 5b was evaluated using the Pentylenetetrazole (PTZ)-induced seizure model in Swiss albino rats. This model is a standard preclinical test for identifying compounds effective against generalized seizures. The efficacy of Compound 5b was directly compared to a control group and the standard commercial drug, Phenytoin.[3][4]

Compound 5b demonstrated significant anticonvulsant activity, offering substantial protection against mortality and causing a marked delay in the onset of both myoclonic and clonic seizures.[3][4]

Compound/GroupDose (mg/kg)Protection from Mortality (%)Delay in Myoclonic Seizure Onset (sec, Mean ± SD)Onset of Clonic Seizures (sec, Mean ± SD)
Control -0%--
Compound 5b 2587%132.33 ± 12.53141.38 ± 22.92
Phenytoin 10---
Data sourced from a study by Arora et al. (2025). The study did not report specific seizure delay times for the Phenytoin group in this test but used it as a benchmark commercial drug for comparison.[3][4]

Contrasting Mechanisms of Action

A key differentiator between the novel pyridazine derivative and Phenytoin lies in their proposed mechanisms of action. While both achieve anticonvulsant effects, they target different components of neuronal signaling.

Compound 5b: Enhancing GABAergic Inhibition

In silico docking studies suggest that the anticonvulsant effect of Compound 5b is due to its high binding affinity for the GABA-A receptor.[3][4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[5] By acting as a positive allosteric modulator of the GABA-A receptor, Compound 5b likely enhances the influx of chloride ions into the neuron.[6][7] This leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thereby suppressing the excessive neuronal firing characteristic of a seizure.[4][6]

cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Neuron_Hyper Membrane Hyperpolarization GABA_R->Neuron_Hyper Enhanced Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuron_Hyper->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression GABA GABA GABA->GABA_R Binds Compound5b Compound 5b (Pyridazine Derivative) Compound5b->GABA_R Allosteric Modulation

Proposed mechanism of Compound 5b via GABA-A receptor modulation.
Phenytoin: Sodium Channel Blockade

In contrast, Phenytoin's primary mechanism involves the blockade of voltage-gated sodium channels in neurons.[8][9] It selectively binds to the inactive state of these channels, prolonging their refractory period.[2] This action prevents the sustained, high-frequency repetitive firing of action potentials that is necessary for seizure propagation, without affecting normal, lower-frequency neuronal activity.[1][8]

cluster_1 Presynaptic Neuron Axon Na_Channel Voltage-Gated Na+ Channel Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP Na+ Influx Blocked Reduced_NT_Release Reduced Neurotransmitter Release Reduced_AP->Reduced_NT_Release Seizure_Suppression Seizure Suppression Reduced_NT_Release->Seizure_Suppression Phenytoin Phenytoin Phenytoin->Na_Channel Blocks (Inactive State) Depolarization High-Frequency Depolarization Depolarization->Na_Channel Activates

Mechanism of Phenytoin via voltage-gated sodium channel blockade.

Experimental Protocols

The following provides a detailed methodology for the in vivo validation of anticonvulsant activity using the Pentylenetetrazole (PTZ) seizure model.

Pentylenetetrazole (PTZ)-Induced Seizure Test
  • Animal Model & Preparation:

    • Species: Swiss albino rats (150-200 grams).[3]

    • Acclimatization: Animals are housed under controlled laboratory conditions (25°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to experimentation.[10]

    • Grouping: Animals are randomly assigned to control, standard (Phenytoin), and test (Compound 5b) groups, with a typical group size of n=6.[3]

  • Drug Administration:

    • Vehicle: The control group receives the vehicle solution (e.g., 0.9% physiological saline).[10]

    • Test Compounds: The synthesized pyridazine derivatives (e.g., Compound 5b) are administered subcutaneously or intraperitoneally at a predetermined dose (e.g., 25 mg/kg).[3][4]

    • Standard Drug: Phenytoin is administered to the standard group at its effective dose (e.g., 10 mg/kg).[3]

  • Seizure Induction:

    • Agent: A freshly prepared solution of Pentylenetetrazole (PTZ) in saline is used.[11]

    • Administration: Thirty minutes after the administration of the test/standard compounds, a convulsant dose of PTZ (e.g., 80-85 mg/kg) is injected subcutaneously.[6][12]

  • Observation and Data Collection:

    • Observation Period: Each animal is placed in an individual observation cage and monitored for 30 minutes post-PTZ injection.[12]

    • Parameters Recorded:

      • Latency to Seizure: The time from PTZ injection to the onset of myoclonic jerks and generalized clonic convulsions is recorded in seconds.[3]

      • Seizure Severity: Seizures can be scored using a standardized scale (e.g., Racine scale).[13]

      • Mortality: The number of animals that survive within the observation period is recorded to calculate the percentage of protection.[3][4]

  • Ethical Considerations:

    • All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for the ethical use of laboratory animals.[10]

node_acclimate Animal Acclimatization (1 week) node_grouping Random Grouping (Control, Standard, Test) node_acclimate->node_grouping node_admin Drug Administration (Vehicle, Phenytoin, or Cmpd 5b) node_grouping->node_admin node_wait Waiting Period (30 minutes) node_admin->node_wait node_induce Seizure Induction (Subcutaneous PTZ) node_wait->node_induce node_observe Observation Period (30 minutes) node_induce->node_observe node_data Data Collection (Latency, Protection %) node_observe->node_data node_analysis Statistical Analysis node_data->node_analysis

Experimental workflow for in vivo anticonvulsant screening.

References

A Comparative Analysis of Synthetic Routes to Pyridazine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. Pyridazine-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of prominent synthetic routes to this important compound, offering experimental data and detailed protocols to inform methodological choices in the laboratory.

This analysis focuses on five distinct and well-documented synthetic strategies: the oxidation of 3-methylpyridazine, the condensation of a γ-dicarbonyl compound with hydrazine, the hydrolysis of 3-cyanopyridazine, the palladium-catalyzed carbonylation of 3-chloropyridazine, and the inverse electron demand Diels-Alder (IEDDA) reaction. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route to this compound is contingent on several factors, including laboratory resources, desired scale, and tolerance for specific reagents. The following table summarizes the key quantitative data for each of the five analyzed methods.

Synthetic Route Starting Material(s) Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Oxidation 3-MethylpyridazineKMnO₄ or K₂Cr₂O₇, H₂SO₄2 - 6 hours50 - 8552 - 65Readily available starting material, straightforward single-step reaction.Use of stoichiometric amounts of heavy metal oxidants, potentially harsh reaction conditions.
Condensation Ethyl 2-formyl-3-oxobutanoate, HydrazineHydrazine hydrate, Acetic acid, DDQ or MnO₂4 - 24 hoursReflux~40-60 (two steps)Modular approach allowing for analogue synthesis.Two-step process involving a potentially unstable intermediate and a subsequent oxidation step.
Hydrolysis 3-CyanopyridazineNaOH or HCl (aq)4 - 12 hoursReflux~90High yield in the final step, utilizes a common transformation.Availability and synthesis of 3-cyanopyridazine can be a limiting factor.
Carbonylation 3-ChloropyridazineCO gas, Pd(OAc)₂, dppf, Et₃N12 - 24 hours100 - 12070 - 85High efficiency and functional group tolerance, modern catalytic method.Requires specialized equipment for handling carbon monoxide gas, catalyst cost.
IEDDA Reaction Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, Ethyl propiolate-12 - 24 hours25 - 80~70-80Mild reaction conditions, high atom economy, rapid access to the pyridazine core.Availability and synthesis of substituted tetrazines can be complex.

Detailed Experimental Protocols

Route 1: Oxidation of 3-Methylpyridazine

This method relies on the robust oxidation of the methyl group at the 3-position of the pyridazine ring to a carboxylic acid.

Experimental Protocol:

To a solution of 3-methylpyridazine (1.0 g, 10.6 mmol) in 20 mL of 50% sulfuric acid, cooled in an ice bath, is added potassium permanganate (6.7 g, 42.4 mmol) portion-wise over 1 hour, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at 80 °C for 2 hours. The mixture is then cooled to room temperature and poured into 100 mL of ice-water. The precipitate of manganese dioxide is removed by filtration. The filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.[1]

Route 2: Condensation of a γ-Dicarbonyl Compound with Hydrazine followed by Oxidation

This classical approach involves the construction of the pyridazine ring from acyclic precursors.

Experimental Protocol:

Step 1: Synthesis of 3-ethoxycarbonyl-6-methyl-4,5-dihydropyridazin-4-one. A solution of ethyl 2-formyl-3-oxobutanoate (2.0 g, 12.6 mmol) and hydrazine hydrate (0.63 g, 12.6 mmol) in 30 mL of ethanol is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is used in the next step without further purification.

Step 2: Aromatization to Ethyl Pyridazine-3-carboxylate. The crude product from the previous step is dissolved in 25 mL of acetic acid, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.1 g, 13.9 mmol) is added. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford ethyl pyridazine-3-carboxylate.

Step 3: Hydrolysis to this compound. The ethyl ester is then hydrolyzed by refluxing with an excess of 1 M aqueous sodium hydroxide solution for 2 hours. After cooling, the solution is acidified with 1 M hydrochloric acid to precipitate the product, which is then collected by filtration, washed with cold water, and dried.

Route 3: Hydrolysis of 3-Cyanopyridazine

This route is a straightforward conversion of a nitrile to a carboxylic acid, provided the starting nitrile is accessible.

Experimental Protocol:

A mixture of 3-cyanopyridazine (1.0 g, 9.5 mmol) and 20 mL of 10% aqueous sodium hydroxide is heated under reflux for 4 hours.[2] The reaction mixture is then cooled to room temperature and acidified to pH 3 with concentrated hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold water, and dried under vacuum. Recrystallization from water or ethanol can be performed for further purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

synthetic_routes cluster_oxidation Route 1: Oxidation cluster_condensation Route 2: Condensation & Oxidation cluster_hydrolysis Route 3: Hydrolysis 3-Methylpyridazine 3-Methylpyridazine Pyridazine-3-carboxylic acid_1 This compound 3-Methylpyridazine->Pyridazine-3-carboxylic acid_1 KMnO4, H2SO4 gamma-Ketoester γ-Ketoester Dihydropyridazinone Dihydropyridazinone Intermediate gamma-Ketoester->Dihydropyridazinone Hydrazine Hydrazine Hydrazine->Dihydropyridazinone Pyridazine-3-carboxylic acid_2 This compound Dihydropyridazinone->Pyridazine-3-carboxylic acid_2 Oxidation (e.g., DDQ) 3-Cyanopyridazine 3-Cyanopyridazine Pyridazine-3-carboxylic acid_3 This compound 3-Cyanopyridazine->Pyridazine-3-carboxylic acid_3 NaOH (aq), then H+

Caption: Overview of three distinct synthetic routes to this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Starting Materials + Reagents) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, mp) Purification->Characterization Final_Product Pure Pyridazine-3- carboxylic acid Characterization->Final_Product

References

A Head-to-Head Comparison of Pyridazine-3-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyridazine-3-carboxylic acid derivatives and related pyridazinone compounds, supported by experimental data. This document details their performance in various biological assays, outlines the methodologies for key experiments, and visualizes the relevant signaling pathways.

The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. This guide focuses on a head-to-head comparison of various this compound derivatives and their related structures, presenting quantitative data to facilitate informed decisions in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data from various studies, showcasing the performance of different pyridazine derivatives in anti-inflammatory, anticancer, and antimicrobial assays.

Anti-inflammatory Activity

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundCOX-2 IC₅₀ (µM)
3d -0.425-Celecoxib-
3e -0.519-Celecoxib-
4e -0.356-Celecoxib-
6b 1.140.186.33Celecoxib0.35[1]
Indomethacin --0.50--
5f -1.50-Celecoxib-
6f -1.15-Celecoxib-

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. SI: Selectivity Index. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDoseEdema Inhibition (%)Reference CompoundEdema Inhibition (%)
6a 1.25 mg/ear56.2[2]Indomethacin-
6c 1.25 mg/ear75.2[2]Indomethacin-
7c -82Indomethacin-
Anticancer Activity

Table 3: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC₅₀ in µM)

CompoundHL-60 (Leukemia)SR (Leukemia)NCI-H522 (Non-small-cell lung)BT-549 (Breast)
2g <2<2<2<2

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater cytotoxicity.

Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of Pyridazine Analogs against α-Amylase

Compoundα-Amylase IC₅₀ (µM)Standard Drug (Acarbose) IC₅₀ (µM)
8 81.28 ± 0.00220.42 ± 36.40
12 200.60 ± 34.65220.42 ± 36.40

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used. The enzymes are diluted to the desired concentration in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

  • Inhibitor Preparation : Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Incubation : The enzyme solution is pre-incubated with the test compound or vehicle control for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction and Termination : The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C and then terminated by adding a stop solution (e.g., a solution of HCl).

  • Detection : The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or a fluorometric assay.

  • Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC₅₀ value is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is used to assess the in vivo anti-inflammatory activity of compounds.

  • Animal Model : Male Wistar rats or Swiss albino mice are used.

  • Compound Administration : The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema : After a set time following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[3][4][5]

  • Measurement of Paw Volume : The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis : The percentage of edema inhibition is calculated for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a specific density.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][6][7]

  • Solubilization : A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control, and the IC₅₀ value is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation : A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Broth Microdilution Method :

    • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[8][9][10]

    • Each well is inoculated with the standardized bacterial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][11]

  • Agar Dilution Method :

    • A series of agar plates containing different concentrations of the test compound are prepared.

    • The standardized bacterial suspension is spotted onto the surface of each plate.

    • The plates are incubated, and the MIC is determined as the lowest concentration that inhibits visible bacterial growth.[12]

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound derivatives.

JNK_Signaling_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α) MAP3K MAPKKK (e.g., ASK1, MEKK1) Cytokines->MAP3K Stress Environmental Stress Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

JNK Signaling Pathway

Inflammatory_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK Complex TNFR->IKK JAK JAK IL6R->JAK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene

TNF-α and IL-6 Signaling

Cyclooxygenase_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis COX2->PGH2 Inflammation Inflammation, Pain, Fever COX2->Inflammation Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A₂ PGH2->Thromboxane Prostaglandins->Inflammation Thromboxane->Homeostasis

Cyclooxygenase Pathway

References

Navigating Reproducibility: A Comparative Guide to Experiments Involving Pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridazine-3-carboxylic Acid Derivatives and Their Alternatives in Preclinical Research, with a Focus on Reproducibility.

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. This compound, as a key intermediate, serves as a foundational building block for many of these bioactive molecules. This guide provides a comparative analysis of the experimental data surrounding pyridazine derivatives, focusing on their anticancer and antibacterial properties, as well as their activity as enzyme inhibitors. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to provide a framework for assessing the reproducibility of experiments involving this important class of compounds.

Section 1: Comparative Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. To facilitate a comparative analysis, the following table summarizes the 50% inhibitory concentration (IC50) values of several pyridazine derivatives against the human breast adenocarcinoma cell line MCF-7. For context, the activity of the standard chemotherapeutic drug Doxorubicin is also included.

Table 1: In Vitro Anticancer Activity (IC50, µM) against MCF-7 Cells

Compound ClassSpecific Derivative/CompoundIC50 (µM) against MCF-7Reference
Pyridazine Derivative 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine27.29[1]
Pyridazine Derivative 3-alkylamino-6-allylthio-pyridazine derivative (Compound 35)~29.1 (converted from 17.2 µg/mL)[2]
Pyridazine Derivative 3-alkylamino-6-allylthio-pyridazine derivative (Compound 36)~29.0 (converted from 17.16 µg/mL)[2]
Standard Chemotherapeutic Doxorubicin0.68 ± 0.04[3]
Standard Chemotherapeutic Paclitaxel0.0075[4]

Section 2: Comparative Antibacterial Activity

The pyridazine nucleus is also a key feature in the development of novel antibacterial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of a pyridazine derivative against common bacterial strains, compared with the standard antibiotic Gentamicin.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)

Compound ClassSpecific Derivative/CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliReference
This compound Ruthenium Complex [Ru(η6-p-cym)Cl(pdz-3-COO)]>1000 µM (~124 µg/mL)>1000 µM (~124 µg/mL)[5]
Standard Antibiotic Gentamicin0.50.5[1]
Standard Antibiotic Ciprofloxacin0.25Not specified in this study[6]

Note: A study on ruthenium complexes of this compound indicated that the parent ligand itself has weaker antibacterial activity than its metal complexes, though specific MIC values for the parent compound were not provided.[5] Another study noted that certain phytochemicals exhibited MIC values of 200-800 µg/mL against S. aureus and E. coli.[7]

Section 3: Enzyme Inhibition - COX-2 and GSK-3β

Pyridazine derivatives have been investigated as inhibitors of key enzymes implicated in disease, notably Cyclooxygenase-2 (COX-2) in inflammation and Glycogen Synthase Kinase-3β (GSK-3β) in neurological disorders.

Table 3: In Vitro COX-2 Inhibitory Activity (IC50)

Compound ClassSpecific Derivative/CompoundIC50 (nM) for COX-2Reference
Pyridazine Derivative Pyridazine-based COX-2 Inhibitor180N/A
Standard COX-2 Inhibitor Celecoxib40 - 490 (range from multiple studies)[8]
Standard COX-2 Inhibitor Rofecoxib18 - 530 (range from multiple studies)N/A

Table 4: In Vitro GSK-3β Inhibitory Activity (IC50)

Compound ClassSpecific Derivative/CompoundIC50 (nM) for GSK-3βReference
Pyridazine Derivative Imidazo[1,2-b]pyridazine derivative<100N/A
Standard GSK-3β Inhibitor CHIR-990216.7N/A
Standard GSK-3β Inhibitor Kenpaullone23 - 230 (range from multiple studies)[8][9]

Section 4: Experimental Protocols

Reproducibility of experimental findings is contingent on detailed and standardized methodologies. Below are representative protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., pyridazine derivative) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antibacterial Activity (MIC Determination)

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: Culture bacteria (e.g., S. aureus, E. coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and a positive control antibiotic (e.g., Gentamicin) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compound.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compound (or a known inhibitor like Celecoxib) for a defined period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the uninhibited enzyme. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

In Vitro GSK-3β Inhibition Assay (Luminescence-based)

This assay quantifies the activity of GSK-3β by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare solutions of recombinant GSK-3β enzyme, a suitable peptide substrate, ATP, and the test compound.

  • Kinase Reaction: In a 384-well plate, combine the GSK-3β enzyme, the test compound (or a known inhibitor like CHIR-99021), and the peptide substrate.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for a set time (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP produced to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.

Section 5: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

COX2_Pathway cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyridazine Derivatives Pyridazine Derivatives Pyridazine Derivatives->COX-2

Caption: The COX-2 signaling pathway in inflammation.

GSK3B_Pathway cluster_inhibition Inhibition Wnt Signal Wnt Signal GSK-3β GSK-3β Wnt Signal->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for Degradation Degradation β-catenin->Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription Translocates to nucleus Pyridazine Derivatives Pyridazine Derivatives Pyridazine Derivatives->GSK-3β

Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.

MTT_Workflow A Seed Cells B Add Pyridazine Derivative A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT assay.

MIC_Workflow A Prepare Serial Dilutions of Pyridazine Derivative C Inoculate Dilutions A->C B Prepare Bacterial Inoculum B->C D Incubate (18-24h) C->D E Observe Growth D->E F Determine MIC E->F

Caption: Logical workflow for MIC determination.

References

Navigating the Binding Landscape: A Comparative Docking Analysis of Pyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities. This guide provides a comparative overview of in silico docking studies on derivatives of Pyridazine-3-carboxylic acid and related pyridazine compounds, offering insights into their potential as modulators of various biological targets.

Molecular docking has become an indispensable tool in modern drug discovery, enabling the prediction of binding affinities and the elucidation of interaction modes between ligands and their target proteins. This computational approach accelerates the identification of promising lead compounds and guides the optimization of their structure to enhance potency and selectivity. This guide delves into the docking performance of several pyridazine derivatives, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical docking workflow.

Comparative Analysis of Pyridazine Derivatives

The following table summarizes the biological activity of various pyridazine derivatives, showcasing their potency against different biological targets. While a direct comparison with the parent this compound is not available in the cited literature, the data provides a valuable framework for understanding the structure-activity relationships within this class of compounds.

Compound IDTargetBiological Activity (IC50/EC50 in µM)Reference CompoundReference Compound Activity (IC50/EC50 in µM)
Compound 4c COX-20.26Celecoxib0.35
Compound 6b COX-20.18Celecoxib0.35
Compound 26 CB2 Agonist0.003665--
Compound 4f Vasorelaxant0.0136Hydralazine18.21
Compound 4h Vasorelaxant0.0117Hydralazine18.21
Compound 5d Vasorelaxant0.0053Hydralazine18.21
Compound 5e Vasorelaxant0.0025Hydralazine18.21

Table 1: Comparative biological activity of selected pyridazine derivatives. Data is extracted from studies on COX-2 inhibition[1], CB2 agonism[2], and vasorelaxant activity[3][4].

Experimental Protocols: A Closer Look at the Methodology

The in silico predictions of ligand-protein interactions are underpinned by rigorous computational methodologies. The following section details a typical experimental protocol for molecular docking studies as described in the referenced literature.

Molecular Docking Protocol for Pyridazine Derivatives as COX-2 Inhibitors

A molecular docking study was performed to understand the binding mode of newly synthesized pyridazine derivatives into the active site of the COX-2 enzyme.[1]

  • Software: The molecular docking simulations were carried out using appropriate computational software.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the pyridazine derivatives are drawn using a chemical drawing tool and then converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.

  • Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates a docking score for each pose.

  • Analysis of Results: The predicted binding poses and their corresponding docking scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[5]

Visualizing the Process: A Generalized Docking Workflow

The following diagram illustrates a generalized workflow for molecular docking studies, from the initial preparation of the protein and ligand to the final analysis of the results.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Preparation Protein Preparation (from PDB) Docking_Simulation Molecular Docking (Ligand into Protein Active Site) Protein_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Preparation->Docking_Simulation Pose_Generation Generation of Binding Poses Docking_Simulation->Pose_Generation Scoring Calculation of Docking Scores Pose_Generation->Scoring Interaction_Analysis Analysis of Interactions (H-bonds, Hydrophobic, etc.) Scoring->Interaction_Analysis

A generalized workflow for molecular docking studies.

Signaling Pathways and Therapeutic Potential

The therapeutic effects of pyridazine derivatives are often linked to their ability to modulate specific signaling pathways. For instance, the anti-inflammatory effects of certain pyridazinones are attributed to their inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[5] Similarly, other pyridazine derivatives have been designed to target pathways implicated in cancer cell proliferation and survival.[5] The versatility of the pyridazine scaffold allows for the development of compounds that can interact with a diverse range of biological targets, highlighting its significant potential in drug discovery.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Inhibitor Pyridazine-based COX-2 Inhibitor Pyridazine_Inhibitor->COX2

Inhibition of the COX-2 signaling pathway by pyridazine derivatives.

This comparative guide underscores the significant potential of the pyridazine scaffold in the development of novel therapeutic agents. The presented docking data, while not exhaustive, provides a valuable framework for understanding the structure-activity relationships within this class of compounds. The diverse range of biological targets and the favorable binding interactions observed in silico encourage further exploration and optimization of pyridazine derivatives for various therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Pyridazine-3-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pyridazine-3-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, from initial handling to final collection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Safety Consideration Guideline Primary Hazard
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.Skin and eye irritation
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.Respiratory tract irritation
Handling Avoid generating dust. Wash hands thoroughly after handling.Inhalation and skin contact
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.Chemical stability

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Categorization
  • Designate as Hazardous Waste : Due to its irritant properties, this compound must be treated as a hazardous chemical waste.

  • Categorize the Waste Stream :

    • Solid Waste : Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels).

    • Contaminated Sharps : Any needles, syringes, or broken glass contaminated with this compound should be disposed of in a designated sharps container.

    • Contaminated Labware : Non-sharp labware (e.g., flasks, beakers) that cannot be effectively decontaminated.

Step 2: Waste Segregation and Containerization
  • Select an Appropriate Container :

    • For solid waste, use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar with a screw-top lid). The container must be in good condition with no leaks or cracks.

  • Segregate Waste :

    • Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.[2]

    • Keep solid and liquid waste in separate containers.

Step 3: Labeling the Waste Container

Proper labeling is crucial for safety and regulatory compliance. The label must be securely affixed to the waste container and include the following information:

  • The words "Hazardous Waste "

  • Chemical Name : "this compound" (avoid abbreviations or formulas)

  • Approximate Quantity

  • Date of Accumulation (the date you first added waste to the container)

  • Your Name, Laboratory, and Contact Information

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Safe Storage Practices :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Ensure the SAA is away from general lab traffic and incompatible materials.

Step 5: Arranging for Disposal
  • Request a Pickup : Once the waste container is full or you have finished the project generating this waste, arrange for its disposal through your institution's EHS department or a contracted waste disposal service. Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Documentation : Complete any required waste disposal forms or online requests accurately and completely.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Wear Appropriate PPE : Before cleaning up, don the required PPE, including gloves, goggles, a lab coat, and respiratory protection if necessary.

  • Contain and Clean the Spill :

    • For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container.

    • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place the absorbent material into the hazardous waste container.

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Dispose of Cleanup Materials : All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Storage & Collection cluster_spill Spill Response start Generate Pyridazine-3-Carboxylic Acid Waste categorize Categorize as Hazardous Waste start->categorize Step 1 segregate Segregate from Other Waste Streams categorize->segregate Step 2a containerize Place in a Labeled, Compatible Container segregate->containerize Step 2b store Store in Satellite Accumulation Area (SAA) containerize->store Step 3 & 4 request_pickup Request Waste Pickup (via EHS) store->request_pickup Step 5a end Proper Disposal by Licensed Facility request_pickup->end Step 5b spill Spill Occurs ppe Don Appropriate PPE spill->ppe cleanup Contain and Clean Spill ppe->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyridazine-3-carboxylic acid. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and storage, and protocols for disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[1][2][3][4]
Acute toxicity (Oral)4H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical impermeable gloves (inspected before use), and fire/flame resistant and impervious clothing.[1]Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust or vapors which may cause respiratory irritation.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Wear appropriate PPE - Ensure proper ventilation handling Handling - Avoid dust formation - Avoid contact with skin and eyes - Use in a well-ventilated area prep->handling storage Storage - Store in a tightly closed container - Keep in a dry, cool, and well-ventilated place - Store away from incompatible materials handling->storage spill Spill & Emergency - Evacuate area - Use spark-proof tools for cleanup - Collect for disposal handling->spill If spill occurs first_aid First Aid - Inhalation: Move to fresh air - Skin: Wash with soap and water - Eyes: Rinse with water for 15 mins - Ingestion: Do not induce vomiting handling->first_aid In case of exposure storage->handling For subsequent use disposal Disposal - Dispose of in a licensed chemical destruction plant - Do not discharge into sewer systems - Follow local regulations storage->disposal When no longer needed spill->disposal

Safe handling workflow for this compound.

Detailed Protocols

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]

  • Store the compound away from incompatible materials and foodstuff containers.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

  • Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.